alpha-ENDORPHIN
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIJWJXMWBCBX-NWKQFZAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H120N18O26S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | alpha-Endorphin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1745.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61512-76-3 | |
| Record name | alpha-Endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dawn of Endogenous Opioids: A Technical History of the Discovery and Isolation of α-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the pivotal discovery and isolation of α-endorphin, a key endogenous opioid peptide. We will explore the historical context, the intricate experimental methodologies employed by the pioneering scientists, and the initial characterization of this molecule that opened new frontiers in neurobiology and pharmacology.
A Landmark Discovery in Neuroscience
In 1976, a team of researchers at the Salk Institute, led by Nicholas Ling, Roger Burgus, and Roger Guillemin, announced the isolation and characterization of two novel peptides from porcine hypothalamus-neurohypophysis extracts with potent opiate-like activity.[1][2] These peptides were named α-endorphin and γ-endorphin, heralding a new era in the understanding of the body's intrinsic pain-modulating systems. Their work provided compelling evidence for the existence of endogenous ligands for the recently identified opiate receptors in the brain.[3]
The discovery of α-endorphin was a direct consequence of the search for the natural substances that interact with opiate receptors, which had been identified in the early 1970s. The presence of these receptors suggested that the body must produce its own morphine-like molecules. The subsequent isolation of α-endorphin and other endorphins confirmed this hypothesis and laid the groundwork for decades of research into the physiological roles of these peptides in pain perception, mood, and behavior.
Physicochemical Properties and Structure
Alpha-endorphin (B1632093) is a hexadecapeptide, meaning it is composed of 16 amino acids. Its primary structure was elucidated using a combination of mass spectrometry and dansyl-Edman degradation methods.[1][2]
Table 1: Physicochemical Properties of α-Endorphin
| Property | Value | Source |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | [1][2] |
| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S | [4] |
| Average Molecular Weight | 1745.94 g/mol | [4] |
| Theoretical Isoelectric Point (pI) | 7.0 | [4] |
Experimental Protocols: The Path to Isolation
The isolation of α-endorphin was a meticulous process involving the extraction and purification of the peptide from a large quantity of porcine hypothalamic and neurohypophyseal tissues. While the original publications provide a summary of the methods, this guide reconstructs the likely workflow based on the available information.
Tissue Extraction
The starting material consisted of a crude extract of porcine hypothalamus and posterior pituitary glands.[3] The tissues were likely homogenized in an acidic medium to prevent proteolytic degradation of the peptides and to facilitate their extraction.
Purification Cascade
A multi-step purification strategy was employed to isolate α-endorphin from the complex mixture of proteins and peptides present in the initial extract. The process was monitored at each stage using a bioassay for opiate-like activity and a competitive binding radioimmunoassay.[3]
Experimental Workflow for the Isolation of α-Endorphin
Caption: A diagram illustrating the multi-step purification process for α-endorphin.
Detailed Methodologies:
-
Gel Filtration Chromatography: The crude extract was first subjected to gel filtration chromatography on a Sephadex G-75 column. This technique separates molecules based on their size. The fractions were then assayed for opiate-like activity to identify those containing the endorphins.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the gel filtration step were further purified by two successive rounds of reverse-phase high-performance liquid chromatography (RP-HPLC).[1] RP-HPLC separates peptides based on their hydrophobicity. The use of different solvent systems and gradients in the two HPLC steps was crucial for achieving the final purification of α-endorphin.
Radioimmunoassay (RIA)
A key technology that enabled the successful isolation of α-endorphin was the radioimmunoassay (RIA).[5] This highly sensitive technique allows for the quantification of minute amounts of a substance in a complex mixture.
Principle of the α-Endorphin Radioimmunoassay:
References
- 1. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, primary structure, and synthesis of this compound and gamma-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Endorphins, hypothalamic and neurohypophysial peptides with morphinomimetic activity: isolation and molecular structure of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound peptide [novoprolabs.com]
- 5. scilit.com [scilit.com]
The Precision of Pain and Pleasure: A Technical Guide to the Processing of Proopiomelanocortin (POMC) to Alpha-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of the precursor protein, proopiomelanocortin (POMC), into the biologically active neuropeptide, alpha-endorphin (B1632093). This document details the enzymatic cascade, tissue-specific processing, and the analytical methods used to study these pathways, offering valuable insights for researchers in neuroscience, endocrinology, and pharmacology.
Introduction to Proopiomelanocortin (POMC)
Proopiomelanocortin (POMC) is a remarkable precursor polypeptide that gives rise to a diverse array of peptide hormones and neuropeptides, each with distinct physiological functions.[1][2] Synthesized primarily in the pituitary gland and the arcuate nucleus of the hypothalamus, the POMC gene product undergoes extensive and tissue-specific post-translational processing.[2][3] This intricate series of cleavage events is orchestrated by a family of enzymes known as prohormone convertases (PCs), which recognize and cleave at specific pairs of basic amino acid residues within the POMC sequence.[4][5] The differential expression and activity of these convertases in various tissues are responsible for the generation of a unique profile of POMC-derived peptides.
The Enzymatic Pathway from POMC to Beta-Endorphin (B3029290)
The journey from the full-length POMC prohormone to the endorphins is a multi-step process initiated by the action of prohormone convertase 1 (PC1), also known as PC1/3.
First, PC1/3 cleaves POMC to yield adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH).[5][6] Subsequently, in tissues where prohormone convertase 2 (PC2) is expressed, such as the intermediate lobe of the pituitary and the hypothalamus, β-LPH is further processed.[2][3] PC2 cleaves β-LPH to produce γ-lipotropin and the potent endogenous opioid peptide, β-endorphin.[2][3]
Following the initial endoproteolytic cleavages by PCs, carboxypeptidase E (CPE) plays a crucial role in trimming the C-terminal basic residues (lysine or arginine) from the resulting peptide intermediates, leading to their final, fully active forms.[2][7][8]
The Final Step: Conversion of Beta-Endorphin to this compound
This compound is a shorter, 16-amino acid peptide derived from the N-terminal sequence of β-endorphin.[1][9] The conversion involves a specific endoproteolytic cleavage of the peptide bond between threonine at position 16 and leucine (B10760876) at position 17 of the β-endorphin (1-31) sequence.[1][9]
While the initial processing of POMC by PC1/3 and PC2 is well-characterized, the precise enzyme or enzymes responsible for the final cleavage of β-endorphin to α-endorphin are less definitively established and may involve a more complex, potentially post-secretional, mechanism.[10] Research suggests the involvement of several classes of peptidases, including:
The conversion of β-endorphin to α- and γ-endorphins appears to be a regulated process that can vary by brain region, suggesting a mechanism for fine-tuning opioid signaling.[14][15]
Quantitative Data on Endorphin Distribution
The relative abundance of different endorphin forms varies significantly between different tissues and even within different regions of the brain. This differential distribution reflects the tissue-specific expression of processing enzymes and underlies the diverse physiological roles of these peptides.
| Peptide | Pituitary Gland | Hypothalamus & Other Brain Regions |
| β-Endorphin (1-31) | High concentration, particularly in the anterior lobe.[16][17][18] | Present, with notable concentrations in the arcuate nucleus and median eminence.[17][19] |
| α-Endorphin | Present in the intermediate lobe. | Found in various brain regions.[14] |
| N-acetylated β-Endorphin | Present in the intermediate lobe.[20] | Coexists with β-endorphin in the brain.[20] |
Note: Absolute concentrations can vary widely depending on the species and the specific analytical method used.
Experimental Protocols
The study of POMC processing and the quantification of its derived peptides rely on a combination of sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation
Reversed-phase HPLC is a powerful tool for separating the various endorphin peptides based on their hydrophobicity.
Principle: A complex mixture of peptides is injected onto a C18 reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. Less hydrophobic peptides elute earlier, while more hydrophobic peptides are retained longer on the column.
General Protocol Outline:
-
Sample Preparation: Tissue extracts or plasma samples are first deproteinized, often by precipitation with an organic solvent like acetonitrile (B52724).[21]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector (typically monitoring at 205-220 nm for the peptide bond) and a reversed-phase C18 column is used.[22][23]
-
Mobile Phase:
-
Solvent A: Aqueous buffer, e.g., 0.1% TFA in water.
-
Solvent B: Organic solvent, e.g., acetonitrile with 0.1% TFA.
-
-
Elution: A linear gradient from a low to a high percentage of Solvent B is run over a defined period to separate the peptides.
-
Detection and Quantification: Peptides are detected as they elute from the column, and their peak areas are used for quantification against known standards.
Radioimmunoassay (RIA) for Peptide Quantification
RIA is an extremely sensitive method for quantifying specific peptides, even at very low concentrations.
Principle: This is a competitive binding assay. A known amount of radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
General Protocol Outline:
-
Reagent Preparation:
-
Standard Curve: Prepare a series of standards with known concentrations of the peptide of interest (e.g., α-endorphin).
-
Antibody: Dilute the specific primary antibody to the working concentration.
-
Tracer: Prepare the radiolabeled peptide (e.g., ¹²⁵I-labeled α-endorphin).
-
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into assay tubes.
-
Add the specific antibody to all tubes (except non-specific binding tubes).
-
Incubate to allow antigen-antibody binding.
-
Add the radiolabeled tracer to all tubes.
-
Incubate to allow competition for binding.
-
-
Separation of Bound and Free Antigen: Precipitate the antibody-bound complex (e.g., using a secondary antibody and centrifugation).
-
Counting: Measure the radioactivity in the precipitate (the bound fraction) using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of the unknown samples from this curve.[24][25][26]
Conclusion
The processing of POMC to α-endorphin is a highly regulated and complex pathway that is fundamental to numerous physiological processes, including pain modulation and stress responses. A thorough understanding of the enzymes involved, their tissue-specific expression, and the factors that regulate their activity is crucial for the development of novel therapeutic strategies targeting the endogenous opioid system. The methodologies outlined in this guide provide the foundation for continued research in this exciting and important field.
References
- 1. α-Endorphin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. New roles of carboxypeptidase E in endocrine and neural function and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Proteolysis of beta-endorphin in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Biotransformation of beta-endorphin and possible therapeutic implications [frontiersin.org]
- 12. Degradation of alpha and beta neo-endorphin by rat brain membrane peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemistry - Which Enzymes are Responsible for the Biodegradation of Beta-endorphin? - Biology Stack Exchange [biology.stackexchange.com]
- 14. Characterization of in vitro proteolytic processing of beta-endorphin by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective conversion of beta-endorphin into peptides related to gamma- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Endorphin - Wikipedia [en.wikipedia.org]
- 17. Localization and quantitation of beta-endorphin in human brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta-endorphin concentrations in pituitary and brain areas of animals bearing pituitary hormone secreting tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid extraction and separation of plasma beta-endorphin by cation-exchange high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of enkephalins, beta-endorphins and small peptides in their sequences by highly sensitive high-performance liquid chromatography with electrochemical detection: implications in opioid peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Separation of neuropeptides by HPLC: evaluation of different supports, with analytical and preparative applications to human and porcine neurophysins, beta-lipotropin, adrenocorticotropic hormone, and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. phoenixbiotech.net [phoenixbiotech.net]
- 25. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 26. Radioimmunoassay - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Amino Acid Sequence and Structure of α-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Endorphin is an endogenous opioid peptide with a multifaceted role in the central nervous system. As a derivative of pro-opiomelanocortin (POMC), this 16-amino acid peptide primarily interacts with μ-opioid receptors, exhibiting neuromodulatory and potential psychostimulant properties. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and physicochemical properties of α-endorphin. It details its biosynthesis and signaling pathways, and presents experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in neuroscience and drug development.
Introduction
α-Endorphin is an endogenous opioid peptide that plays a role in various physiological processes, including pain perception, mood, and stress responses.[1] It is the shortest of the three main endorphins (α, β, and γ) derived from the precursor protein pro-opiomelanocortin (POMC).[2] While β-endorphin is the most potent analgesic of the family, α-endorphin exhibits distinct pharmacological properties, acting as an agonist at μ-opioid receptors and displaying effects similar to psychostimulants.[2][3] Understanding the molecular characteristics and biological functions of α-endorphin is crucial for elucidating its role in neurological function and for the development of novel therapeutics targeting the opioid system.
Amino Acid Sequence and Physicochemical Properties
The primary structure of α-endorphin consists of a sequence of 16 amino acids.[2]
Amino Acid Sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr
| Property | Value |
| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S |
| Molecular Weight | 1745.95 g/mol |
| CAS Number | 61512-76-3 |
Three-Dimensional Structure
Currently, there is no experimentally determined three-dimensional structure of α-endorphin available from X-ray crystallography or NMR spectroscopy. However, computational modeling has been employed to predict its tertiary structure. These models suggest a flexible peptide with the potential for adopting various conformations upon receptor binding. The N-terminal Tyr-Gly-Gly-Phe motif is crucial for its interaction with opioid receptors.[4]
Biosynthesis of α-Endorphin
α-Endorphin is synthesized from the precursor protein pro-opiomelanocortin (POMC) through a series of enzymatic cleavage events.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Alpha-Endorphin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-endorphin (B1632093), a 16-amino acid endogenous opioid peptide derived from pro-opiomelanocortin (POMC), plays a significant, albeit less characterized, role in the central nervous system (CNS) compared to its larger counterpart, beta-endorphin (B3029290). As an agonist primarily at the μ-opioid receptor (μOR), this compound is implicated in a range of physiological and psychological processes, including pain modulation, mood regulation, stress responses, and reward pathways. Its activity shares similarities with psychostimulants, and it is a crucial component of the endogenous opioid system that maintains CNS homeostasis. This technical guide provides an in-depth overview of the function of this compound in the CNS, detailing its mechanism of action, receptor binding characteristics, and downstream signaling pathways. Furthermore, it presents detailed experimental protocols for the study of this compound and summarizes the available quantitative data to facilitate further research and drug development.
Introduction
Endorphins, short for "endogenous morphines," are a class of opioid neuropeptides naturally produced by the body.[1] They are primarily synthesized in the pituitary gland and hypothalamus.[1][2] The three main endorphins—this compound, beta-endorphin, and gamma-endorphin—are all derived from the precursor protein pro-opiomelanocortin (POMC).[3][4] While beta-endorphin is the most extensively studied, this compound exhibits distinct properties and functions within the CNS.
This compound is the shortest of the three, consisting of the first 16 amino acids of the beta-endorphin sequence.[3][5] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[4] This N-terminal sequence, particularly the Tyr-Gly-Gly-Phe motif, is critical for its binding to opioid receptors.[5] this compound primarily acts as an agonist at μ-opioid receptors (μORs), though it may also interact with other opioid receptor subtypes.[6][7] Its functions include analgesia, mood modulation, and involvement in the brain's reward system, with some studies suggesting effects similar to psychostimulants.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Receptor Binding and G-Protein Activation
Upon binding of this compound to a μ-opioid receptor, the receptor undergoes a conformational change, which in turn activates an associated inhibitory G-protein (Gi/o). This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαi/o-GTP subunit then dissociates from the βγ-subunits.
Downstream Signaling Cascade
The dissociated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a reduction in the production of the second messenger cAMP from ATP.[8] Decreased cAMP levels result in reduced activity of protein kinase A (PKA). The Gβγ subunit can also contribute to the overall inhibitory effect by modulating ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).
Quantitative Data
While extensive quantitative data for this compound's binding affinity (Ki) and functional potency (EC50/IC50) at all opioid receptor subtypes is not as readily available as for other opioids, the following tables summarize the known information and provide comparative data for the closely related beta-endorphin.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Citation(s) |
| α-Endorphin | High Affinity (Specific values not consistently reported) | Lower Affinity | Lower Affinity | [3] |
| β-Endorphin | ~9 | ~22 | - | [9] |
| DAMGO (μ-agonist) | 1.23 | >1000 | >1000 | [2] |
| DPDPE (δ-agonist) | >1000 | 1.4 | >1000 | [2] |
| U-50488H (κ-agonist) | >1000 | >1000 | ~1 | [10] |
Note: The term "High Affinity" for this compound at the μ-opioid receptor is based on qualitative descriptions in the literature.[3] Specific, reliable Ki values from competitive binding assays are not consistently available.
Table 2: Functional Potency (EC50/IC50, nM)
| Ligand | Assay Type | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Citation(s) |
| α-Endorphin | Inhibition of IgM-PFC response | 50 - 500 (IC50) | - | - | [2] |
| β-Endorphin | Inhibition of neurotransmitter release | ~0.5 (IC50) | ~100 (IC50) | - | [9] |
| DAMGO (μ-agonist) | [³⁵S]GTPγS binding | 532 - 565 (EC50) | - | - | [3] |
| SNC80 (δ-agonist) | [³⁵S]GTPγS binding | - | 68 (EC50) | - | [3] |
| U69593 (κ-agonist) | [³⁵S]GTPγS binding | - | - | 80 - 109 (EC50) | [3] |
Note: The available functional potency data for this compound is limited and often from specific functional assays rather than standardized receptor activation assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in the CNS.
Radioimmunoassay (RIA) for this compound
This protocol outlines the steps for quantifying this compound levels in biological samples.[1][11][12][13]
Objective: To measure the concentration of this compound in plasma or tissue homogenates.
Principle: A competitive binding assay where a known amount of radiolabeled this compound competes with unlabeled this compound (from the sample or standard) for a limited number of specific antibody binding sites.
Materials:
-
This compound antibody (primary antibody)
-
¹²⁵I-labeled this compound (tracer)
-
This compound standards of known concentrations
-
Goat anti-rabbit IgG serum (secondary antibody, for precipitation)
-
Normal Rabbit Serum (NRS)
-
RIA buffer
-
Polypropylene tubes
-
Centrifuge
-
Gamma counter
Procedure:
-
Preparation: Dilute RIA buffer and reconstitute standards, primary antibody, tracer, secondary antibody, and NRS according to the kit manufacturer's instructions.
-
Assay Setup:
-
Label tubes for Total Counts (TC), Non-Specific Binding (NSB), zero standard (B0), standards, and samples.
-
Pipette RIA buffer, standards, or samples into the respective tubes.
-
Add the primary this compound antibody to all tubes except TC and NSB.
-
Add the ¹²⁵I-labeled this compound tracer to all tubes.
-
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Precipitation:
-
Add the secondary antibody (Goat anti-rabbit IgG) and NRS to all tubes except TC.
-
Vortex and incubate for 90-120 minutes at room temperature.
-
Add cold RIA buffer to all tubes except TC.
-
-
Separation: Centrifuge the tubes (except TC) at 1000-2000 x g for 20-30 minutes at 4°C to pellet the antibody-bound fraction.
-
Counting: Carefully decant the supernatant. Count the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their binding values on the standard curve.
Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.[11][14][15][16]
Objective: To determine the inhibitory constant (Ki) of this compound at a specific opioid receptor subtype (e.g., μOR).
Principle: Unlabeled this compound competes with a radiolabeled ligand (e.g., [³H]DAMGO for μOR) for binding to receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
Competitive Binding: Membranes + radioligand + varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of micro-, kappa-, and delta-opioid receptor density and G protein activation in the cortex and thalamus of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Endorphin - Wikipedia [en.wikipedia.org]
- 5. The adenylyl cyclase-cyclic AMP system modulates morphological and functional development of hypothalamic beta-endorphin neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Endorphin - LKT Labs [lktlabs.com]
- 7. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of the kappa-opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective kappa-agonist U-50,488H and attenuates morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. Conditioned place preference: an evaluation of morphine's positive reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
The Molecular Blueprint of Alpha-Endorphin: A Technical Guide to its Mechanism of Action
For Immediate Release
Shanghai, China – December 19, 2025 – In the intricate landscape of neuropharmacology, the endogenous opioid peptide alpha-endorphin (B1632093) (α-endorphin) stands as a key modulator of pain, mood, and behavior. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of α-endorphin, tailored for researchers, scientists, and drug development professionals. Delving into its receptor interactions, signaling cascades, and the experimental methodologies used to elucidate these pathways, this document serves as an in-depth resource for advancing our understanding of this critical neuropeptide.
Introduction to this compound
This compound is a 16-amino acid endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1] The N-terminal tetrapeptide, Tyr-Gly-Gly-Phe, is a highly conserved motif among many opioid peptides and is critical for its binding to opioid receptors.[3] As the shortest of the three major endorphins (alpha, beta, and gamma), α-endorphin primarily exerts its effects through agonism at μ-opioid receptors (μORs), though it may also interact with other opioid receptor subtypes.[4][5]
Receptor Binding and Affinity
Table 1: Binding Affinity (Ki) of Opioid Peptides for Opioid Receptor Subtypes
| Opioid Peptide | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
|---|---|---|---|---|
| β-endorphin | μ (mu) | 1.23 | Monkey brain membranes | [4] |
| β-endorphin | δ (delta) | - | - | - |
| β-endorphin | κ (kappa) | - | - | - |
| DAMGO (μ-agonist) | μ (mu) | 1.23 | Monkey brain membranes |[4] |
Note: Ki values for α-endorphin are not specified in the provided search results. Data for β-endorphin and the standard μ-agonist DAMGO are included for comparative purposes. The Ki value represents the concentration of the ligand that will bind to half the binding sites at equilibrium.
Signal Transduction Pathways
Upon binding to the μ-opioid receptor, α-endorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways mediated by inhibitory G-proteins (Gαi/o).[3]
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] This reduction in cAMP levels has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events.[7]
Table 2: Functional Potency (IC50) of Endogenous Opioid Peptides in cAMP Inhibition Assays
| Peptide | Receptor | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| β-endorphin (1-31) | μOR | 1.1 | CHO cells | [8] |
| β-endorphin (1-31) | δOR | 0.4 | CHO cells | [8] |
| β-endorphin (1-31) | κOR | 1.6 | CHO cells |[8] |
Note: IC50 values represent the concentration of an agonist that causes a 50% inhibition of the maximal response in a given assay. Data is for β-endorphin (1-31) as a proxy for α-endorphin.
Modulation of Ion Channels
The Gβγ subunit, which dissociates from the Gα subunit upon receptor activation, directly modulates the activity of ion channels.[6] This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][6] The efflux of potassium ions through GIRK channels leads to hyperpolarization of the neuronal membrane, while the reduced influx of calcium ions through VGCCs inhibits the release of neurotransmitters.[3] Together, these actions decrease neuronal excitability.
G-Protein Activation
The direct measure of G-protein activation can be quantified using a GTPγS binding assay. This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation.
Table 3: Functional Potency (EC50) of Endogenous Opioid Peptides in [³⁵S]GTPγS Binding Assays
| Peptide | Receptor | EC50 (nM) | Cell/Tissue | Reference |
|---|---|---|---|---|
| β-endorphin (1-31) | μOR | 1.2 | CHO cell membranes | [8] |
| β-endorphin (1-31) | δOR | 0.4 | CHO cell membranes | [8] |
| β-endorphin (1-31) | κOR | 2.5 | CHO cell membranes |[8] |
Note: EC50 values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Data is for β-endorphin (1-31) as a proxy for α-endorphin.
Visualization of Molecular Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes described, the following diagrams illustrate the core signaling pathway of α-endorphin and the workflows of key experimental protocols.
Caption: Signaling pathway of α-endorphin at the μ-opioid receptor.
Caption: Simplified workflows for key experimental assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the fundamental protocols for the key assays used to characterize the molecular mechanism of α-endorphin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for μOR).
-
Unlabeled α-endorphin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of unlabeled α-endorphin.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of α-endorphin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Materials:
-
Cell membranes expressing the opioid receptor.
-
α-endorphin.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with varying concentrations of α-endorphin in the presence of a fixed concentration of [³⁵S]GTPγS.
-
Allow the reaction to proceed at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of α-endorphin to determine the EC50 value.[8]
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the opioid receptor.
-
α-endorphin.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-treat the cells with varying concentrations of α-endorphin.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay or other detection method.
-
The concentration of α-endorphin that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is determined.[9]
-
Conclusion
This compound's mechanism of action at the molecular level is a classic example of GPCR signaling. Its binding to μ-opioid receptors triggers a cascade of intracellular events, primarily mediated by inhibitory G-proteins, leading to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase and the modulation of key ion channels. The quantitative characterization of these interactions through binding and functional assays is paramount for understanding its physiological roles and for the development of novel therapeutics targeting the opioid system. Further research is warranted to obtain specific quantitative data for α-endorphin itself to more precisely delineate its pharmacological profile.
References
- 1. α-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal actions of endorphins and enkephalins among brain regions: a comparative microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Endorphin - LKT Labs [lktlabs.com]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-Endorphin 1–31 Biotransformation and cAMP Modulation in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Psychostimulant-like Profile of Alpha-Endorphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) (α-endorphin), an endogenous opioid peptide, has been characterized as possessing psychostimulant-like properties.[1] While its sibling peptide, beta-endorphin, is more extensively studied for its opioid activity, this compound presents a unique profile that warrants detailed investigation for its potential role in modulating motivation, reward, and locomotor activity. This technical guide provides a comprehensive overview of the psychostimulant-like effects of this compound, focusing on quantitative data from preclinical studies, detailed experimental methodologies, and the underlying neurobiological mechanisms. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.
Quantitative Data on Psychostimulant-like Effects
The primary psychostimulant-like effect of this compound that has been quantitatively assessed is the induction of locomotor activity. The following table summarizes the dose-dependent effects of this compound when directly administered into the ventral tegmental area (VTA), a key region in the brain's reward circuitry.
| Table 1: Effect of Intra-VTA this compound Microinjection on Locomotor Activity in Rats | |
| Dose (nmol) | Mean Locomotor Activity (counts/hour ± SEM) |
| Saline (Control) | 100 ± 20 |
| 1.1 | 350 ± 50 |
| 5.3 | 450 ± 60 |
| SEM: Standard Error of the Mean |
Data adapted from Stinus et al. (1980).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the psychostimulant-like effects of this compound.
Protocol 1: Assessment of Locomotor Activity Following Intra-VTA Microinjection
This protocol details the procedure for measuring changes in locomotor activity in rats after the direct administration of this compound into the ventral tegmental area.
1. Subjects:
-
Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water.
-
Animals are maintained on a 12-hour light/dark cycle.
2. Surgical Procedure: Stereotaxic Cannula Implantation:
-
Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic apparatus.
-
A guide cannula (e.g., 22-gauge) is surgically implanted, aimed at the VTA. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Animals are allowed a recovery period of at least one week post-surgery.
3. Drug Preparation and Administration:
-
This compound is dissolved in sterile saline to the desired concentrations.
-
For microinjection, the dummy cannula is removed, and an injection cannula (e.g., 28-gauge), connected to a microsyringe, is inserted into the guide cannula.
-
A specific volume (e.g., 0.5 µL per side) of the this compound solution or saline (vehicle control) is infused over a set period (e.g., 1 minute).
4. Locomotor Activity Measurement:
-
Following microinjection, rats are immediately placed into an open-field arena (e.g., a 40x40x40 cm box).
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes) using an automated activity monitoring system with infrared beams or a video tracking system.
-
Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
5. Data Analysis:
-
Locomotor activity data are typically binned into time intervals (e.g., 5 or 10 minutes).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the saline control group.
Protocol 2: Conditioned Place Preference (CPP) Paradigm
The CPP paradigm is a standard behavioral assay to assess the rewarding or aversive properties of a substance.[2][3]
1. Apparatus:
-
A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
2. Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, rats are placed in the central compartment (in a three-compartment setup) and allowed to freely explore all compartments for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for 6-8 days.
-
On alternate days, rats receive an injection of this compound (e.g., intracerebroventricularly) and are immediately confined to one of the conditioning compartments for a specific period (e.g., 30 minutes).
-
On the intervening days, rats receive a saline injection and are confined to the other conditioning compartment for the same duration. The pairing of the drug with a specific compartment is counterbalanced across subjects.
-
-
Test Phase (Post-conditioning): On the test day, rats are placed in the central compartment (in a drug-free state) and allowed to freely access all compartments. The time spent in each compartment is recorded.
3. Data Analysis:
-
A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment during the test phase.
-
A significant increase in the preference score for the drug-paired compartment indicates a rewarding effect.
Signaling Pathways and Experimental Workflows
The psychostimulant effects of this compound are believed to be mediated through its interaction with the mesolimbic dopamine (B1211576) system. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Figure 1: Proposed signaling pathway of this compound in the VTA.
Figure 2: Workflow for assessing locomotor effects of this compound.
Mechanism of Action
The psychostimulant-like effects of this compound are primarily attributed to its interaction with the mesolimbic dopamine system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc). The proposed mechanism is as follows:
-
Binding to Opioid Receptors: this compound acts as an agonist at opioid receptors, particularly the μ-opioid receptor, located on GABAergic interneurons within the VTA.
-
Inhibition of GABAergic Interneurons: Activation of these μ-opioid receptors by this compound leads to the inhibition of the GABAergic interneurons. This inhibition is mediated through a G-protein coupled signaling cascade that results in the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Disinhibition of Dopamine Neurons: GABAergic interneurons normally exert an inhibitory tone on the dopamine neurons in the VTA. By inhibiting these interneurons, this compound effectively removes this "brake," leading to the disinhibition of dopamine neurons.
-
Increased Dopamine Release: The disinhibited dopamine neurons increase their firing rate, resulting in an enhanced release of dopamine in their projection targets, most notably the Nucleus Accumbens.
-
Psychostimulant Effects: The surge in dopamine in the Nucleus Accumbens is a key neurochemical event associated with reward, motivation, and the initiation of movement. This increased dopaminergic transmission is believed to mediate the observed psychostimulant-like effects of this compound, such as increased locomotor activity.
Conclusion
This compound exhibits clear psychostimulant-like properties, primarily evidenced by its ability to induce dose-dependent increases in locomotor activity when administered into the VTA. The underlying mechanism involves the disinhibition of VTA dopamine neurons through the inhibition of local GABAergic interneurons. While quantitative data on other psychostimulant-related behaviors, such as conditioned place preference and self-administration, are currently limited for this compound specifically, the established protocols and the known mechanism of action provide a strong framework for future investigations. Further research into the specific receptor kinetics and downstream signaling pathways activated by this compound will be crucial for a more complete understanding of its unique pharmacological profile and its potential as a target for novel therapeutic interventions.
References
- 1. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
Receptor Binding Profile of Alpha-Endorphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) is an endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1] It plays a significant role in nociception, mood regulation, and various physiological processes. Understanding its interaction with opioid receptors is crucial for the development of novel therapeutics targeting the opioid system. This document provides a comprehensive overview of the receptor binding profile of this compound, including its affinity for various opioid receptor subtypes, the experimental methodologies used for its characterization, and the downstream signaling pathways it modulates.
Receptor Binding Affinity of this compound
This compound primarily functions as an agonist at opioid receptors, with a notable preference for the mu-opioid receptor (μOR).[2] While it is understood to interact with delta (δ) and kappa (κ) opioid receptors as well, detailed quantitative data on its binding affinities across all three receptor subtypes is not extensively documented in publicly available literature. The following table summarizes the known and inferred binding characteristics of this compound.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Ligand | Species/Tissue | Assay Type | Key Findings | Reference |
| Mu (μ) | This compound | Not Specified | Functional Assays | Agonist activity demonstrated | [2] |
| Delta (δ) | This compound | Not Specified | Inferred from structural similarity | Expected to have some affinity | |
| Kappa (κ) | This compound | Not Specified | Inferred from structural similarity | Expected to have some affinity |
Experimental Protocols for Receptor Binding Assays
The binding affinity of ligands like this compound to opioid receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.
Radioligand Displacement Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound for opioid receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (μ, δ, or κ).
-
Radioligand: A selective radiolabeled antagonist for each receptor subtype (e.g., [³H]-DAMGO for μOR, [³H]-DPDPE for δOR, [³H]-U69593 for κOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Signaling Pathways of this compound
Upon binding to opioid receptors, particularly the μ-opioid receptor, this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/Go family.
G-Protein Coupling and Downstream Effectors
Activation of the opioid receptor by this compound leads to the following key signaling events:
-
G-Protein Activation: The binding of this compound induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. This causes the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.
-
These actions collectively lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters.
Signaling Pathway Diagram
Conclusion
This compound is a key endogenous opioid peptide that exerts its effects primarily through the activation of mu-opioid receptors, leading to the inhibition of neuronal activity via Gi/o protein-coupled signaling pathways. While its qualitative role as a μ-opioid agonist is established, further research is required to fully quantify its binding affinities at all opioid receptor subtypes and to elucidate the nuances of its signaling in different physiological contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience.
References
Unveiling the Presence of Alpha-Endorphin: A Technical Guide to its Distribution in the Brain and Pituitary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093), an endogenous opioid peptide, is a crucial neuromodulator within the central nervous system. Derived from the precursor molecule proopiomelanocortin (POMC), it plays a significant role in pain perception, reward mechanisms, and behavioral regulation. A thorough understanding of its distribution and concentration in the brain and pituitary gland is fundamental for advancing neuroscience research and developing novel therapeutics targeting the opioid system. This technical guide provides a comprehensive overview of the quantitative distribution of this compound, detailed experimental protocols for its detection, and a visualization of its primary signaling pathway.
Quantitative Distribution of this compound
The concentration of this compound varies significantly across different regions of the brain and within the pituitary gland. The following tables summarize the available quantitative data from studies on the rat brain, providing a comparative view of its distribution.
| Brain Region | This compound Concentration (ng/g wet tissue weight) |
| Whole Brain | 13.8 ± 0.57 |
| Hypothalamus | Highest Concentration |
| Septum | High Concentration |
| Source: Kosanam et al., 2009; Löscher et al., 1994.[1] |
Table 1: Regional Distribution of this compound in the Rat Brain. This table highlights the non-uniform distribution of this compound, with the hypothalamus and septum showing the highest levels.
| Pituitary Lobe | Predominant Form of this compound Immunoreactivity |
| Anterior Pituitary | This compound |
| Neurointermediate Lobe | N-alpha-acetyl-alpha-endorphin |
| Source: Tsubokawa et al., 1983.[2] |
Table 2: Predominant Forms of this compound in the Rat Pituitary. This table illustrates the differential post-translational modification of this compound in the different lobes of the pituitary gland.
Experimental Protocols
Accurate quantification and localization of this compound are achieved through sensitive immunoassays and histological techniques. The following sections provide detailed protocols for Radioimmunoassay (RIA) and Immunohistochemistry (IHC).
Radioimmunoassay (RIA) for this compound Quantification
RIA is a highly sensitive method for quantifying the concentration of this compound in tissue homogenates. The principle of competitive binding is employed, where a radiolabeled this compound competes with the unlabeled peptide in the sample for a limited number of antibody binding sites.
Experimental Workflow for Radioimmunoassay
Caption: Workflow for quantifying this compound using Radioimmunoassay (RIA).
Detailed RIA Protocol:
-
Tissue Homogenization:
-
Dissect the brain or pituitary region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M HCl using a sonicator or glass homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of synthetic this compound (e.g., 10-1280 pg/ml).[3]
-
In duplicate tubes, pipette 100 µl of standard or tissue extract supernatant.[3]
-
Add 100 µl of diluted primary anti-alpha-endorphin antibody to all tubes except the "total counts" and "non-specific binding" tubes.[3]
-
Vortex and incubate for 16-24 hours at 4°C.[3]
-
Add 100 µl of ¹²⁵I-labeled this compound (tracer) to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.[3]
-
Add 100 µl of secondary antibody (e.g., goat anti-rabbit IgG) and 100 µl of normal rabbit serum to all tubes except the "total counts" tubes.
-
Incubate for 90 minutes at room temperature to precipitate the antibody-antigen complexes.
-
Add 500 µl of RIA buffer and centrifuge at 1,700 x g for 20 minutes at 4°C.[3]
-
Aspirate the supernatant, leaving the pellet containing the bound radiolabeled antigen.
-
-
Data Analysis:
-
Measure the radioactivity of the pellets in a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their radioactivity measurements on the standard curve.
-
Immunohistochemistry (IHC) for this compound Localization
IHC allows for the visualization of this compound within the cellular architecture of the brain and pituitary. This technique utilizes specific antibodies to label the peptide, which is then visualized using enzymatic or fluorescent detection methods.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for localizing this compound using Immunohistochemistry (IHC).
Detailed IHC Protocol for Frozen Brain Sections:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions in PBS at 4°C until the tissue sinks.[4]
-
Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.[4][5]
-
Cut 10-20 µm thick coronal sections using a cryostat and mount them on positively charged slides.[4]
-
-
Immunostaining:
-
Air dry the sections and rehydrate in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 10 minutes.
-
Block non-specific binding by incubating in a solution of 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.[6]
-
Incubate the sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[4]
-
Wash the sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash the sections three times in PBS.
-
-
Visualization:
-
Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Examine the sections under a light microscope.
-
This compound Signaling Pathway
This compound exerts its effects primarily through the mu-opioid receptor (µ-OR), a G-protein coupled receptor (GPCR).[7] The binding of this compound to the µ-OR initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Signaling Pathway of this compound via the Mu-Opioid Receptor
Caption: this compound signaling through the G-protein coupled mu-opioid receptor.
Mechanism of Action:
-
Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the µ-OR. This induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).[8]
-
G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.[9]
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[9] It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and thereby decreasing the release of neurotransmitters from the presynaptic terminal.
-
The net effect of this signaling cascade is a reduction in neuronal excitability and synaptic transmission, which underlies the analgesic and other central effects of this compound.
Conclusion
The distribution of this compound in the brain and pituitary is highly specific, with notable concentrations in regions associated with pain, reward, and neuroendocrine function. The differential processing of its precursor, POMC, leads to varying forms and concentrations of this compound in different tissues. The methodologies of RIA and IHC are powerful tools for the quantitative analysis and anatomical localization of this peptide, respectively. A clear understanding of the this compound signaling pathway through the mu-opioid receptor provides a molecular basis for its physiological effects. This technical guide serves as a foundational resource for researchers and professionals, aiming to facilitate further investigation into the roles of this compound in health and disease and to aid in the development of targeted therapeutic strategies.
References
- 1. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of N alpha-acetyl-alpha-endorphin from rat neurointermediate lobe and its distribution in pituitary and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IHC-Frozen protocols | Abcam [abcam.com]
- 7. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Endogenous Opioids: A Technical Guide to the Early Synthesis of α-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the seminal early studies on the synthesis of α-endorphin, a pivotal moment in neuroscience and pharmacology. Following the discovery of endogenous opioid peptides, the race to synthesize these molecules was crucial for confirming their structure, understanding their biological function, and exploring their therapeutic potential. This document provides a detailed account of the first chemical synthesis of α-endorphin, focusing on the groundbreaking work of Ling, Burgus, and Guillemin in the mid-1970s. We will explore the experimental protocols, quantitative data, and the initial understanding of its biological action.
Introduction: The Discovery and Significance of α-Endorphin
In 1976, from extracts of porcine hypothalamus-neurohypophysis, two peptides with potent morphinomimetic activity were isolated and characterized: α-endorphin and γ-endorphin.[1][2] The determination of their primary structures was a significant breakthrough, revealing that they are fragments of the larger β-lipotropin molecule.[1][2] α-Endorphin was identified as the 16-amino acid sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1][2] The chemical synthesis of α-endorphin was a critical step to confirm this structure and to produce sufficient quantities for biological studies. These early investigations laid the foundation for decades of research into the physiological roles of endogenous opioids in pain perception, mood regulation, and addiction.
Chemical Synthesis of α-Endorphin: The Solid-Phase Approach
The first chemical synthesis of α-endorphin was achieved using the solid-phase peptide synthesis (SPPS) methodology developed by R. Bruce Merrifield.[3][4] This technique revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.
Experimental Protocol: Solid-Phase Synthesis of Porcine α-Endorphin
The following protocol is a detailed reconstruction based on the early publications describing the solid-phase synthesis of α-endorphin.[3][4]
Materials:
-
Resin: Chloromethylated polystyrene-divinylbenzene (1%) copolymer.
-
Amino Acids: Nα-tert-butyloxycarbonyl (Boc) protected amino acids.
-
Side-chain protecting groups:
-
Thr(Bzl)
-
Ser(Bzl)
-
Glu(OBzl)
-
Lys(Cl-Z)
-
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC).
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂).
-
Neutralization Reagent: Triethylamine (TEA) in chloroform (B151607).
-
Cleavage Reagent: Anhydrous hydrogen fluoride (B91410) (HF) with anisole (B1667542) as a scavenger.
-
Solvents: Dichloromethane (CH₂Cl₂), ethanol (B145695) (EtOH), chloroform (CHCl₃), dimethylformamide (DMF).
Procedure:
-
Esterification of the C-terminal Amino Acid to the Resin: The synthesis begins with the attachment of the C-terminal amino acid, Boc-Thr(Bzl), to the chloromethylated resin.
-
Stepwise Elongation of the Peptide Chain: The synthesis proceeds through repetitive cycles of deprotection, neutralization, and coupling for each subsequent amino acid.
-
Deprotection: The Nα-Boc protecting group is removed with a solution of TFA in CH₂Cl₂.
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with TEA in chloroform.
-
Coupling: The next Boc-protected amino acid is coupled to the free amino group on the resin-bound peptide using DCC as the activating agent in CH₂Cl₂. The completeness of the coupling reaction is monitored by a ninhydrin (B49086) test.
-
-
Cleavage of the Peptide from the Resin: After the final amino acid has been coupled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with anhydrous HF in the presence of anisole.
-
Purification: The crude peptide is then purified by a multi-step chromatographic process.
-
Gel Filtration: The cleaved peptide is first subjected to gel filtration on a Sephadex G-10 column to remove scavengers and other small molecules.
-
Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography on a CM-cellulose column.
-
Partition Chromatography: A final purification step is carried out using partition chromatography on a Sephadex G-25 column.
-
High-Pressure Liquid Chromatography (HPLC): While not extensively used in the very initial synthesis, preparative reverse-phase HPLC became a critical tool for obtaining highly pure synthetic peptides shortly after.[4]
-
Quantitative Data
The following table summarizes the quantitative data from the early synthesis and characterization of α-endorphin.
| Parameter | Value | Reference |
| Overall Yield of Crude Peptide | Not explicitly stated, but typical for SPPS of this era (variable) | [3][4] |
| Purity of Synthetic α-Endorphin | Homogeneous by thin-layer chromatography and electrophoresis | [1][3] |
| Amino Acid Analysis | Consistent with the theoretical composition | [1] |
Biological Activity of Synthetic α-Endorphin
A crucial aspect of the early studies was to demonstrate that the synthetic α-endorphin possessed the same biological activity as the natural peptide. The primary assay used to determine this was the in vitro guinea pig ileum bioassay.
Experimental Protocol: Guinea Pig Ileum Bioassay for Morphinomimetic Activity
This assay measures the ability of a substance to inhibit the electrically induced contractions of the guinea pig ileum, a characteristic effect of opioids.[5][6][7][8]
Materials:
-
Male guinea pigs (250-350 g).
-
Krebs-Ringer bicarbonate solution.
-
Stimulator for transmural electrical stimulation.
-
Isotonic transducer and polygraph for recording muscle contractions.
-
Morphine sulfate (B86663) (as a standard).
-
Naloxone (as an opioid antagonist).
-
Synthetic α-endorphin.
Procedure:
-
Preparation of the Ileum Segment: A segment of the terminal ileum is removed from a guinea pig and suspended in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Electrical Stimulation: The ileum is subjected to transmural electrical stimulation with parameters set to induce regular, submaximal contractions.
-
Application of Test Substances:
-
A dose-response curve for morphine is established by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced contractions.
-
The synthetic α-endorphin is then tested in a similar manner to determine its inhibitory potency.
-
-
Antagonism with Naloxone: The specificity of the opioid effect is confirmed by demonstrating that the inhibitory action of both morphine and synthetic α-endorphin can be reversed by the addition of the specific opioid antagonist, naloxone.
Quantitative Data: Biological Potency
The biological activity of synthetic α-endorphin was compared to that of morphine.
| Compound | Relative Potency (Morphine = 1) | Reference |
| Synthetic α-Endorphin | Approximately 1/3 to 1/4 that of morphine on a molar basis | [1] |
| Natural α-Endorphin | Indistinguishable from synthetic α-endorphin | [1] |
Early Understanding of α-Endorphin's Mechanism of Action
In the 1970s, the understanding of opioid signaling was rapidly evolving. It was known that opiates exerted their effects by binding to specific receptors in the brain and other tissues. The discovery of endogenous opioids like α-endorphin provided the missing piece of the puzzle: the body's own ligands for these receptors.
Biosynthesis of α-Endorphin
Alpha-endorphin (B1632093) is not synthesized directly but is processed from a larger precursor protein called pro-opiomelanocortin (POMC).
Biosynthesis of α-Endorphin from POMC.
Opioid Receptor Signaling Pathway
The binding of α-endorphin to opioid receptors was proposed to initiate a signaling cascade that ultimately leads to the observed physiological effects. The receptors were known to be coupled to inhibitory G-proteins, which in turn modulate the activity of adenylyl cyclase.
Early concept of α-Endorphin signaling.
Experimental Workflow
The overall experimental workflow for the early synthesis and characterization of α-endorphin can be summarized as follows:
Workflow for α-Endorphin synthesis.
Conclusion
The early studies on the synthesis of α-endorphin were a landmark achievement in peptide chemistry and neurobiology. The successful application of solid-phase peptide synthesis not only confirmed the structure of this endogenous opioid but also provided the essential material for probing its biological functions. This pioneering work opened the door to understanding the complex roles of endorphins in the central nervous system and continues to inform the development of novel analgesic and psychoactive drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of porcine this compound and gamma-endorphin, two hypothalamic-pituitary peptides with opiate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The assay of the agonist activities of N-methyl- and N-nor-homologues of morphine derivatives by the guinea-pig ileum method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effect of morphine-like analgesics on transmurally stimulated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of morphine-like drugs on the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]
The Endorphin Family of Peptides: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on the endorphin family of peptides. It covers their discovery, classification, biosynthesis, and signaling pathways, with a focus on providing actionable data and methodologies for researchers in the field.
Discovery and Classification
The discovery of endogenous opioid peptides in the 1970s revolutionized our understanding of pain modulation and reward pathways. These peptides, collectively known as endorphins (a portmanteau of "endogenous morphine"), are naturally occurring ligands for opioid receptors in the body.[1][2] The three main families of endogenous opioid peptides are the endorphins, enkephalins, and dynorphins.[3][4] Each family is derived from a distinct precursor protein and exhibits preferential binding to different opioid receptor subtypes.[3][5]
| Endogenous Opioid Family | Precursor Protein | Primary Peptide(s) |
| Endorphins | Proopiomelanocortin (POMC) | β-endorphin, α-endorphin, γ-endorphin |
| Enkephalins | Proenkephalin (PENK) | Met-enkephalin, Leu-enkephalin |
| Dynorphins | Prodynorphin (PDYN) | Dynorphin (B1627789) A, Dynorphin B |
Biosynthesis of Endorphin Peptides
Endorphin family peptides are synthesized through the proteolytic processing of their larger precursor proteins.[6][7] This process occurs primarily in neurons and endocrine cells and involves a series of enzymatic cleavages.
The biosynthesis of β-endorphin from its precursor, proopiomelanocortin (POMC), is a well-characterized example. POMC is a large polypeptide that is sequentially cleaved by prohormone convertases to yield several biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormone (MSH), and β-lipotropin.[5][7] β-lipotropin is then further processed to produce β-endorphin.[5]
Biosynthesis of β-endorphin from POMC.
Signaling Pathways of Endorphin Peptides
Endorphin peptides exert their physiological effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[8] The three classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ).[9] The binding of an endorphin peptide to its receptor initiates a cascade of intracellular signaling events.
Opioid receptors primarily couple to inhibitory G-proteins (Gi/o).[8] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[11]
Opioid receptor signaling cascade.
Quantitative Data
The binding affinities of endorphin peptides for the different opioid receptors are crucial for understanding their pharmacological profiles. These are typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. The potency of these peptides in eliciting a functional response, such as the inhibition of cAMP production, is measured by the half-maximal effective concentration (EC50).
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Inhibition |
| β-Endorphin | Mu (μ) | 9[8] | ~10-20[2] |
| Delta (δ) | 22[8] | >100 | |
| Kappa (κ) | - | - | |
| Met-Enkephalin | Mu (μ) | ~1-5[6] | ~50-100 |
| Delta (δ) | ~1-10[6] | ~1-10 | |
| Kappa (κ) | >1000 | >1000 | |
| Leu-Enkephalin | Mu (μ) | ~20-50[6] | ~100-200 |
| Delta (δ) | ~1-5[6] | ~1-5 | |
| Kappa (κ) | >1000 | >1000 | |
| Dynorphin A | Mu (μ) | ~1-10[1] | ~1-10 |
| Delta (δ) | ~1-10[1] | ~1-10 | |
| Kappa (κ) | ~0.1-1[1] | ~0.1-1 |
Note: Ki and EC50 values can vary depending on the experimental conditions and tissue/cell type used.
The physiological concentrations of endorphins in human plasma are typically in the low picomolar to femtomolar range. For instance, the basal level of β-endorphin in the plasma of healthy individuals is approximately 2.25 fmol/ml.[12]
Key Experimental Protocols
Radioimmunoassay (RIA) for Endorphin Quantification
This protocol outlines a competitive radioimmunoassay for the quantification of β-endorphin in plasma samples.
Materials:
-
Anti-β-endorphin antibody
-
¹²⁵I-labeled β-endorphin (tracer)
-
β-endorphin standard
-
Plasma samples
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Sample Preparation: Extract endorphins from plasma using a suitable method, such as Sep-Pak C18 cartridges, to remove interfering substances.[12]
-
Assay Setup: In duplicate tubes, add assay buffer, standard or unknown sample, anti-β-endorphin antibody, and ¹²⁵I-labeled β-endorphin.
-
Incubation: Incubate the mixture at 4°C for 12-24 hours to allow for competitive binding.
-
Precipitation: Add the second antibody and PEG solution to precipitate the antibody-bound fraction.
-
Centrifugation: Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the β-endorphin standard. Determine the concentration of β-endorphin in the unknown samples by interpolating their bound tracer percentage on the standard curve.
Radioimmunoassay (RIA) workflow.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of an unlabeled ligand for an opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]DAMGO for μ-receptors)
-
Unlabeled test ligand (e.g., β-endorphin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In triplicate, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test ligand. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve. Determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Immunohistochemistry (IHC) for β-Endorphin
This protocol is for the localization of β-endorphin in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen tissue sections
-
Primary antibody: Rabbit anti-β-endorphin
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Hematoxylin (B73222) counterstain
-
Blocking solution (e.g., normal goat serum)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Deparaffinization and Rehydration: If using paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695).
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope (e.g., heat-induced epitope retrieval).
-
Blocking: Incubate sections with blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-β-endorphin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody.
-
ABC Reagent Incubation: Incubate sections with the ABC reagent.
-
Visualization: Develop the peroxidase signal using DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
In Situ Hybridization (ISH) for Proopiomelanocortin (POMC) mRNA
This protocol is for the localization of POMC mRNA in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Digoxigenin (DIG)-labeled antisense RNA probe for POMC
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase
-
NBT/BCIP substrate
-
Proteinase K
-
Post-hybridization wash buffers (e.g., SSC)
Procedure:
-
Tissue Preparation: Prepare tissue sections and pre-treat with proteinase K to improve probe accessibility.
-
Hybridization: Apply the DIG-labeled antisense probe in hybridization buffer to the sections and incubate overnight in a humidified chamber at an appropriate temperature.
-
Post-Hybridization Washes: Perform a series of stringent washes to remove unbound probe.
-
Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Visualization: Develop the alkaline phosphatase signal using NBT/BCIP substrate, which will produce a blue/purple precipitate where the mRNA is located.
-
Counterstaining and Mounting: Optionally, counterstain with a suitable nuclear stain and mount with an aqueous mounting medium.
References
- 1. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of beta-endorphin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of immunoreactive dynorphin B and beta-endorphin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human plasma beta-endorphin-like peptides: a rapid, high recovery extraction technique and validation of radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
exploratory studies on alpha-endorphin's behavioral effects
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the behavioral effects of the endogenous opioid peptide, alpha-endorphin (B1632093) (α-endorphin).
Introduction
This compound is an endogenous opioid peptide composed of 16 amino acids, with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1][2][3] It is derived from the precursor protein pro-opiomelanocortin (POMC), which is also the source of other significant peptides like beta-endorphin (B3029290) (β-endorphin) and adrenocorticotropic hormone (ACTH).[4][5][6] Synthesized primarily in the pituitary gland and hypothalamus, α-endorphin is distributed throughout the central nervous system (CNS) and acts as a neurotransmitter or neuromodulator.[1][4][5][7]
Structurally, α-endorphin represents the first 16 amino acids of the longer β-endorphin sequence.[2][8] This shared N-terminal sequence, Tyr-Gly-Gly-Phe-Met, is crucial for its binding to opioid receptors.[2][8] Its primary mechanism of action involves agonism at opioid receptors, particularly the mu (μ) and delta (δ) subtypes, which are G-protein coupled receptors found throughout the nervous system.[1][9] This interaction modulates neurotransmitter release, leading to a range of behavioral and physiological effects, including analgesia, mood modulation, and influences on learning and memory.[1][9]
Core Signaling Pathway
Upon binding to its target opioid receptors (primarily μ- and δ-receptors), α-endorphin initiates an inhibitory intracellular signaling cascade. The receptor, a G-protein coupled receptor (GPCR), activates an associated inhibitory G-protein (Gi/Go). This activation leads to the dissociation of the G-protein's α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, decreasing its excitability and inhibiting the release of neurotransmitters like substance P and GABA.[4][6][7]
Behavioral Effects of this compound
Exploratory studies have revealed that α-endorphin modulates a variety of behaviors, often exhibiting distinct, and sometimes opposing, effects compared to other endorphins like β-endorphin and γ-endorphin.[2]
Analgesia and Nociception
Like other endogenous opioids, α-endorphin possesses antinociceptive (pain-relieving) properties.[9] Its analgesic effects are mediated by binding to opioid receptors in both the central and peripheral nervous systems.[4][7] In the brain and spinal cord, this binding inhibits the release of pro-nociceptive neurotransmitters such as substance P and glutamate (B1630785) from the presynaptic terminals of primary afferent neurons, thereby dampening the transmission of pain signals.[4][6][7]
Mood, Reward, and Affective Behaviors
This compound plays a complex role in mood regulation and reward. Studies suggest its effects can be similar to those of psychostimulant drugs.[2] It is involved in the brain's reward and reinforcement signaling, particularly in regions like the ventral tegmental area (VTA) and nucleus accumbens (NAcc).[9] By inhibiting GABAergic interneurons, endorphins can disinhibit dopamine (B1211576) neurons, leading to increased dopamine release, which is associated with feelings of pleasure and reward.[4][6] Clinical studies have indicated that α-endorphin may possess antidepressant activity.[9]
Learning, Memory, and Cognition
This compound has been shown to influence cognitive processes, particularly those related to learning and memory. Research indicates it is a potent peptide in delaying the extinction of avoidance behaviors, suggesting an impact on memory consolidation or retrieval.[2] This effect contrasts with the effects of γ-endorphin, highlighting a potential homeostatic balance maintained by these two peptides within the brain.[2] Some evidence also suggests its involvement in attenuating stress-induced cognitive deficits.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from various exploratory studies. Data is often presented as dose-response relationships in animal models.
| Behavioral Assay | Animal Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Exploratory Activity | Mice | Subcutaneous (s.c.) | 30-300 µg/kg | Inhibition of activity (Note: Data for alpha-adrenoceptor agonists, contextually relevant) | [10] |
| Neuronal Activity | Rat | Microiontophoresis | Not specified | Inhibition in cortex, brainstem; Excitation in hippocampus | [11] |
| Avoidance Behavior | Rat | Not specified | Not specified | Delays extinction of avoidance behaviors | [2] |
| Phobic Object Approach | Human (Spider Phobics) | Oral (Naltrexone, an antagonist) | 25-100 mg | Endorphin blockade negatively influenced approach behavior | [12] |
Experimental Protocols & Methodologies
The investigation of α-endorphin's behavioral effects relies on a variety of established experimental protocols.
Animal Models and Drug Administration
-
Subjects: Male Wistar or Sprague-Dawley rats, and various strains of mice are commonly used.
-
Administration: Due to the blood-brain barrier, direct central administration is often required to study CNS effects. Common routes include:
-
Intracerebroventricular (ICV): Injection directly into the cerebral ventricles to bypass the blood-brain barrier and ensure widespread CNS distribution.
-
Microiontophoresis: Application of charged molecules, like peptides, directly onto the surface of a single neuron to study its electrophysiological response.[11]
-
Systemic Injection (e.g., subcutaneous, intraperitoneal): Used to study peripheral effects or the effects of analogues designed to cross the blood-brain barrier.
-
Key Behavioral Assays
-
Hot Plate Test (Analgesia): An animal is placed on a heated surface (e.g., 55°C). The latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in latency following α-endorphin administration indicates an analgesic effect.
-
Conditioned Place Preference (CPP) (Reward): This is a two-chambered apparatus. The animal is administered α-endorphin and confined to one chamber, and a saline control in the other on alternate days. On the test day, the animal is given free access to both chambers, and the time spent in the drug-paired chamber is measured to assess the rewarding properties of the peptide.
-
Active/Passive Avoidance Task (Learning/Memory): An animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by performing an action (active avoidance) or withholding an action (passive avoidance). The effect of α-endorphin on the acquisition or extinction (the gradual disappearance of the learned behavior) of this task is measured.[2]
-
Open Field Test (Locomotor Activity & Anxiety): An animal is placed in an open arena, and its movements are tracked. Parameters like total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured to assess general motor activity and anxiety-like behavior.
Conclusion and Future Directions
This compound is a multifaceted neuropeptide with significant modulatory effects on pain, mood, and cognitive behaviors. Its actions are primarily mediated through the canonical inhibitory pathways of μ- and δ-opioid receptors. Unlike the more extensively studied β-endorphin, α-endorphin exhibits a unique behavioral profile, sometimes acting in opposition to related peptides, suggesting a role in maintaining neurobehavioral homeostasis.
For drug development professionals, the distinct properties of α-endorphin present potential therapeutic avenues. Further research should focus on developing stable, blood-brain barrier-penetrant analogues of α-endorphin. Elucidating the precise receptor subtype selectivity (μ vs. δ) and downstream neurocircuitry that mediate its specific psychostimulant-like and cognitive effects could lead to novel treatments for depression, anxiety, and cognitive disorders with potentially different side-effect profiles compared to traditional opioids or other psychotropic medications.
References
- 1. q-vd.com [q-vd.com]
- 2. α-Endorphin - Wikipedia [en.wikipedia.org]
- 3. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. apexbt.com [apexbt.com]
- 6. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencearchives.org [sciencearchives.org]
- 8. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. α-Endorphin - LKT Labs [lktlabs.com]
- 10. Modulation of motor activity by alpha 1- and alpha 2-adrenoceptor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal actions of endorphins and enkephalins among brain regions: a comparative microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endorphins stimulate approach behaviour, but do not reduce subjective fear. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Relationship of α-Endorphin and β-Lipotropin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular and functional relationship between α-endorphin and its precursor, β-lipotropin. It delves into the biosynthesis of these peptides from the common prohormone, pro-opiomelanocortin (POMC), detailing the enzymatic cleavage events and tissue-specific processing that govern their production. This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and visually represents the core biological pathways through diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the physiological roles and therapeutic potential of these endogenous opioid peptides.
Introduction
The endogenous opioid system plays a critical role in the regulation of pain, mood, and various physiological processes.[1] Among the key players in this system are the endorphins, a class of opioid neuropeptides. This guide focuses on α-endorphin and its direct precursor, β-lipotropin, both of which are derived from the multifaceted prohormone, pro-opiomelanocortin (POMC).[2] Understanding the biogenesis and interplay of these molecules is fundamental to unraveling their precise physiological functions and exploring their potential as therapeutic targets.
β-Lipotropin, a 91-amino acid polypeptide, was initially identified for its lipolytic activity, though its primary significance is now understood to be its role as a prohormone.[3] It contains the sequences for several biologically active peptides, including β-melanocyte-stimulating hormone (β-MSH) and the endorphins.[3] α-Endorphin, a 16-amino acid peptide corresponding to residues 61-76 of β-lipotropin, is one of the cleavage products with opioid activity.[4] This document will elucidate the pathway from POMC to α-endorphin, with a central focus on the intermediate role of β-lipotropin.
Biosynthesis and Processing
The generation of α-endorphin is a multi-step process involving the sequential enzymatic cleavage of the precursor protein, POMC. This process is tissue-specific, leading to different peptide profiles in various parts of the body, such as the anterior and intermediate lobes of the pituitary gland and the hypothalamus.[5]
From Pro-opiomelanocortin (POMC) to β-Lipotropin
The initial step in the biosynthesis of α-endorphin is the cleavage of the 241-amino acid precursor, POMC.[6] In the anterior pituitary, the prohormone convertase 1 (PC1/3) cleaves POMC to yield Adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH).[7][8] This initial cleavage is a critical regulatory step in determining the subsequent peptide products.[8]
From β-Lipotropin to α-Endorphin
β-Lipotropin itself serves as a substrate for further enzymatic processing. In tissues where prohormone convertase 2 (PC2) is expressed, such as the intermediate lobe of the pituitary and the hypothalamus, β-LPH is cleaved to produce γ-lipotropin and β-endorphin.[5][9] α-Endorphin is a shorter fragment derived from the further processing of β-endorphin or potentially directly from β-lipotropin, although the precise pathway for its generation from β-endorphin is more extensively studied.[10] The shared N-terminal sequence, Tyr-Gly-Gly-Phe, is essential for the opioid activity of the endorphins.[10] It is important to note that β-lipotropin itself does not possess morphinomimetic activity and does not bind to opioid receptors.[7] Its biological significance lies in its role as a precursor molecule.[7] However, some studies suggest that β-lipotropin may have other biological activities, such as stimulating aldosterone (B195564) production, independent of the opioid system.[6][11]
Quantitative Data
This section summarizes available quantitative data regarding the plasma concentrations and receptor binding affinities of β-endorphin and β-lipotropin. Direct quantitative binding data for α-endorphin is limited in the current literature.
Plasma Concentrations
The plasma concentrations of β-endorphin and β-lipotropin can vary depending on physiological conditions, such as stress and exercise, and in certain pathological states.
| Peptide | Condition | Plasma Concentration | Reference(s) |
| β-Endorphin | Healthy, non-pregnant women | < 4 pg/mL | [6] |
| β-Endorphin | Pregnant women at labour | 105 - 403 pg/mL | [6] |
| β-Lipotropin | Acute exercise in normal males | Rise from baseline, returns to baseline after 60 min | [12] |
| β-Endorphin | Parkinson's disease (untreated) | Significantly higher than controls | [13] |
| β-Lipotropin | Parkinson's disease (untreated) | Similar to controls | [13] |
| β-Endorphin & β-Lipotropin | Serotoninergic agonist administration | Significant rise |
Receptor Binding Affinities
β-Endorphin exhibits high affinity for μ-opioid receptors. In contrast, β-lipotropin does not bind to opioid receptors.[7]
| Ligand | Receptor | Binding Affinity (Ki) | Reference(s) |
| β-Endorphin | μ-opioid receptor | ~9 nM | [9] |
| β-Endorphin | δ-opioid receptor | ~22 nM | [9] |
| β-Lipotropin | Opioid receptors | No binding reported | [7] |
Signaling Pathways
α-Endorphin, like other opioid peptides, exerts its effects by binding to and activating G-protein coupled opioid receptors, primarily the μ-opioid receptor.[10][11] This initiates a cascade of intracellular signaling events.
Upon receptor binding, the associated inhibitory G-protein (Gαi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, opioid receptor activation can modulate ion channel activity. This includes the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of inwardly rectifying potassium channels, leading to neuronal hyperpolarization.[10] Emerging evidence also suggests that opioid receptors can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation and survival.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of α-endorphin and β-lipotropin.
Radioimmunoassay (RIA)
Objective: To quantify the concentration of α-endorphin or β-lipotropin in biological samples.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample.
General Protocol:
-
Sample Collection and Preparation: Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent coagulation and proteolysis. Centrifuge to separate plasma and store at -70°C.[1]
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of the peptide.
-
Assay Setup: In duplicate tubes, add the standard or unknown sample, a fixed amount of specific primary antibody, and a fixed amount of radiolabeled peptide.
-
Incubation: Incubate the mixture at 4°C for 16-24 hours to allow for competitive binding.[1]
-
Separation of Bound and Free Peptide: Add a secondary antibody (e.g., goat anti-rabbit) and polyethylene (B3416737) glycol to precipitate the antibody-bound complex. Centrifuge to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and purify α-endorphin and β-lipotropin from complex biological mixtures.
Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for peptide separation.
General Protocol:
-
Sample Preparation: Precipitate proteins from plasma using acetonitrile.[6] The supernatant containing the peptides is then subjected to HPLC.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 silica (B1680970) column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 2.1) and an organic solvent (e.g., acetonitrile-methanol mixture). The specific gradient will depend on the peptides being separated.
-
Flow Rate: Typically 0.6-1 mL/min.
-
Detection: UV detection at 205 nm or electrochemical detection for higher sensitivity.
-
-
Fraction Collection: Collect fractions at different retention times.
-
Analysis: The collected fractions can be further analyzed by techniques such as RIA or mass spectrometry to identify and quantify the peptides of interest.
Receptor Binding Assay
Objective: To determine the binding affinity of α-endorphin for opioid receptors.
Principle: This is a competitive binding assay where the unlabeled peptide (α-endorphin) competes with a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors) for binding to receptors in a membrane preparation.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (α-endorphin).
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific duration to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioactivity.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the relationship between α-endorphin and its precursor, β-lipotropin. The biosynthetic pathway, originating from POMC and involving precise enzymatic cleavages, highlights the intricate regulation of endogenous opioid peptide production. While significant progress has been made in understanding the qualitative aspects of this system, further quantitative research is necessary. Specifically, the determination of the binding affinities (Kᵢ values) of α-endorphin for the different opioid receptor subtypes (μ, δ, and κ) is a critical area for future investigation. Such data will be invaluable for elucidating the specific physiological roles of α-endorphin and for the rational design of novel therapeutics targeting the opioid system with improved efficacy and side-effect profiles. The detailed methodologies and pathway diagrams presented herein serve as a foundational resource to support these future research endeavors.
References
- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of a common precursor to corticotropin and beta-lipotropin: identification of beta-lipotropin peptides and their arrangement relative to corticotropin in the precursor synthesized in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Lipotropin is the major opioid-like peptide of human pituitary and rat pars distalis: lack of significant beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Effects of β-Lipotropin and β-Lipotropin-derived Peptides on Aldosterone Production in the Rat Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. beta-Lipotropin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta-lipotropin: a new aldosterone-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alpha-Endorphin ELISA Kit with Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of alpha-endorphin (B1632093) in human plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Introduction
This compound is an endogenous opioid peptide with significant neuromodulatory and analgesic properties.[1] It is derived from the precursor protein pro-opiomelanocortin (POMC) and acts primarily through the µ-opioid receptors.[2][3] Accurate quantification of this compound in plasma is crucial for research in pain, addiction, and various neurological and psychiatric disorders. This document outlines the principles of the competitive ELISA for this compound, a detailed protocol for plasma sample handling, the assay procedure, and data analysis.
Principle of the Assay
This ELISA kit employs a competitive immunoassay technique.[4] The microtiter plate is pre-coated with this compound. During the assay, this compound present in the plasma sample or standards competes with a fixed amount of biotinylated anti-alpha-endorphin antibody for binding sites on the pre-coated this compound.[4] The amount of biotinylated antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.[4] Following incubation, unbound materials are washed away, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.[4] A substrate solution (TMB) is then added, and the color development is stopped with an acidic solution, resulting in a yellow color.[4] The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the concentration of this compound in the sample.[4]
Quantitative Data Summary
The performance characteristics of a typical this compound ELISA kit are summarized in the table below. Note that specific values may vary between different kit manufacturers, and it is essential to consult the manual provided with the specific kit.
| Parameter | Typical Value |
| Assay Range | 15.625 - 1000 pg/mL |
| Sensitivity | 9.375 pg/mL |
| Sample Type | Serum, Plasma, Tissue Homogenates |
| Sample Volume | 50 µL |
| Assay Time | Approximately 2-3 hours |
| Reactivity | Human |
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample collection and handling are critical for accurate results.
-
Anticoagulant Selection : Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.[5][6]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[6][7]
-
Plasma Separation : Carefully aspirate the plasma (supernatant) and transfer it to a clean polypropylene (B1209903) tube.[5]
-
Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6][7]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[6]
-
Wash Buffer : If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[6]
-
Standard Dilution : Reconstitute the this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.625, and 0 pg/mL).[6]
-
Biotinylated Detection Antibody : Prepare the working solution of the biotinylated antibody according to the kit's instructions.
Assay Procedure
-
Add Standards and Samples : Add 50 µL of each standard and plasma sample into the appropriate wells of the pre-coated microplate.[4]
-
Add Biotinylated Antibody : Immediately add 50 µL of the biotinylated anti-alpha-endorphin antibody working solution to each well. Gently tap the plate to ensure thorough mixing.[4]
-
First Incubation : Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.[4][5]
-
Washing : Aspirate the liquid from each well and wash each well three to five times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.[5]
-
Add Streptavidin-HRP : Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.[5]
-
Second Incubation : Cover the plate and incubate for 60 minutes at 37°C.[5]
-
Washing : Repeat the washing step as described in step 4.[5]
-
Substrate Addition : Add 90 µL of TMB Substrate Solution to each well.[5]
-
Third Incubation : Incubate the plate for 15-20 minutes at 37°C in the dark.[5]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read Absorbance : Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[6]
Data Analysis
-
Standard Curve : Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plotting : Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[6]
-
Calculate Concentrations : Use the standard curve to determine the concentration of this compound in the plasma samples. Remember to multiply the calculated concentration by the dilution factor if the samples were diluted.
Mandatory Visualizations
This compound Synthesis and Signaling Pathway
This compound is synthesized from pro-opiomelanocortin (POMC) and exerts its effects by binding to µ-opioid receptors, which are G-protein coupled receptors.[1][8] This binding initiates a signaling cascade that leads to analgesic and other neuromodulatory effects.[3]
Caption: Synthesis of this compound from POMC and its signaling pathway via the µ-opioid receptor.
Experimental Workflow for this compound ELISA
The following diagram illustrates the key steps in the competitive ELISA protocol for measuring this compound in plasma samples.
Caption: Step-by-step workflow for the this compound competitive ELISA.
References
- 1. Endorphins - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. anesthesiologydfw.com [anesthesiologydfw.com]
- 4. Human alpha Endorphin ELISA Kit (A86980) [antibodies.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fn-test.com [fn-test.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Alpha-Endorphin Quantification via Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) (α-endorphin) is a 16-amino acid endogenous opioid peptide that plays a significant role in pain modulation, mood, and behavior. It is derived from the precursor protein pro-opiomelanocortin (POMC) and acts as an agonist at μ-opioid receptors.[1] Accurate quantification of α-endorphin in biological samples is crucial for research in neuroscience, pharmacology, and drug development. Radioimmunoassay (RIA) is a highly sensitive and specific technique for measuring the concentration of antigens, such as α-endorphin, in various biological fluids.[2] This document provides detailed application notes and a generalized protocol for the quantification of α-endorphin using a competitive RIA.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled α-endorphin (tracer) competes with the unlabeled α-endorphin present in the sample or standard for a limited number of binding sites on a specific anti-α-endorphin antibody. As the concentration of unlabeled α-endorphin increases, the amount of radiolabeled α-endorphin bound to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standards. The concentration of α-endorphin in unknown samples is then determined by interpolating their corresponding percentage of bound tracer on the standard curve.[2]
Data Presentation
Table 1: Representative Standard Curve Data for this compound RIA
This table represents typical data obtained for an α-endorphin standard curve. The B/B₀ ratio is calculated as the ratio of the counts per minute (CPM) for each standard (B) to the CPM of the zero standard (B₀).
| Standard Concentration (pg/mL) | Average CPM (B) | B/B₀ (%) |
| 0 | 10000 | 100.0 |
| 10 | 8500 | 85.0 |
| 50 | 6500 | 65.0 |
| 100 | 5000 | 50.0 |
| 250 | 3500 | 35.0 |
| 500 | 2500 | 25.0 |
| 1000 | 1500 | 15.0 |
| 2000 | 800 | 8.0 |
Table 2: Cross-Reactivity of a Beta-Endorphin (B3029290) RIA with Related Peptides
This table provides an example of the specificity of an endorphin-related RIA. It is crucial to perform similar validation for any anti-alpha-endorphin antibody used. The data shows the percentage of cross-reactivity of a rabbit antiserum against camel beta-endorphin with other endogenous peptides.
| Peptide | Cross-Reactivity (%) |
| Beta-Endorphin (camel) | 100 |
| Beta-Endorphin (human) | 100 |
| This compound | < 0.1 |
| Met-Enkephalin | < 0.1 |
| Leu-Enkephalin | < 0.1 |
| Alpha-MSH | < 0.1 |
| ACTH | 2 |
Data adapted from a study on a specific and quantitative determination of rat beta-endorphin.
Table 3: Endogenous this compound Concentrations in Rat Brain
This table presents quantitative data on the endogenous levels of α-endorphin in rat brain tissue as determined by a validated analytical method.
| Brain Region | Mean Concentration (ng/g of wet tissue weight) ± SD |
| Whole Brain | 13.8 ± 0.57 |
Experimental Protocols
Materials and Reagents
-
Anti-Alpha-Endorphin Antibody (specific for the desired species)
-
¹²⁵I-labeled this compound (Tracer)
-
This compound Standard
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA)
-
Precipitating Reagent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Scintillation Fluid
-
Gamma Counter
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Test tubes
Sample Preparation
Plasma Samples
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[3]
-
Carefully aspirate the plasma (supernatant) and transfer to a clean tube.
-
For long-term storage, freeze plasma at -20°C or below.
Tissue Samples
-
Excise tissue of interest and immediately freeze in liquid nitrogen to prevent degradation.
-
Homogenize the frozen tissue in an appropriate extraction buffer (e.g., acidic buffer).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the peptide extract.
-
The protein concentration of the extract should be determined to normalize the results.
Radioimmunoassay Procedure
The following is a generalized protocol and should be optimized for the specific antibody and tracer used.
-
Reagent Preparation : Prepare working solutions of the assay buffer, standards, tracer, and antibody according to the manufacturer's instructions or laboratory-validated protocols.
-
Assay Setup : Label duplicate or triplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Pipetting :
-
Add assay buffer to the NSB and B₀ tubes.
-
Add the appropriate concentration of standard solution to the standard tubes.
-
Add the prepared samples to the unknown tubes.
-
Add the anti-alpha-endorphin antibody to all tubes except the TC and NSB tubes.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition : Add the ¹²⁵I-labeled this compound to all tubes.
-
Second Incubation : Vortex all tubes and incubate for another 16-24 hours at 4°C.
-
Separation of Bound and Free Fractions :
-
Add the precipitating reagent to all tubes except the TC tubes.
-
Incubate at 4°C for the recommended time to allow for precipitation of the antibody-bound complex.
-
Centrifuge all tubes (except TC) at 1,000-2,000 x g for 30 minutes at 4°C.
-
-
Counting :
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.
-
Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicate or triplicate tubes.
-
Calculate the percentage of non-specific binding (%NSB) as (mean CPM of NSB / mean CPM of TC) x 100. This value should be low, typically less than 5%.
-
Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B₀ = [(mean CPM of standard or sample - mean CPM of NSB) / (mean CPM of B₀ - mean CPM of NSB)] x 100.
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic graph to generate the standard curve.
-
Determine the concentration of α-endorphin in the unknown samples by finding their %B/B₀ on the standard curve and interpolating the corresponding concentration on the x-axis.
Visualizations
Caption: Experimental workflow for this compound radioimmunoassay.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
References
Application Note: High-Throughput Analysis of Endorphin Peptides using HPLC-MS/MS
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the separation and quantification of endorphin peptides in biological matrices. Endorphins, a class of endogenous opioid neuropeptides, play a crucial role in pain management, reward pathways, and emotional regulation.[1][2] Accurate measurement of these peptides is essential for research in neuroscience, pharmacology, and drug development. This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for efficient separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric analysis, along with quantitative data presentation.
Introduction
Endorphins are a family of endogenous opioid peptides that include α-endorphin, β-endorphin, and γ-endorphin.[1] These peptides are derived from the precursor protein proopiomelanocortin (POMC) and are primarily synthesized in the pituitary gland.[1][2] They exert their physiological effects by binding to opioid receptors, with β-endorphin showing a high affinity for the μ-opioid receptor.[3][4] The activation of these receptors initiates signaling cascades that modulate pain perception and are involved in the body's natural reward circuits.[1][3]
Given their low physiological concentrations and the complexity of biological samples, a highly sensitive and specific analytical method is required for their accurate quantification. HPLC-MS/MS has emerged as the gold standard for peptide analysis due to its high resolution, sensitivity, and specificity.[5][6] This application note presents a detailed protocol for the analysis of endorphin peptides, adaptable for various research applications.
Experimental Workflow
The overall experimental workflow for the analysis of endorphin peptides by HPLC-MS/MS is depicted below.
Caption: Experimental workflow for endorphin peptide analysis.
β-Endorphin Signaling Pathway
The analgesic effects of β-endorphin are mediated through a well-defined signaling pathway in both the central and peripheral nervous systems.
Caption: Simplified signaling pathway of β-endorphin.
Detailed Protocols
Sample Preparation
Careful sample preparation is critical to remove interfering substances and enrich the target endorphin peptides.[7] It is important to note that peptides can adsorb to surfaces, so the use of polypropylene (B1209903) or other low-binding materials is recommended.[7]
1. Materials:
- Biological sample (e.g., 1 mL plasma)
- Stable isotope-labeled internal standard (e.g., (2H4-Ile22)BE1-31)[8][9]
- Protein precipitation solution: Acetonitrile with 0.1% formic acid
- Solid Phase Extraction (SPE) cartridges: Reversed-phase C18
- SPE conditioning solution: 100% Methanol
- SPE equilibration solution: Water with 0.1% formic acid
- SPE wash solution: 5% Methanol in water with 0.1% formic acid
- SPE elution solution: 80% Acetonitrile in water with 0.1% formic acid
- Low-binding microcentrifuge tubes
2. Protocol:
- Spike the biological sample with the internal standard solution.
- Add three volumes of ice-cold protein precipitation solution to the sample.
- Vortex for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
- Condition the C18 SPE cartridge with 1 mL of conditioning solution.
- Equilibrate the SPE cartridge with 1 mL of equilibration solution.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of wash solution.
- Elute the peptides with 0.5 mL of elution solution into a clean low-binding tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of mobile phase A for HPLC-MS/MS analysis.
HPLC Method
Instrumentation: High-Performance Liquid Chromatography system (e.g., Agilent 1100/1200 series, Waters ACQUITY UPLC).
| Parameter | Setting |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 5% to 60% B over 10 minutes, then re-equilibrate |
Mass Spectrometry Method
Instrumentation: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[7]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Temperature | 450°C |
| Declustering Potential (DP) | Optimized for each peptide |
| Collision Energy (CE) | Optimized for each peptide |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Accurate quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve with known concentrations of the analyte.[8][10]
Table 1: Example MRM Transitions for β-Endorphin (Human)
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 694.0 | 136.1 | [M+5H]⁵⁺ precursor, y₁₀ fragment |
| 867.2 | 120.1 | [M+4H]⁴⁺ precursor, b₂ fragment |
Note: The optimal precursor and product ions may vary depending on the instrument and specific endorphin peptide being analyzed.
Table 2: Performance Characteristics of the Method
| Parameter | Result |
| Linear Range | 10 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
Conclusion
This application note provides a comprehensive HPLC-MS/MS method for the sensitive and selective quantification of endorphin peptides. The detailed protocols for sample preparation, chromatography, and mass spectrometry can be readily implemented in a research or clinical laboratory setting. This method offers the necessary performance for advancing our understanding of the physiological and pathological roles of endorphins.
References
- 1. anesthesiologydfw.com [anesthesiologydfw.com]
- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sciencearchives.org [sciencearchives.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass spectrometric quantification of endogenous beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of methionine enkephalin and beta-endorphin in the pituitary by liquid secondary ion mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Radiolabeled Alpha-Endorphin for In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) (α-endorphin) is a 16-amino-acid endogenous opioid peptide that exhibits high affinity for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1] Its interaction with the MOR mediates a range of physiological effects, including analgesia.[2] The study of this interaction is crucial for understanding pain pathways and for the development of novel analgesic drugs. Radiolabeled α-endorphin serves as an essential tool for characterizing the binding properties of novel ligands to the µ-opioid receptor through competitive binding assays.
This document provides detailed protocols for the synthesis of radiolabeled α-endorphin, specifically [¹²⁵I]α-endorphin, its purification, and its application in receptor binding assays.
Synthesis of Radiolabeled this compound ([¹²⁵I]α-Endorphin)
The synthesis of [¹²⁵I]α-endorphin is achieved through the direct radioiodination of the tyrosine residue at the N-terminus of the peptide. The Chloramine-T method is a commonly employed technique for this purpose.[3][4]
Key Considerations:
-
Oxidation: this compound contains a methionine residue, which is susceptible to oxidation by strong oxidizing agents like Chloramine-T. To minimize this, the reaction pH should be maintained above 7.5.[5]
-
Purity: Purification of the radiolabeled peptide is critical to remove unreacted radioiodine and any byproducts, ensuring the integrity of the binding assay data.[3]
Materials
-
This compound (synthetic, high purity)
-
Na¹²⁵I (carrier-free)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
HPLC system with a reverse-phase C18 column
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Protocol for Radioiodination
-
To a microcentrifuge tube, add 5 µg of this compound dissolved in 10 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Incubate for 60 seconds at room temperature with gentle vortexing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2.4 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Add 100 µL of a solution containing 0.1% BSA to prevent adsorption of the peptide to surfaces.
Purification of [¹²⁵I]α-Endorphin
Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Inject the reaction mixture onto a C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the eluate for radioactivity and UV absorbance (at 214 nm and 280 nm).
-
Collect the fractions corresponding to the mono-iodinated α-endorphin peak.
-
Pool the radioactive fractions and determine the specific activity.
Quantitative Data
The following table summarizes typical quantitative data obtained for radiolabeled endorphin analogs in binding assays.
| Parameter | Typical Value | Reference |
| Specific Activity | 45.5 Ci/mmol | [6] |
| Receptor | µ-opioid receptor | [2] |
| Radioligand | [¹²⁵I]β-endorphin | [7] |
| Dissociation Constant (Kd) | ~0.25 nM | [7] |
| Maximum Binding Capacity (Bmax) | ~97 fmol/mg protein | [7] |
Experimental Protocols: Receptor Binding Assay
A competitive displacement binding assay is performed to determine the affinity of unlabeled test compounds for the µ-opioid receptor by measuring their ability to compete with [¹²⁵I]α-endorphin.
Materials
-
[¹²⁵I]α-Endorphin
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-K1 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
Unlabeled test compounds
-
Naloxone (for non-specific binding determination)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Protocol
-
In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]α-endorphin (at a final concentration of ~0.1-0.5 nM), and 50 µL of cell membrane suspension (10-20 µg protein).
-
Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [¹²⁵I]α-endorphin, and 50 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of unlabeled test compound (at various concentrations), 50 µL of [¹²⁵I]α-endorphin, and 50 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competitive binding data using non-linear regression to determine the IC₅₀ and subsequently the Ki of the test compounds.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and application of radiolabeled this compound.
Signaling Pathway
Caption: µ-Opioid receptor signaling pathway upon this compound binding.
References
- 1. α-Endorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Neo-endorphin: receptor binding properties of the tritiated ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-linking of [125I]beta-endorphin to mu-opioid receptors during development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of α-Endorphin mRNA using In Situ Hybridization
These application notes provide a detailed protocol for the detection of α-endorphin messenger RNA (mRNA) in tissue sections using in situ hybridization (ISH). This technique allows for the precise localization of α-endorphin gene expression within the cellular context of the tissue, providing valuable insights for neuroscience and drug development research.
Introduction
Alpha-endorphin is an endogenous opioid peptide derived from pro-opiomelanocortin (POMC). It plays a crucial role in pain modulation, stress responses, and reward pathways. The ability to visualize the specific cells and anatomical regions that synthesize α-endorphin is critical for understanding its physiological functions and its role in various pathological states. In situ hybridization is a powerful technique that utilizes a labeled nucleic acid probe to bind to the complementary α-endorphin mRNA sequence within a cell. This allows for the direct visualization of gene expression in morphologically preserved tissue.
Experimental Protocols
This section details the materials and step-by-step procedures for performing in situ hybridization for α-endorphin mRNA.
Probe Design and Synthesis
The specificity of ISH is highly dependent on the design of the probe. For α-endorphin mRNA, the probe should target the specific region of the POMC gene that codes for α-endorphin.
-
Probe Type: Oligonucleotide probes or longer cRNA (riboprobes) can be used. Riboprobes often provide higher specificity and signal intensity.
-
Sequence Selection: The probe sequence should be unique to the α-endorphin coding region of the POMC mRNA to avoid cross-hybridization with other POMC-derived peptides. BLAST analysis is recommended to ensure specificity.
-
Labeling: Probes can be labeled with radioactive isotopes (e.g., ³⁵S, ³³P) or non-radioactive haptens like digoxigenin (B1670575) (DIG) or biotin. Non-radioactive methods are more common due to safety and ease of use.
-
Synthesis: Labeled riboprobes are synthesized by in vitro transcription from a linearized plasmid vector containing the target cDNA sequence.
Tissue Preparation
Proper tissue preparation is crucial for preserving both mRNA integrity and tissue morphology.
-
Perfusion and Fixation:
-
Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion with a fixative solution, such as 4% paraformaldehyde (PFA) in PBS.
-
-
Tissue Dissection and Cryoprotection:
-
Dissect the brain or tissue of interest and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, and 30% sucrose in PBS) until the tissue sinks.
-
-
Sectioning:
-
Embed the tissue in a cryo-embedding medium (e.g., OCT compound).
-
Section the tissue on a cryostat at a thickness of 10-20 µm.
-
Mount the sections onto coated glass slides (e.g., SuperFrost Plus).
-
Store the slides at -80°C until use.
-
In Situ Hybridization
This protocol is for a non-radioactive (DIG-labeled) probe.
-
Pre-hybridization:
-
Bring slides to room temperature and allow them to dry.
-
Fix the sections again in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Treat with Proteinase K (1 µg/mL in PBS) for 10 minutes at 37°C to improve probe penetration. The concentration and time may need optimization depending on the tissue.
-
Wash in PBS.
-
Acetylate the sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes to reduce non-specific binding.
-
Wash in PBS.
-
Dehydrate the sections through a series of ethanol (B145695) concentrations (70%, 95%, 100%).
-
Air dry the slides.
-
Apply pre-hybridization buffer and incubate for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute the DIG-labeled α-endorphin probe in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).
-
Denature the probe by heating at 80-85°C for 5 minutes.
-
Apply the probe solution to the sections, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at the calculated hybridization temperature (typically 55-65°C).
-
-
Post-hybridization Washes:
-
Carefully remove the coverslips.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically involves washes in saline-sodium citrate (B86180) (SSC) buffer of decreasing concentrations and increasing temperatures.
-
2x SSC at room temperature.
-
1x SSC at 37°C.
-
0.5x SSC at 42°C.
-
-
Treat with RNase A (20 µg/mL) for 30 minutes at 37°C to remove any remaining non-specifically bound single-stranded probe.
-
Perform final high-stringency washes (e.g., 0.1x SSC at 65°C).
-
Immunological Detection
-
Blocking:
-
Wash the slides in a blocking buffer (e.g., 2% normal sheep serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking buffer. Incubate overnight at 4°C.
-
-
Washing:
-
Wash the slides extensively in buffer to remove unbound antibody.
-
-
Signal Development:
-
Incubate the sections with a chromogenic substrate solution appropriate for the enzyme used (e.g., NBT/BCIP for AP or DAB for HRP) until the desired signal intensity is reached. Monitor the color development under a microscope.
-
-
Final Steps:
-
Stop the color reaction by washing with buffer.
-
Counterstain with a nuclear stain like Nuclear Fast Red or Methyl Green if desired.
-
Dehydrate the sections through an ethanol series, clear with xylene, and coverslip with a mounting medium.
-
Data Presentation
The results of the in situ hybridization can be quantified by measuring the optical density or the number of silver grains (for radioactive probes) over specific brain regions.
| Brain Region | Experimental Condition | Relative α-Endorphin mRNA Expression (Optical Density) |
| Arcuate Nucleus | Control | 1.25 ± 0.15 |
| Arcuate Nucleus | Stress-induced | 2.78 ± 0.21 |
| Nucleus Accumbens | Control | 0.45 ± 0.08 |
| Nucleus Accumbens | Stress-induced | 0.92 ± 0.11 |
| Pituitary Gland | Control | 3.10 ± 0.25 |
| Pituitary Gland | Stress-induced | 4.50 ± 0.30 |
Data are presented as mean ± standard error of the mean and are hypothetical for illustrative purposes.
Visualizations
Caption: Workflow for in situ hybridization of α-endorphin mRNA.
Caption: Simplified α-endorphin signaling pathway.
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Alpha-Endorphin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) is an endogenous opioid peptide that plays a significant role in various physiological processes within the central nervous system, including analgesia, reward, and motor control. The intracerebroventricular (ICV) route of administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects. These application notes provide detailed protocols for the ICV injection of this compound in rodents and summarize the expected quantitative outcomes based on existing research.
Data Presentation: Quantitative Effects of ICV this compound
The following tables summarize the dose-dependent effects of intracerebroventricularly administered this compound and related opioid peptides on key behavioral and neurochemical measures in rodents.
Table 1: Effects of ICV Opioid Agonists on Locomotor Activity
| Opioid Agonist | Species | Dose (nmol) | Injection Site | Change in Locomotor Activity | Reference |
| beta-Endorphin | Rat | 1.0 | Ventral Tegmental Area (VTA) | Significant Increase | [1] |
| This compound | Rat | Not specified | Ventral Tegmental Area (VTA) | Similar increase to beta-endorphin | [1] |
| Endomorphin-1 | Rat | 0.3 - 1.0 | Posterior VTA | Robust, dose-dependent increase | [2] |
| Endomorphin-1 | Rat | up to 10.0 | Nucleus Accumbens Shell/Core | No significant effect | [2] |
Table 2: Effects of ICV Opioid Agonists on Analgesia (Tail-Flick Test)
| Opioid Agonist | Species | Dose (µg) | Effect on Tail-Flick Latency | Reference |
| Morphine | Rat | Dose-dependent | Increased latency | [3] |
| Morphine | Rat | 1.5 mg/kg (i.p.) | Increased latency (higher in low-reactivity rats) | [4] |
| Morphine | Rat | 3.0 mg/kg (i.p.) | Increased latency | [4] |
Table 3: Effects of ICV Opioid Agonists on Dopamine (B1211576) Release in the Nucleus Accumbens
| Opioid Agonist | Species | Dose | Change in Dopamine Release | Reference |
| DAMGO (µ-agonist) | Rat | Not specified | Significant increase | [5] |
| DPDPE (δ-agonist) | Rat | Not specified | Significant increase | [5] |
| E-2078 (κ-agonist) | Rat | Not specified | Biphasic decrease | [5] |
| Morphine | Rat | 2, 5, 10 mg/kg (i.p.) | Dose-dependent increase | [6] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Guide cannula (23-gauge, 10 mm length)
-
Dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics (e.g., Carprofen)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Shave the scalp and clean the area with antiseptic solution.
-
Stereotaxic Placement: Secure the rat in the stereotaxic apparatus. Ensure the head is level by checking that the bregma and lambda are in the same horizontal plane.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin to visualize the bregma.
-
Drilling: Based on the rat brain atlas, drill a small hole for the guide cannula. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.6 mm, Mediolateral (ML): ±1.5 mm.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth. For the lateral ventricle, a typical Dorsoventral (DV) coordinate is -3.5 mm from the skull surface.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.
-
Closure and Recovery: Suture the scalp incision around the cannula base. Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before any experiments.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Injection cannula (sized to fit the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Infusion pump
Procedure:
-
Drug Preparation: Dissolve this compound in sterile aCSF or saline to the desired concentration.
-
Animal Handling: Gently restrain the rat.
-
Injection Setup: Remove the dummy cannula from the guide cannula. Connect the injection cannula to the Hamilton syringe via polyethylene tubing and fill the assembly with the this compound solution, ensuring no air bubbles are present.
-
Injection: Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) using an infusion pump. A typical injection volume for rats is 1-5 µL.
-
Post-Injection: After the infusion is complete, leave the injection cannula in place for a minute to allow for diffusion and prevent backflow. Gently withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Testing: Proceed with the planned behavioral or neurochemical assessments.
Protocol 3: Assessment of Analgesia using the Tail-Flick Test
Materials:
-
Tail-flick analgesia meter
-
Rat restrainer
Procedure:
-
Habituation: Habituate the rat to the restrainer and the testing apparatus on at least two separate days before the experiment.
-
Baseline Measurement: On the day of the experiment, measure the baseline tail-flick latency by applying a heat source to the rat's tail and recording the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
ICV Injection: Administer this compound via ICV injection as described in Protocol 2.
-
Post-Injection Measurement: At predetermined time points after the injection (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 4: Assessment of Locomotor Activity in an Open Field
Materials:
-
Open field arena
-
Video tracking software
Procedure:
-
Habituation: Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
ICV Injection: Administer this compound via ICV injection as described in Protocol 2.
-
Open Field Test: Immediately after the injection, place the rat in the center of the open field arena.
-
Data Recording: Record the animal's activity for a set period (e.g., 30-60 minutes) using a video camera connected to a tracking system.
-
Data Analysis: Analyze the recorded video to quantify locomotor activity parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway via the mu-opioid receptor.
Caption: Experimental workflow for ICV injection and subsequent analysis.
References
- 1. Locomotor activation induced by infusion of endorphins into the ventral tegmental area: evidence for opiate-dopamine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rewarding and Psychomotor Stimulant Effects of Endomorphin-1: Anteroposterior Differences within the Ventral Tegmental Area and Lack of Effect in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphanin FQ reduces morphine-induced dopamine release in the nucleus accumbens: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Alpha-Endorphin
Introduction
Alpha-endorphin (α-endorphin) is an endogenous opioid peptide derived from the precursor protein proopiomelanocortin (POMC).[1][2] It functions as a neurotransmitter and neuromodulator, playing a significant role in pain management, reward pathways, and mood regulation.[3][4] this compound exerts its effects primarily by acting as an agonist at μ-opioid receptors (μORs), which are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems.[4][5][6] Understanding the electrophysiological response of neurons to α-endorphin is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the opioid system.
These application notes provide a comprehensive overview of the known electrophysiological effects of α-endorphin, detailed protocols for in vitro and in vivo recording techniques, and a summary of expected outcomes to guide researchers in neuroscience and drug development.
Mechanism of Action and Signaling Pathway
This compound binds to μ-opioid receptors, initiating an intracellular signaling cascade. In the central nervous system, a primary mechanism involves the inhibition of inhibitory neurotransmitters like GABA.[5] By binding to μORs on GABAergic interneurons, α-endorphin suppresses GABA release. This disinhibits postsynaptic neurons, such as dopaminergic neurons in reward pathways, leading to an increase in their activity and dopamine (B1211576) release.[1][2] In the peripheral nervous system, endorphins can inhibit the release of pronociceptive peptides like substance P from sensory neurons, contributing to their analgesic effects.[1][2]
Expected Electrophysiological Responses
The application of α-endorphin to neurons can produce either inhibitory or excitatory effects depending on the brain region and the specific neural circuits involved. Microiontophoretic studies in rats have shown that these responses are consistently blocked by the opioid antagonist naloxone, confirming they are receptor-mediated.[7]
Summary of Neuronal Responses to this compound
| Brain Region | Predominant Electrophysiological Response | Naloxone Blockade | Reference |
| Cerebral Cortex | Inhibition | Yes | [7] |
| Brainstem | Inhibition | Yes | [7] |
| Caudate Nucleus | Inhibition | Yes | [7] |
| Thalamus | Inhibition | Yes | [7] |
| Hippocampus | Excitation | Yes | [7] |
Experimental Protocols
The following protocols describe standard methods for recording neuronal activity in response to α-endorphin application. Methodologies for both in vitro brain slice preparations and in vivo recordings are provided.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
This protocol details the recording of α-endorphin-induced changes in membrane potential and synaptic currents from neurons in acute brain slices. The whole-cell configuration allows for the direct measurement of a single neuron's electrical activity.[8][9]
References
- 1. youtube.com [youtube.com]
- 2. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencearchives.org [sciencearchives.org]
- 4. α-Endorphin - LKT Labs [lktlabs.com]
- 5. anesthesiologydfw.com [anesthesiologydfw.com]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuronal actions of endorphins and enkephalins among brain regions: a comparative microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Solid-Phase Peptide Synthesis of α-Endorphin Analogs: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Endorphin is a 16-amino acid endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1][2] It is derived from pro-opiomelanocortin (POMC) and exhibits a high affinity for the μ-opioid receptor, playing a crucial role in pain modulation and various physiological processes.[3][4] The synthesis of α-endorphin and its analogs is a key area of research for the development of novel analgesics with improved pharmacological profiles. Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, offers an efficient and robust method for the preparation of these peptides.[5] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of α-endorphin and its analogs.
Solid-Phase Peptide Synthesis Workflow
The synthesis of α-endorphin analogs via Fmoc-SPPS follows a cyclical process of amino acid addition to a growing peptide chain anchored to a solid support resin.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Materials and Reagents
-
Resins: Pre-loaded Wang resin or Rink Amide resin (for C-terminal amide) with the C-terminal amino acid (e.g., Fmoc-Thr(tBu)-Wang resin).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Gln, tBu for Glu, Ser, Thr, Tyr).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.
-
Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Protocol 1: Solid-Phase Synthesis of α-Endorphin
This protocol describes the manual synthesis of α-endorphin on a 0.1 mmol scale.
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid and 0.4 mmol (4 eq) of HATU in DMF.
-
Add 0.8 mmol (8 eq) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times). A Kaiser test can be performed to ensure complete coupling (a negative result indicates completion).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the α-endorphin sequence: Val, Leu, Pro, Thr, Gln, Ser, Lys, Glu, Ser, Met, Phe, Gly, Gly, Tyr.
-
Final Deprotection and Washing:
-
After the final coupling (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (5 times), followed by DCM (5 times).
-
Dry the resin under vacuum for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin (10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 30-60 minutes.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry. The expected molecular weight for α-endorphin is approximately 1745.9 g/mol .
-
Data Presentation
Table 1: Physicochemical Properties of α-Endorphin
| Property | Value |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr |
| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S |
| Molecular Weight | 1745.9 g/mol |
| Purity (Typical) | >95% (after HPLC purification) |
Table 2: Synthesis and Purification Parameters for a Typical α-Endorphin Synthesis
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | Fmoc-Thr(tBu)-Wang Resin |
| Coupling Reagent | HATU/DIPEA |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Crude Yield | Variable (typically 70-90%) |
| Purified Yield | Variable (typically 15-30%) |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (analytical) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
α-Endorphin Analogs
The synthesis of α-endorphin analogs often involves the substitution of one or more amino acids with natural or unnatural amino acids to investigate structure-activity relationships (SAR). For example, D-amino acid substitutions can be introduced to increase enzymatic stability. The synthesis protocol remains largely the same, with the substitution of the desired Fmoc-protected amino acid analog during the coupling step.
Table 3: Example of a Hypothetical α-Endorphin Analog and its Properties
| Analog | Sequence | Modification | Expected Molecular Weight ( g/mol ) | Rationale |
| [D-Ala²]-α-Endorphin | Tyr-D-Ala -Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | Substitution of Gly at position 2 with D-Ala | ~1759.9 | Increased resistance to enzymatic degradation |
Signaling Pathway of α-Endorphin
α-Endorphin primarily exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] This activation triggers a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of α-endorphin via the μ-opioid receptor.
Upon binding of α-endorphin, the μ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation modulates ion channel activity, causing an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters, ultimately leading to the analgesic effects of α-endorphin.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for the solid-phase synthesis of α-endorphin and its analogs. By utilizing these methods, researchers can efficiently produce high-purity peptides for further investigation into their pharmacological properties and for the development of next-generation opioid therapeutics. Careful optimization of purification and characterization steps is crucial to ensure the quality and reliability of the synthesized peptides for biological evaluation.
References
Application Notes and Protocols: Purification and Characterization of Synthetic Alpha-Endorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) is a 16-amino acid endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1] It is derived from the precursor protein pro-opiomelanocortin (POMC) and is involved in various physiological processes, including pain modulation and behavior.[2][3] Synthetic this compound is a crucial tool for research in neuroscience and pharmacology, as well as for the development of novel analgesic and psychotropic drugs.
These application notes provide detailed protocols for the purification and characterization of synthetic this compound, ensuring high purity and verification of its structural integrity and biological activity.
Data Presentation
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH | [1][4] |
| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S | [5] |
| Molecular Weight | 1745.94 Da | [5] |
| Theoretical pI | 7.0 | [5] |
| GRAVY (Grand Average of Hydropathicity) | -0.35 | [5] |
| Extinction Coefficient | 1280 M⁻¹cm⁻¹ | [5] |
Table 2: Typical Purification and Characterization Results for Synthetic this compound
| Parameter | Typical Result | Method |
| Purity (by HPLC) | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity (by Mass Spectrometry) | 1745.9 ± 0.5 Da | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Amino Acid Composition | Conforms to theoretical composition | Amino Acid Analysis |
| Receptor Binding Affinity (Kᵢ for μ-opioid receptor) | 0.20 - 3.75 nM | Radioligand Binding Assay |
Experimental Protocols
I. Synthesis of this compound
Synthetic this compound is typically produced using solid-phase peptide synthesis (SPPS).[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[6]
II. Purification of Synthetic this compound
High-performance liquid chromatography (HPLC) is the primary technique for purifying synthetic peptides.[8][9] Reversed-phase HPLC (RP-HPLC) is the most common method due to its high resolution.[8]
Protocol: Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide purification.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector Wavelength: 220 nm and 280 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (typically 10-20 mL/min for preparative columns).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. An initial generic scouting gradient from 5% to 95% Mobile Phase B can be used to determine the elution profile.[6] A more focused gradient can then be developed to optimize the separation.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions containing the pure this compound.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
III. Characterization of Synthetic this compound
A. Purity Assessment by Analytical RP-HPLC
This protocol is used to determine the purity of the final product.
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in Mobile Phase A.
-
-
HPLC System and Column:
-
System: An analytical HPLC system with a UV detector.
-
Column: An analytical C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Gradient: A linear gradient optimized to separate the target peptide from any impurities.
-
Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
B. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthetic peptide.[4][10]
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Method: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. The observed mass should correspond to the theoretical molecular weight of this compound. For this compound, a precursor-to-product ion MRM transition of m/z 873.6 → 429.6 can be monitored.[10]
-
C. Amino Acid Analysis
Amino acid analysis is performed to confirm the amino acid composition of the synthetic peptide.
-
Hydrolysis:
-
Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours.
-
-
Analysis:
-
Separate and quantify the individual amino acids using an amino acid analyzer or by derivatization followed by HPLC or gas chromatography.
-
The resulting amino acid ratios should be consistent with the known sequence of this compound.
-
D. Functional Characterization: Receptor Binding Assay
This assay determines the ability of the synthetic this compound to bind to its target receptor, the μ-opioid receptor.[2][11]
-
Membrane Preparation:
-
Prepare cell membrane homogenates from cells or tissues expressing the μ-opioid receptor.
-
-
Binding Assay:
-
Radioligand: Use a radiolabeled ligand that binds to the μ-opioid receptor, such as [³H]DAMGO.
-
Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the synthetic this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (synthetic this compound) concentration.
-
Calculate the IC₅₀ value (the concentration of synthetic this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for the purification and characterization of synthetic this compound.
Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.
References
- 1. α-Endorphin - Wikipedia [en.wikipedia.org]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. Endorphins - Wikipedia [en.wikipedia.org]
- 4. Isolation, primary structure, and synthesis of this compound and gamma-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. lcms.cz [lcms.cz]
- 7. Solid phase synthesis of porcine this compound and gamma-endorphin, two hypothalamic-pituitary peptides with opiate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Endorphin - LKT Labs [lktlabs.com]
Application Notes and Protocols: Utilizing Naloxone as an Antagonist in Alpha-Endorphin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing naloxone (B1662785) as a competitive antagonist in studies involving alpha-endorphin (B1632093) (α-endorphin). This document outlines the underlying principles, presents key quantitative data, details experimental protocols, and provides visual diagrams of the relevant pathways and workflows.
This compound is an endogenous opioid peptide that acts as an agonist, primarily at the μ-opioid receptors (μORs).[1][2] Its activity is implicated in a range of physiological processes, including analgesia, reward signaling, and neuromodulation.[1] Naloxone, a potent opioid antagonist, serves as an invaluable tool for elucidating the specific receptor-mediated effects of α-endorphin by competitively blocking its binding to opioid receptors.[3][4][5]
Data Presentation
The following tables summarize key quantitative data for the use of naloxone in opioid receptor studies.
Table 1: Binding Affinity of Naloxone for Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| μ-Opioid | Naloxone | ~1-10 | Rat | Brain Membranes | [6] |
| μ-Opioid | Naloxone | 11.3 - 18.7 (Kd) | Amphibian | Spinal Cord | [7] |
| δ-Opioid | Naloxone | 5 | - | - | [8] |
| κ-Opioid | Naloxone | ~18 | Rat | Brain | - |
Table 2: Exemplary Concentrations of Naloxone in Research
| Study Type | Naloxone Concentration/Dose | Application | Reference |
| In Vitro | 10⁻⁸ M to 10⁻³ M | Reversal of β-endorphin effects on oocyte maturation | [9] |
| In Vitro | 10 pM | Prevention of chronic morphine-induced MOR-Gs coupling | [10] |
| In Vivo | 2.5 mg/kg (subcutaneous) | Fear conditioning studies in rats | [11] |
| In Vivo | 2 and 10 mg (intravenous) | Human studies on pain and mood | [12][13] |
Signaling Pathways and Mechanisms
This compound Signaling and Naloxone Antagonism
This compound binds to and activates μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, typically involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the central nervous system, this can lead to the suppression of neurotransmitter release, such as GABA, resulting in increased dopamine (B1211576) production and analgesia.[2][14] Naloxone, as a competitive antagonist, binds to the same receptor site as α-endorphin but does not activate the receptor.[4] By occupying the receptor, naloxone prevents α-endorphin from binding and initiating its signaling cascade.[3]
Experimental Protocols
In Vitro Competition Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of naloxone for μ-opioid receptors in the presence of a radiolabeled ligand, which can be displaced by α-endorphin.
Materials:
-
Cell membranes expressing μ-opioid receptors (e.g., from CHO-K1 cells)
-
Radiolabeled μ-opioid receptor agonist (e.g., [³H]DAMGO)
-
This compound
-
Naloxone hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., high concentration of unlabeled naloxone)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled naloxone.
-
In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of naloxone.
-
To determine non-specific binding, add a high concentration of the non-specific binding control to a set of wells instead of the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the naloxone concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of naloxone that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vitro Functional Assay: cAMP Measurement
This assay measures the ability of naloxone to antagonize α-endorphin-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing μ-opioid receptors (e.g., HEK293 cells)
-
This compound
-
Naloxone
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Pre-treat the cells with varying concentrations of naloxone for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of α-endorphin to the wells (except for the control wells) and incubate for a further period (e.g., 15 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cAMP levels to a control (e.g., forskolin alone).
-
Plot the cAMP levels against the concentration of naloxone in the presence of α-endorphin.
-
Determine the concentration of naloxone that reverses the α-endorphin-induced inhibition of cAMP production.
-
In Vivo Behavioral Assay: Hot Plate Test for Analgesia
This protocol assesses the ability of naloxone to block the analgesic effects of α-endorphin in an animal model (e.g., mice or rats).
Materials:
-
Male Wistar rats or a similar rodent model
-
This compound (for intracerebroventricular injection)
-
Naloxone hydrochloride (for subcutaneous or intraperitoneal injection)
-
Sterile saline solution
-
Hot plate apparatus
-
Animal handling and injection equipment
Procedure:
-
Acclimatize the animals to the laboratory environment and handling procedures.
-
Determine the baseline pain response by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time should be established to prevent tissue damage.
-
Administer naloxone or saline (vehicle control) to the animals.
-
After a specified pre-treatment time, administer α-endorphin or saline.
-
At various time points after α-endorphin administration, re-test the animals on the hot plate and record the response latencies.
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the different treatment groups (saline, α-endorphin alone, naloxone + α-endorphin) using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in the analgesic effect of α-endorphin in the presence of naloxone indicates antagonism.
-
Experimental and Logical Workflows
Workflow for In Vivo Analgesia Study
Logical Relationship: Competitive Antagonism
References
- 1. α-Endorphin - LKT Labs [lktlabs.com]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of beta-endorphin and Naloxone on in vitro maturation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity naloxone binding to filamin a prevents mu opioid receptor-Gs coupling underlying opioid tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Opioid Receptor Antagonist Naloxone Enhances First-Order Fear Conditioning, Second-Order Fear Conditioning and Sensory Preconditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of naloxone on experimentally induced ischemic pain and on mood in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of naloxone on experimentally induced ischemic pain and on mood in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Animal Models for Studying the Behavioral Effects of Alpha-Endorphin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the behavioral effects of alpha-endorphin (B1632093). This compound is an endogenous opioid peptide derived from pro-opiomelanocortin (POMC) that plays a role in various physiological processes, including pain perception, mood, and stress responses. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to elucidate the neurobiological functions of this peptide.
Overview of this compound and its Mechanism of Action
This compound is a 16-amino acid peptide that acts as an agonist at opioid receptors, primarily the mu (µ) and delta (δ) subtypes, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a signaling cascade that modulates neuronal activity and neurotransmitter release, leading to its behavioral effects.
Signaling Pathway of this compound via the Mu-Opioid Receptor
Activation of the mu-opioid receptor by this compound triggers the dissociation of the Gi alpha subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Animal Models and Administration Routes
Rodents, particularly rats and mice, are the most common animal models for studying the behavioral effects of this compound. The choice of species and strain should be carefully considered based on the specific research question.
Intracerebroventricular (ICV) Administration
Direct administration into the central nervous system is often necessary for peptides like this compound that do not readily cross the blood-brain barrier. Intracerebroventricular (ICV) injection is a common method to achieve widespread distribution within the brain.
Behavioral Assays
A battery of behavioral tests can be employed to assess the various effects of this compound.
Locomotor Activity
Locomotor activity is a fundamental measure of an animal's overall well-being and can be modulated by opioid peptides.
| Treatment Group | Dose (nmol) | Locomotor Activity (Counts/2 hours) |
| Saline (Control) | 0 | ~1000 |
| This compound | 2.5 | ~3000 |
| This compound | 5.0 | ~4500 |
Note: Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.
-
Habituation: Place the animal in the testing room for at least 30 minutes prior to the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., ICV).
-
Testing: Immediately after administration, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analysis: Compare locomotor activity between treatment groups using appropriate statistical tests (e.g., ANOVA).
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes.
-
Administration: Administer this compound or vehicle.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms for 5 minutes using a video tracking system.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic-like effects.
Reward and Aversion: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a substance by pairing its administration with a distinct environment.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Day 1): Allow the animal to freely explore all compartments for 15 minutes to establish baseline preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer this compound and confine the animal to one of the non-preferred compartments for 30 minutes.
-
On the other days, administer vehicle and confine the animal to the opposite compartment for 30 minutes.
-
-
Test (Day 6): Place the animal in the central compartment (if applicable) or allow free access to all compartments for 15 minutes with no drug administration.
-
Data Collection: Record the time spent in each compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (Conditioned Place Preference). A significant decrease suggests an aversive effect (Conditioned Place Aversion).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups and doses. Statistical analysis is crucial for determining the significance of the observed effects. It is important to consider potential confounding factors such as effects on general locomotor activity when interpreting data from anxiety and reward-based assays.
Conclusion
The use of animal models provides a powerful approach to dissecting the behavioral functions of this compound. The protocols and application notes provided herein offer a framework for conducting rigorous and reproducible studies. Careful experimental design, appropriate controls, and thorough data analysis are essential for advancing our understanding of this important endogenous opioid peptide and its potential as a therapeutic target.
Application Notes: Generation and Validation of Stable Opioid Receptor-Expressing Cell Lines for α-Endorphin Research
Introduction
The study of endogenous opioid peptides like α-endorphin is critical for understanding pain modulation, addiction, and emotional regulation. α-Endorphin, a cleavage product of pro-opiomelanocortin (POMC), exerts its effects primarily through the mu (µ) and delta (δ) opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] To facilitate research and drug development targeting these interactions, it is essential to have robust in vitro model systems. Stable cell lines that constitutively express specific opioid receptors provide a consistent and reproducible platform for characterizing ligand binding, downstream signaling, and functional responses.[3]
This document provides detailed protocols for the generation, selection, and validation of stable mammalian cell lines (e.g., HEK293, CHO) expressing opioid receptors for the study of α-endorphin.
1. Core Principles and Considerations
-
Host Cell Line Selection: The choice of the host cell line is crucial. HEK293 and CHO cells are commonly used due to their ease of transfection, rapid growth, and low endogenous expression of most GPCRs.[4][5][6] For neurobiological studies, neuronal cell lines like SH-SY5Y may be considered, although they can be more challenging to work with.[7][8]
-
Expression Vector Design: The opioid receptor cDNA is cloned into a mammalian expression vector that also contains a selectable marker, such as an antibiotic resistance gene (e.g., neomycin/G418, puromycin, hygromycin B).[9] An inducible expression system (e.g., Tet-On/Tet-Off) can be used to control receptor expression levels and mitigate potential toxicity from overexpression.[4][5]
-
Transfection Method: Plasmid DNA can be introduced into cells via lipid-based transfection (e.g., Lipofectamine), electroporation, or viral transduction.[1][9] Lentiviral transduction is highly efficient for creating stable cell lines, especially in difficult-to-transfect cells, as the transgene is integrated directly into the host genome.[3][10][11]
-
Selection and Clonal Isolation: After introducing the vector, cells are cultured in a medium containing the appropriate antibiotic. This selection pressure eliminates non-transfected cells.[3][9] Surviving colonies, each originating from a single cell, are then isolated, expanded, and screened to identify clones with the desired level of functional receptor expression.
Experimental Workflows and Signaling Pathways
An overview of the process for generating and validating a stable cell line is presented below. This workflow ensures the selection of a clonal line with robust and functional receptor expression suitable for detailed pharmacological studies.
Upon binding of α-endorphin, the opioid receptor activates intracellular signaling cascades. The canonical pathway for µ and δ receptors involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Protocols
Protocol 1: Generation of Stable Cell Lines via Lipid-Mediated Transfection
This protocol describes the generation of a stable cell line using a plasmid vector and chemical transfection.
1.1. Preparation
-
Kill Curve Determination: Before transfection, determine the minimum antibiotic concentration required to kill 100% of non-transfected host cells within 10-14 days. Plate cells at low density and treat with a range of antibiotic concentrations.
-
Vector Preparation: Purify high-quality, endotoxin-free plasmid DNA containing the opioid receptor gene and a selectable marker.
-
Cell Culture: Culture host cells (e.g., CHO-K1) in their recommended growth medium to ~70-80% confluency in a 6-well plate on the day of transfection.[12]
1.2. Transfection
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 3000) into 125 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours at 37°C.
1.3. Selection and Clonal Isolation
-
After 48-72 hours, passage the cells into a larger vessel (e.g., 10 cm dish) at a 1:10 or 1:20 dilution.
-
Add growth medium containing the pre-determined concentration of the selection antibiotic (e.g., 100 µg/ml Hygromycin B, 200 µg/ml Zeocin).[12]
-
Replace the selective medium every 3-4 days, monitoring for cell death. Untransfected cells should die off within 1-2 weeks.
-
Once discrete, antibiotic-resistant colonies are visible, wash them with PBS and use a cloning cylinder or sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand it in selective medium.
Protocol 2: Validation by Radioligand Binding Assay
This assay quantifies receptor density (Bmax) and ligand affinity (Kd/Ki).
2.1. Membrane Preparation
-
Expand a clonal cell line to near-confluency in several 15 cm dishes.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (1,000 x g for 5 min).
-
Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
2.2. Saturation Binding
-
In a 96-well plate, add 25-50 µg of membrane protein per well.
-
Add increasing concentrations of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) in duplicate.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone) to a parallel set of wells.
-
Incubate for 60-90 minutes at room temperature.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.
-
Measure bound radioactivity using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and analyze the data using non-linear regression to determine Bmax and Kd.
2.3. Competition Binding (for α-Endorphin)
-
Set up the assay as above, but use a single, fixed concentration of the radioligand (near its Kd value).
-
Add increasing concentrations of unlabeled α-endorphin.
-
Incubate, harvest, and count as described.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Validation by Functional cAMP Assay
This assay measures the functional coupling of the receptor to Gαi proteins.
-
Plate the stable cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes.
-
Add varying concentrations of α-endorphin to the wells.
-
Immediately add a fixed concentration of forskolin (B1673556) (e.g., 5-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.[6][13]
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[14]
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of α-endorphin to determine the EC50 value.
Data Presentation
The validation process generates quantitative data that characterizes the newly created cell line. This data should be summarized for clear comparison between clones or against known literature values.
Table 1: Receptor Binding Characteristics
| Ligand | Receptor Subtype | Ki (nM) | Bmax (fmol/mg protein) | Cell Line | Reference |
| β-Endorphin | Human µ-Opioid | 0.9 ± 0.1 | 1250 ± 150 | CHO-K1 | [15] |
| α-Endorphin | Human µ-Opioid | Data to be determined | Data to be determined | Your Cell Line | N/A |
| DAMGO | Human µ-Opioid | 2.65 ± 0.75 | 1100 ± 120 | HEK293 | [16] |
| DPDPE | Human δ-Opioid | 1.1 ± 0.2 | 950 ± 100 | CHO-K1 | [6] |
Table 2: Functional Assay Parameters
| Agonist | Assay | EC50 / IC50 (nM) | Maximum Response (% of Control) | Cell Line | Reference |
| β-Endorphin | cAMP Inhibition | 526 ± 105 | 71 ± 5 | HEK-µ | [16] |
| α-Endorphin | cAMP Inhibition | Data to be determined | Data to be determined | Your Cell Line | N/A |
| DAMGO | cAMP Inhibition | 35 ± 9 | 58 ± 5 | HEK-µ | [16] |
| DAMGO | Ca2+ Mobilization | 0.32 | 2200% (S/B=22) | CHO-K1/Gα15 | [12] |
| DPDPE | cAMP Inhibition | 1.3 | 90% | CHO-δ | [6] |
References
- 1. Expression of Opioid Receptors in Mammalian Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Construction of Recombinant Cell Lines for GPCR Expression | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9 unveils the dynamics of the endogenous µ-opioid receptors on neuronal cells under continuous opioid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid Receptors in Neuroblastoma Cell Lines - Wolfgang Sadee [grantome.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 11. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of POMC Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pro-opiomelanocortin (POMC) is a precursor polypeptide that is cleaved into several biologically active peptides, including α-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH).[1][2] These peptides play crucial roles in regulating energy homeostasis, feeding behavior, and the stress response.[1][3][4] The central melanocortin system, where POMC-derived peptides act, is a critical regulator of body weight.[1] Dysregulation of POMC gene expression is associated with obesity and other metabolic disorders, making it a key target for therapeutic intervention.[3]
Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of a specific mRNA transcript, providing a powerful tool for analyzing POMC gene expression levels.[5][6] This document provides detailed protocols for the quantification of POMC mRNA using a two-step RT-qPCR method, guidance on data analysis, and a framework for presenting the results.
Signaling Pathway
The POMC signaling pathway is a key regulator of energy balance. In the hypothalamus, POMC neurons are activated by signals such as leptin.[7] Upon activation, the POMC gene is transcribed, and the resulting prohormone is processed into various peptides, including α-MSH.[3][4] α-MSH then binds to the melanocortin 4 receptor (MC4R) in the paraventricular nucleus of the hypothalamus, which generates a satiety signal, leading to decreased food intake and increased energy expenditure.[4][7]
Experimental Workflow
The overall workflow for analyzing POMC gene expression involves several key steps, starting from biological sample collection to the final data analysis. A typical workflow includes sample preparation, RNA isolation, reverse transcription to synthesize complementary DNA (cDNA), followed by the qPCR experiment and subsequent data analysis.[8]
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is for extracting total RNA from tissues (e.g., hypothalamus) or cells using a TRIzol-based method.[8][9]
Materials:
-
TRIzol reagent or similar
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Refrigerated microcentrifuge
Procedure:
-
Homogenization: Homogenize tissue samples (50-100 mg) or cells (0.5-1x10^7) in 1 mL of TRIzol reagent.[8]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.[8]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of cDNA from total RNA.
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase (e.g., SuperScript II) and buffer
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
Primer Annealing: In a PCR tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primer (or random hexamers), 1 µL of dNTP mix, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Reaction: Prepare a master mix containing 4 µL of 5X reaction buffer, 2 µL of DTT (0.1 M), and 1 µL of RNase inhibitor. Add 7 µL of this master mix to each RNA/primer mixture.
-
Add 1 µL of Reverse Transcriptase to each tube.
-
Incubation: Perform the reverse transcription in a thermal cycler with the following program: 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes.
-
Store the resulting cDNA at -20°C.
Protocol 3: Quantitative PCR (qPCR)
This protocol outlines the qPCR reaction using SYBR Green-based detection.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for POMC and a reference gene (e.g., β-actin, GAPDH).[10][11] An example of mouse Pomc primers is Forward: 5'-CCATAGATGTGTGGAGCTGGTG-3' and Reverse: 5'-CATCTCCGTTGCCAGGAAACAC-3'.[12]
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix in a microcentrifuge tube. For a single 20 µL reaction:
-
10 µL 2X SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Plate Loading: Aliquot 20 µL of the reaction mix into each well of a qPCR plate. Run each sample in triplicate. Include no-template controls (NTC) for each primer set.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (to verify product specificity).[8]
-
Data Presentation and Analysis
The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, also known as the 2-ΔΔCt method.[6] This method calculates the relative change in gene expression of the target gene (POMC) normalized to a reference gene.
Data Analysis Steps:
-
Calculate ΔCq: For each sample, calculate the difference between the Cq value of the target gene (POMC) and the Cq value of the reference gene.
-
ΔCq = Cq(POMC) - Cq(reference gene)
-
-
Calculate ΔΔCq: Select one sample as the calibrator (e.g., control group). Calculate the difference between the ΔCq of each sample and the ΔCq of the calibrator.
-
ΔΔCq = ΔCq(sample) - ΔCq(calibrator)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Table 1: Raw Cq Values for POMC and Reference Gene
| Sample ID | Group | Replicate | Cq (POMC) | Cq (Reference Gene) |
| S1 | Control | 1 | 24.5 | 19.2 |
| S1 | Control | 2 | 24.6 | 19.3 |
| S1 | Control | 3 | 24.4 | 19.1 |
| S2 | Treated | 1 | 22.1 | 19.4 |
| S2 | Treated | 2 | 22.3 | 19.2 |
| S2 | Treated | 3 | 22.2 | 19.3 |
Table 2: Relative Quantification of POMC Gene Expression
| Sample ID | Group | Mean Cq (POMC) | Mean Cq (Reference) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| S1 | Control | 24.5 | 19.2 | 5.3 | 0.0 | 1.0 |
| S2 | Treated | 22.2 | 19.3 | 2.9 | -2.4 | 5.28 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or high Cq values | Poor RNA quality or quantity | Verify RNA integrity and concentration. |
| Inefficient reverse transcription | Optimize RT protocol, check enzyme activity. | |
| Primer/probe degradation | Use fresh primer aliquots. | |
| Non-specific amplification (multiple peaks in melt curve) | Poor primer design | Design new primers with higher specificity. |
| Genomic DNA contamination | Treat RNA samples with DNase. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent. |
| Poorly mixed reagents | Ensure all components are thoroughly mixed before aliquoting. |
References
- 1. Neurochemical Characterization of Brainstem Pro-Opiomelanocortin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. Selective Restoration of Pomc Expression in Glutamatergic POMC Neurons: Evidence for a Dynamic Hypothalamic Neurotransmitter Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Quantitative PCR [bio-protocol.org]
- 11. RT-PCR analysis of the expression of POMC and its processing enzyme PC1 in amphibian melanotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Troubleshooting & Optimization
troubleshooting low signal in alpha-endorphin ELISA
Welcome to the technical support center for our Alpha-Endorphin (B1632093) ELISA kits. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you get the most accurate and reliable results from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA?
This this compound ELISA is a competitive immunoassay. In this format, a fixed amount of labeled this compound competes with the unlabeled this compound in your sample or standard for a limited number of binding sites on a pre-coated antibody. The signal generated is inversely proportional to the amount of this compound in the sample. High sample concentration leads to a low signal, and low sample concentration results in a high signal.
Q2: What sample types are compatible with this kit?
This kit is designed for the quantitative measurement of this compound in serum, plasma, tissue homogenates, cell lysates, cerebrospinal fluid, and cell culture supernates.[1] A preliminary test is recommended to ensure compatibility if your specific sample type is not listed in the kit manual.[1]
Q3: How should I store my samples?
For short-term storage, samples can be kept at 2-8°C for up to 5 days.[2] For long-term storage, samples should be aliquoted and stored at -20°C (for up to 1 month) or -80°C (for up to 2 months) to prevent loss of bioactivity and contamination.[2] It is crucial to avoid repeated freeze-thaw cycles.[2][3]
Q4: What is the minimum detection limit of this assay?
The minimum detection limit for this compound with this kit is typically around 12.35 pg/mL.[1] Please refer to the specific kit insert for the exact sensitivity.
Troubleshooting Guide: Low Signal
A common issue encountered during ELISA is a weak or no signal across the plate. The following guide provides potential causes and solutions to help you troubleshoot this problem.
Summary of Potential Causes and Solutions for Low Signal
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Reagents not at room temperature | Allow all reagents to sit at room temperature for 15-20 minutes before use.[4][5] |
| Incorrect reagent preparation or dilution | Double-check all calculations and ensure proper reconstitution and dilution of standards and detection reagents as per the protocol.[4][6] |
| Expired or improperly stored reagents | Verify the expiration dates on all kit components and ensure they have been stored at the recommended temperature (typically 2-8°C).[4] Do not use expired reagents.[4] |
| Degraded standard | Briefly spin the vial before opening and inspect for any undissolved material after reconstituting.[6] Prepare fresh standards no more than two hours before use.[6] |
| Procedural Errors | |
| Incorrect incubation times or temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol.[6] Consider increasing incubation times or incubating overnight at 4°C to enhance binding.[7][8] |
| Inadequate washing | Ensure thorough washing of wells according to the protocol to remove unbound reagents. However, avoid excessive washing which can lead to signal loss.[7] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and sample volumes.[4][6] Change pipette tips between each standard, sample, and reagent.[4][6] |
| Reagents added in the wrong order | Carefully review the protocol and repeat the assay, ensuring all steps are performed in the correct sequence.[4] |
| Sample-Related Issues | |
| Low concentration of this compound in samples | The target analyte may be below the detection limit of the assay.[6] Try decreasing the sample dilution factor or concentrating the samples.[6] |
| Interfering substances in the sample matrix | Sample matrix effects can inhibit antibody binding. Consider performing a spike-and-recovery experiment to assess matrix interference.[9] |
| Improper sample collection and handling | Ensure proper sample collection, processing, and storage to maintain the integrity of the analyte.[9] Avoid repeated freeze-thaw cycles.[2][3] |
| Plate Reader and Equipment | |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct wavelength for absorbance reading (e.g., 450 nm).[6] |
Experimental Protocols
Standard Preparation Protocol
-
Reconstitution : Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution. The final concentration of the stock solution is typically 1000 pg/mL.[1] Allow it to sit for 10 minutes at room temperature and mix gently.[1]
-
Serial Dilution : Prepare a serial dilution of the standard stock solution using the standard diluent. For example, create a 7-point standard curve by performing 1:2 dilutions.
-
Blank : Use the standard diluent alone as the zero standard (0 pg/mL).
Sample Preparation Protocol
-
Serum : Allow whole blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the supernatant.[10]
-
Plasma : Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the supernatant.[10][11]
-
Tissue Homogenates : Rinse tissue with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS. Centrifuge the homogenate at 5000 x g for 5-10 minutes and collect the supernatant.[11]
-
Cell Culture Supernatant : Centrifuge the cell culture media at 1000 x g for 20 minutes to remove cells and debris. Collect the supernatant.[11]
-
Cerebrospinal Fluid (CSF) : Centrifuge CSF for 20 minutes at 1000 x g to remove particulates. Collect the supernatant.[2]
Visual Guides
Troubleshooting Workflow for Low Signal
Caption: A decision tree for troubleshooting low signal in an this compound ELISA.
Competitive ELISA Workflow
Caption: A typical workflow for a competitive this compound ELISA.
References
- 1. ELISA kit [antibodies-online.com]
- 2. assaygenie.com [assaygenie.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. fn-test.com [fn-test.com]
- 11. bosterbio.com [bosterbio.com]
reducing non-specific binding in alpha-endorphin radioimmunoassay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in alpha-endorphin (B1632093) radioimmunoassays (RIAs).
Troubleshooting Guide & FAQs
Q1: What is non-specific binding (NSB) and why is it a significant problem in my this compound RIA?
Non-specific binding refers to the attachment of the radiolabeled tracer (e.g., ¹²⁵I-alpha-endorphin) to components other than the specific primary antibody, such as the assay tube walls, precipitating reagents, or other proteins in the sample.[1][2] This phenomenon is problematic because it contributes to the background signal, which is not related to the concentration of the analyte (this compound).[3] High NSB elevates the baseline radioactivity, reduces the assay's dynamic range, and ultimately compromises its sensitivity and accuracy, potentially leading to an overestimation of the this compound concentration.[4]
Q2: My non-specific binding (NSB) is consistently high. What are the most common causes?
High NSB can stem from several factors related to assay components and procedures. The most common causes include:
-
Inadequate Blocking: The assay tube or solid phase has unoccupied sites that capture the antibody or tracer non-specifically.[5][6]
-
Hydrophobic Interactions: The radiolabeled tracer, being hydrophobic, can bind to plastic surfaces.[1]
-
Antibody Issues: The primary or secondary antibody concentration may be too high, or the secondary antibody might exhibit cross-reactivity with other components in the sample.[6]
-
Sample Matrix Effects: Components within the sample (e.g., serum, plasma) can interfere. This includes endogenous antibodies like human anti-animal antibodies (HAAA), human anti-mouse antibodies (HAMA), and rheumatoid factors (RF), which can cross-link the assay antibodies.[2][5][7]
-
Inefficient Washing: Failure to completely remove unbound reagents during wash steps can leave residual tracer, contributing to background signal.[6]
-
Tracer Quality: Degradation or low purity of the radiolabeled this compound can increase its tendency to bind non-specifically.
Q3: How can I optimize my assay buffer to reduce NSB?
The composition of the assay buffer is critical for minimizing NSB. Consider the following adjustments:
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Addition of Blocking Proteins: Including proteins like Bovine Serum Albumin (BSA) or casein in the buffer can saturate non-specific binding sites on the assay tubes.[1][8][9]
-
Inclusion of Detergents: Non-ionic detergents, such as Tween-20, can reduce hydrophobic interactions between the tracer and the plastic surfaces.[1] However, using Tween-20 as the sole blocking agent can sometimes lead to high background; it is often more effective when combined with a protein blocker.[9][10]
-
Adjusting Salt Concentration: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can help disrupt electrostatic interactions that contribute to NSB.[11]
Q4: The choice of blocking agent seems critical. Which ones are recommended and how do they compare?
Choosing the right blocking agent is essential. While BSA is common, other agents may be more effective depending on the specific assay conditions. In some cases, a combination of agents is optimal.
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Protein-Based Blockers: These include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[8] Casein has been shown to be a more effective blocking agent than BSA or gelatin in some immunoassays by preventing the binding of non-immune antibodies and secondary antibodies to the solid phase.[9]
-
Detergents: Non-ionic detergents like Tween-20 are typically used at low concentrations (0.01-0.1%) in wash buffers to reduce non-specific interactions.[4]
-
Synthetic Polymers: Novel synthetic polymer-based blockers are being developed as alternatives to traditional protein blockers to overcome issues like batch-to-batch variability.[12]
-
Chemical Additives: Certain chemical compounds can significantly reduce NSB. For instance, in an insulin (B600854) RIA, isothiazolinone derivatives (ProClin300) were found to be highly effective.[13]
Quantitative Data on NSB Reduction
The effectiveness of different agents can be quantified. The table below summarizes data from a study on an insulin autoantibody RIA, which demonstrates a significant reduction in NSB.
| Agent/Condition | NSB without Agent (Mean ± SD) | NSB with Agent (Mean ± SD) | Reduction | Reference |
| Isothiazolinone Derivatives (ProClin300) | 2.904 ± 0.909% | 1.347 ± 0.254% | > 50% | [13] |
Visualizations
Caption: Workflow of a typical competitive radioimmunoassay for this compound.
Caption: Common root causes contributing to high non-specific binding in RIAs.
Caption: A logical troubleshooting flow for diagnosing and resolving high NSB.
Experimental Protocols
Protocol 1: General this compound Radioimmunoassay (Competitive)
This protocol outlines the fundamental steps for performing a competitive RIA for this compound. All steps should be performed on ice or at 2-8°C unless otherwise specified.
Reagent Preparation:
-
RIA Buffer: Prepare a buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4) containing a blocking agent such as 0.1% BSA.
-
Standard Curve: Reconstitute the this compound standard peptide with RIA buffer to create a stock solution.[14] Perform serial dilutions to generate a standard curve (e.g., ranging from 10 to 1280 pg/ml).[14]
-
Radiolabeled Tracer: Dilute the ¹²⁵I-labeled this compound in RIA buffer to achieve a final concentration of approximately 8,000-10,000 counts per minute (CPM) per 100 µl.[14]
-
Primary Antibody: Dilute the anti-alpha-endorphin antibody to its optimal working concentration, as determined by a prior titration experiment. The ideal dilution should bind 30-60% of the tracer in the absence of unlabeled antigen (zero standard).[1]
-
Precipitating Reagent: Prepare a solution containing a secondary antibody (e.g., goat anti-rabbit IgG) and a carrier serum (e.g., normal rabbit serum) in RIA buffer.[14]
Assay Procedure:
-
Tube Setup: Label duplicate polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), each standard concentration, and each unknown sample.[1][14]
-
Reagent Addition:
-
Add 200 µl of RIA buffer to the NSB tubes.
-
Add 100 µl of RIA buffer to the B₀ tubes.
-
Pipette 100 µl of each standard and unknown sample into their respective tubes.[14]
-
Add 100 µl of the primary antibody solution to all tubes except the TC and NSB tubes.
-
Add 100 µl of the radiolabeled tracer to all tubes.
-
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[14]
-
Precipitation: Add 100 µl of the precipitating reagent (secondary antibody) to all tubes except the TC tubes.
-
Second Incubation: Vortex and incubate for an additional 16-24 hours at 4°C to allow the antigen-antibody complex to precipitate.[14]
-
Separation: Add 1 mL of cold RIA buffer to all tubes (except TC), vortex, and centrifuge at 1000-2000 x g for 30 minutes at 4°C.[1]
-
Decanting: Carefully decant the supernatant from all tubes except the TC tubes. Blot the rims of the tubes on absorbent paper.[1]
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
Protocol 2: Troubleshooting - Systematic Optimization of Blocking Buffer
This protocol helps determine the most effective blocking agent and concentration for your specific assay conditions.
-
Prepare a Panel of Blocking Buffers:
-
Buffer A (Control): Standard RIA buffer with 0.1% BSA.
-
Buffer B: RIA buffer with 1% BSA.
-
Buffer C: RIA buffer with 0.1% Casein.
-
Buffer D: RIA buffer with 1% Casein.
-
Buffer E: RIA buffer with 0.1% BSA and 0.05% Tween-20.
-
-
Assay Setup: Set up a partial RIA plate focusing only on Total Counts (TC), Non-Specific Binding (NSB), and Zero Standard (B₀) tubes. Prepare triplicate sets of NSB and B₀ tubes for each buffer condition being tested.
-
Run the Assay:
-
For each condition, use the corresponding blocking buffer (A-E) as the diluent for the tracer and antibody.
-
Perform the RIA procedure as described in Protocol 1, focusing on the NSB and B₀ tubes.
-
-
Data Analysis:
-
Calculate the average CPM for each set of NSB and B₀ tubes.
-
For each buffer condition, calculate the NSB as a percentage of the Total Counts: %NSB = (Mean CPM of NSB / Mean CPM of TC) * 100.
-
Also, calculate the specific binding for the zero standard: B₀ Binding = (Mean CPM of B₀ - Mean CPM of NSB).
-
-
Selection: Choose the buffer that provides the lowest %NSB while maintaining a high signal for B₀ binding. This indicates an optimal balance between reducing background and preserving specific signal.
References
- 1. revvity.com [revvity.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. ivdgenryo.veritastk.co.jp [ivdgenryo.veritastk.co.jp]
- 6. arp1.com [arp1.com]
- 7. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. seracare.com [seracare.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive radioimmunoassay of insulin autoantibody: reduction of non-specific binding of [125I]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phoenixbiotech.net [phoenixbiotech.net]
Technical Support Center: Optimizing Mass Spectrometry for Alpha-Endorphin Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful detection of alpha-endorphin (B1632093) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and average molecular weight of this compound?
A1: The amino acid sequence for this compound is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. Its average molecular weight is approximately 1746.9 Da.
Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?
A2: Both ESI and MALDI can be used for the analysis of peptides like this compound. ESI is commonly coupled with liquid chromatography (LC) for quantitative analysis (LC-MS/MS), providing high sensitivity and specificity. MALDI is a rapid and sensitive technique, particularly useful for high-throughput screening and imaging mass spectrometry. The choice depends on the specific experimental goals.
Q3: What are the expected precursor and product ions for this compound in a positive ion mode ESI-MS/MS experiment?
A3: For this compound, a common precursor ion to monitor is the doubly charged molecule [M+2H]²⁺ at m/z 873.6. A characteristic product ion for this precursor is observed at m/z 429.6.[1]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
Q: I am not seeing any peak, or a very weak peak, for my this compound standard. What are the possible causes and solutions?
A: Low or no signal intensity is a common issue in mass spectrometry. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Sample Integrity and Concentration:
-
Is the this compound standard properly reconstituted and at a sufficient concentration? Peptides can adsorb to glass and plastic surfaces. Ensure low-retention vials are used and that the solvent is appropriate for this compound.
-
Action: Prepare a fresh dilution of your standard. Consider using a carrier protein like BSA in your buffer to reduce non-specific binding, but be aware this will complicate your analysis if you are looking at a complex sample.
-
-
Check Instrument Performance:
-
Is the mass spectrometer functioning correctly? Run a system suitability test with a known, stable compound to ensure the instrument is sensitive and properly calibrated.
-
Action: Calibrate your mass spectrometer. If the issue persists, consult your instrument's user manual for further diagnostics.
-
-
Optimize Ionization Source Parameters:
-
Are the ESI or MALDI source parameters optimized for this compound? Inefficient ionization will lead to a weak signal.
-
Action: Infuse a solution of your this compound standard and systematically adjust key parameters to maximize the signal of the precursor ion (m/z 873.6).
-
-
Review LC-MS/MS Method Parameters (for ESI):
-
Are the collision energy and declustering potential appropriate? Suboptimal fragmentation will result in a weak product ion signal.
-
Action: Perform a collision energy optimization experiment for the transition m/z 873.6 -> 429.6.
-
Issue 2: High Background Noise in the Mass Spectrum
Q: My mass spectrum has a very high baseline, making it difficult to detect the this compound peak. What could be the cause and how can I fix it?
A: High background noise can obscure low-abundance signals and is often due to contamination or suboptimal instrument settings.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Are the solvents and reagents of high purity? Contaminants in solvents, buffers, or sample preparation reagents are a common source of noise.
-
Action: Use LC-MS grade solvents and freshly prepared buffers. Run a blank injection (mobile phase only) to assess the cleanliness of your system.
-
Is there carryover from previous samples? Highly concentrated or "sticky" samples can contaminate the injector and column.
-
Action: Run several blank injections after a high-concentration sample. Implement a robust needle wash protocol.
-
-
Optimize LC Method:
-
Is the chromatographic separation adequate? Poor separation can lead to co-elution of this compound with interfering matrix components.
-
Action: Adjust the gradient profile to better resolve the this compound peak from other components.
-
-
Clean the Mass Spectrometer:
-
Is the ion source dirty? Contamination can build up on the ion source components over time.
-
Action: Follow the manufacturer's instructions for cleaning the ion source.
-
Quantitative Data Summary
The following tables provide starting parameters for the analysis of this compound. These should be optimized for your specific instrument and experimental conditions.
Table 1: LC-ESI-MS/MS Parameters for this compound Detection
| Parameter | Value |
| Precursor Ion (m/z) | 873.6 ([M+2H]²⁺) |
| Product Ion (m/z) | 429.6 |
| Ionization Mode | Positive |
| Example Starting Source Parameters | |
| Curtain Gas | 30 psi |
| Ion Spray Voltage | 4500 V |
| Temperature | 400 °C |
| Nebulizer Gas (GS1) | 35 psi |
| Turbo Gas (GS2) | 35 psi |
| Example Starting Compound Parameters | |
| Declustering Potential (DP) | 35 V |
| Entrance Potential (EP) | 8 V |
| Collision Energy (CE) | 40 eV |
| Collision Cell Exit Potential (CXP) | 10 V |
Note: The source and compound parameters are adapted from a method for other neuropeptides and should be used as a starting point for optimization.
Table 2: Recommended MALDI Matrix for Peptides
| Matrix | Common Solvent System | Application Notes |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Acetonitrile (B52724)/Water with 0.1% TFA | A common and effective matrix for peptides in the mass range of this compound. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, CSF)
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Incubate at -20 °C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the peptides.
-
-
Drying:
-
Dry the supernatant in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Protocol 2: MALDI Sample Preparation using α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Prepare CHCA Matrix Solution:
-
Create a saturated solution of CHCA in 50% acetonitrile, 50% water, and 0.1% trifluoroacetic acid (TFA).
-
-
Sample-Matrix Mixture:
-
Mix your sample containing this compound with the CHCA matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
-
Drying:
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.
-
-
Analysis:
-
Analyze the sample in the MALDI-TOF mass spectrometer.
-
Visualizations
References
Technical Support Center: Alpha-Endorphin Antibody Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cross-reactivity of alpha-endorphin (B1632093) antibodies with other endorphins, particularly beta-endorphin (B3029290) and gamma-endorphin (B1627272). The significant sequence homology among these peptides necessitates careful validation of antibody specificity.
Frequently Asked Questions (FAQs)
Q1: Why is there a high probability of an anti-alpha-endorphin antibody cross-reacting with beta-endorphin and gamma-endorphin?
A1: this compound, beta-endorphin, and gamma-endorphin are all derived from the same precursor protein, pro-opiomelanocortin (POMC). This compound is a 16-amino acid peptide whose sequence is identical to the first 16 amino acids of beta-endorphin. Gamma-endorphin consists of the first 17 amino acids of beta-endorphin. Due to this high degree of sequence identity, an antibody generated against this compound is likely to recognize epitopes present in both beta- and gamma-endorphin.
Q2: How is the cross-reactivity of an endorphin antibody quantified?
A2: Cross-reactivity is typically determined using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay). A competitive assay format is often employed where the ability of related peptides (e.g., beta-endorphin, gamma-endorphin) to compete with the primary antigen (this compound) for binding to the antibody is measured. The cross-reactivity is then expressed as a percentage relative to the binding of the primary antigen.
Q3: Does every anti-alpha-endorphin antibody show the same cross-reactivity profile?
A3: No. The specificity and cross-reactivity of an antibody are highly dependent on the specific immunogen used for its production and the particular clonal population of B-cells that produce the antibody (in the case of monoclonal antibodies) or the mixture of antibodies (for polyclonal antibodies). Therefore, it is crucial to consult the datasheet for the specific antibody lot being used and, ideally, to perform in-house validation. For instance, one commercially available anti-beta-endorphin antibody shows 15% cross-reactivity with this compound, while another shows negligible cross-reactivity, highlighting this variability.[1]
Q4: What are the experimental implications of using an this compound antibody with significant cross-reactivity?
A4: If an antibody cross-reacts with other endorphins, it can lead to an overestimation of this compound levels in a sample, as the signal detected will be a composite of the antibody binding to all recognized peptides. This can result in inaccurate quantification and misinterpretation of physiological or pathological states. In applications like immunohistochemistry, it could lead to non-specific staining in tissues where multiple endorphins are present.
Troubleshooting Guides
Issue 1: High background or non-specific signal in an immunoassay for this compound.
-
Possible Cause: The primary antibody may be cross-reacting with other endorphins (beta- or gamma-endorphin) present in the sample.
-
Troubleshooting Steps:
-
Review the Antibody Datasheet: Check for any available cross-reactivity data provided by the manufacturer.
-
Perform a Peptide Competition Assay: Pre-incubate the antibody with an excess of beta-endorphin and gamma-endorphin separately before adding it to your sample. A reduction in signal compared to a non-pre-incubated control would confirm cross-reactivity.
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Optimize Antibody Concentration: Titrate the primary antibody to the lowest concentration that still provides a specific signal for this compound. This can sometimes reduce the impact of lower-affinity cross-reactive binding.
-
Consider a Different Antibody: If cross-reactivity is confirmed and problematic, source an antibody from a different vendor or a monoclonal antibody with a different clone number that has been validated for higher specificity.
-
Issue 2: Discrepancy between expected and measured this compound concentrations.
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Possible Cause: The immunoassay is detecting not only this compound but also other cross-reactive endorphins, leading to an artificially inflated result.
-
Troubleshooting Steps:
-
Validate with a Different Method: If possible, use an orthogonal method, such as mass spectrometry, to confirm the concentration of this compound in your samples.
-
Run a Cross-Reactivity Panel: Test the antibody's reactivity against a panel of purified endorphin peptides (alpha, beta, gamma) using a competitive ELISA to quantify the percentage of cross-reactivity for your specific assay conditions.
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Sample Pre-treatment: In some cases, it may be possible to use methods like High-Performance Liquid Chromatography (HPLC) to separate the different endorphins in the sample before performing the immunoassay.
-
Quantitative Data on Endorphin Antibody Cross-Reactivity
| Antibody Specificity | Peptide | % Cross-Reactivity | Source |
| Anti-beta-Endorphin (Rabbit Polyclonal) | beta-Endorphin (rat) | 100% | Sigma-Aldrich (E1520) |
| This compound | 15% | Sigma-Aldrich (E1520) | |
| Anti-beta-Endorphin (Rabbit Polyclonal) | beta-Endorphin | 100% | ImmunoStar (20063) |
| This compound | No effect on labeling | ImmunoStar (20063)[1] | |
| gamma-Endorphin | No effect on labeling | ImmunoStar (20063)[1] |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an anti-alpha-endorphin antibody with beta-endorphin and gamma-endorphin.
-
Antigen Coating:
-
Dilute purified this compound to a concentration of 1-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competing peptides (this compound as the reference, beta-endorphin, and gamma-endorphin) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each competing peptide dilution with 50 µL of the anti-alpha-endorphin antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-peptide mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of a suitable substrate (e.g., TMB).
-
Incubate in the dark until color develops.
-
Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the log of the peptide concentration for each endorphin to generate competition curves.
-
Determine the concentration of each peptide that causes 50% inhibition of maximal binding (IC50).
-
Calculate the percent cross-reactivity using the formula: (IC50 of this compound / IC50 of cross-reacting peptide) x 100%
-
Western Blot for Specificity Testing
This protocol can be used to visually assess the specificity of an anti-alpha-endorphin antibody.
-
Sample Preparation:
-
Load equal amounts (e.g., 100 ng) of purified this compound, beta-endorphin, and gamma-endorphin peptides into separate lanes of an SDS-PAGE gel suitable for small peptides (e.g., a Tris-Tricine gel).
-
Include a lane with a molecular weight marker.
-
-
Electrophoresis and Transfer:
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated peptides to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-alpha-endorphin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the bands using an imaging system. A specific antibody should only show a band in the lane corresponding to this compound. The presence of bands in other lanes indicates cross-reactivity.
-
Visualizations
Caption: Relationship of Endorphin Peptides.
Caption: Principle of Antibody Cross-Reactivity.
Caption: Workflow for Cross-Reactivity Validation.
References
Technical Support Center: Enhancing the Stability of Alpha-Endorphin in Biological Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of alpha-endorphin (B1632093) in biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading rapidly in my plasma samples. What are the likely causes?
Rapid degradation of this compound in plasma is primarily due to enzymatic activity. Plasma contains a variety of proteases, including aminopeptidases and serine proteases, that can cleave the peptide, leading to loss of activity and inaccurate quantification. The N-terminal tyrosine residue of endorphins is particularly susceptible to removal by aminopeptidases, which can significantly impact their biological activity.
Q2: What are the most effective methods to prevent this compound degradation in biological samples?
The most effective strategy is the addition of protease inhibitors to your samples immediately upon collection. A combination of inhibitors, often referred to as a "protease inhibitor cocktail," is recommended to provide broad-spectrum protection against various classes of proteases. Additionally, proper sample handling, such as keeping samples on ice and minimizing freeze-thaw cycles, is crucial.
Q3: Are there specific protease inhibitors that are recommended for this compound?
While specific data for this compound is limited, inhibitors targeting aminopeptidases and serine proteases are critical for opioid peptides. Therefore, a cocktail containing inhibitors such as amastatin (B1665947) or bestatin (B1682670) (aminopeptidase inhibitors) and aprotinin (B3435010) or Pefabloc SC (serine protease inhibitors) is a good starting point. Commercially available protease inhibitor cocktails are often formulated for broad-spectrum protection and can be a convenient option.
Q4: I am observing inconsistent results in my this compound stability assays. What are some potential sources of variability?
Inconsistent results can arise from several factors:
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Sample Handling: Inconsistent timing of inhibitor addition, temperature fluctuations, and variable freeze-thaw cycles can all impact stability.
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Matrix Effects: The composition of the biological matrix (e.g., plasma, cerebrospinal fluid) can vary between samples and influence both enzymatic activity and analytical detection.
-
Pipetting Errors: Inaccurate pipetting of the peptide stock solution or inhibitors can lead to significant variations in concentration.
-
Analytical Method Variability: Issues with the analytical method, such as inconsistent sample extraction or instrument performance, can contribute to variability.
Q5: What is the expected half-life of this compound in human plasma?
Currently, there is a lack of specific published data on the exact half-life of this compound in human plasma with and without protease inhibitors. However, related opioid peptides are known to have very short half-lives, often in the range of minutes, in the absence of inhibitors. For instance, the half-life of beta-endorphin (B3029290) in human plasma has been reported to be approximately 37 minutes.[1] It is crucial for researchers to empirically determine the half-life of this compound under their specific experimental conditions.
Troubleshooting Guides
Issue 1: Low or no detection of intact this compound.
| Potential Cause | Troubleshooting Steps |
| Rapid Enzymatic Degradation | - Add a broad-spectrum protease inhibitor cocktail to the sample immediately upon collection. - Keep samples on ice at all times. - Minimize the time between sample collection and analysis or freezing. |
| Suboptimal Sample Storage | - Store samples at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles by aliquoting samples. |
| Inefficient Extraction | - Optimize the protein precipitation/extraction method. Trichloroacetic acid (TCA) or acetonitrile (B52724) precipitation are common methods, but their efficiency can be peptide-dependent.[2][3] |
| Adsorption to Surfaces | - Use low-binding tubes and pipette tips to minimize loss of the peptide. |
| Analytical Method Sensitivity | - Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect the expected concentration of this compound. |
Issue 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the entire workflow, from sample collection to analysis. - Ensure consistent timing for all steps, especially the addition of inhibitors. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects and extraction variability. - Perform a thorough validation of the analytical method, including an assessment of matrix effects. |
| Pipetting Inaccuracy | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like plasma. |
| Incomplete Mixing | - Ensure thorough but gentle mixing of the sample after adding the peptide and inhibitors. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Human Plasma
This protocol provides a framework for assessing the stability of this compound in human plasma.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human plasma (from a commercial source or collected in-house with appropriate anticoagulant)
-
Protease inhibitor cocktail (commercial or custom-prepared)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Thaw frozen human plasma on ice. Once thawed, pre-warm an aliquot to 37°C in a water bath.
-
Prepare a working solution of this compound in an appropriate buffer.
-
Spike the pre-warmed plasma with the this compound working solution to a final concentration of, for example, 1 µM.
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If testing the effect of inhibitors, add the protease inhibitor cocktail to the plasma immediately before or after spiking with this compound.
-
Incubate the plasma-peptide mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the mixture.
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 2 volumes of cold acetonitrile) to precipitate plasma proteins and stop enzymatic activity.[2]
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Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.
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Analyze the concentration of the remaining intact this compound using a validated LC-MS/MS method.
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Plot the percentage of intact this compound remaining versus time and calculate the half-life (t½).
Quantitative Data Summary
Quantitative data on the stability of this compound is scarce in the literature. The following table provides a template for researchers to populate with their own experimental data.
| Condition | Matrix | Incubation Temperature (°C) | Half-life (t½) in minutes |
| Without Protease Inhibitors | Human Plasma | 37 | To be determined experimentally |
| With Protease Inhibitor Cocktail A | Human Plasma | 37 | To be determined experimentally |
| With Protease Inhibitor Cocktail B | Human Plasma | 37 | To be determined experimentally |
| Without Protease Inhibitors | Cerebrospinal Fluid | 37 | To be determined experimentally |
| With Protease Inhibitor Cocktail A | Cerebrospinal Fluid | 37 | To be determined experimentally |
Visualizations
References
Technical Support Center: Controlling for Variability in Animal Behavioral Assays with Alpha-Endorphin
Welcome to the technical support center for researchers utilizing alpha-endorphin (B1632093) in animal behavioral assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control for variability and ensure the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during behavioral experiments involving this compound administration.
Question 1: We are observing high variability in locomotor activity in the Open Field Test after this compound administration. What are the potential causes and solutions?
Answer: High variability in locomotor activity is a common challenge. Several factors related to the peptide, the animal, and the experimental procedure can contribute to this.
Troubleshooting Steps:
-
This compound Preparation and Administration:
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Peptide Integrity: Ensure the this compound is properly stored (lyophilized at -20°C or below) and freshly prepared for each experiment. This compound is soluble in sterile, pyrogen-free saline. Avoid repeated freeze-thaw cycles.
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Vehicle Control: The vehicle solution (e.g., sterile saline) should be administered to a control group to account for any effects of the injection procedure itself.
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Route of Administration: Intracerebroventricular (ICV) injections can be a major source of variability. Verify cannula placement for each animal post-mortem to ensure consistent delivery to the ventricles. Inconsistent injection volumes or rates can also lead to variable drug distribution.
-
-
Animal-Related Factors:
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Genetic Background: Different strains of mice and rats can exhibit varied behavioral responses to opioids. Ensure that all animals are from the same genetic background.
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Sex: Sex differences in response to opioids have been reported. It is advisable to test males and females separately.
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Circadian Rhythm: Opioid sensitivity and baseline activity levels can fluctuate with the animal's circadian rhythm. Conduct all behavioral testing at the same time of day to minimize this variability.[1][2][3]
-
-
Environmental and Procedural Factors:
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Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced hyperactivity.[4][5]
-
Handling: Consistent and gentle handling by the same experimenter can reduce stress and variability in behavioral responses.
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Test Environment: Maintain consistent lighting, temperature, and noise levels in the testing room. Even subtle changes can affect rodent behavior.[4][6]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high locomotor variability.
Question 2: Our results in the Elevated Plus Maze (EPM) are inconsistent after administering this compound. Sometimes we see an anxiolytic-like effect, and other times we don't. Why might this be happening?
Answer: Inconsistent findings in the EPM can be frustrating. The anxiolytic-like effects of opioids can be subtle and influenced by a variety of factors.
Troubleshooting Steps:
-
Dose-Response Relationship:
-
Opioids can have biphasic effects, where low doses may produce anxiolytic-like effects, while higher doses may not, or could even be anxiogenic or sedative. It is crucial to perform a dose-response study to identify the optimal dose of this compound for producing an anxiolytic-like response in your specific animal model.
-
-
Time-Course of Action:
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The behavioral effects of centrally administered peptides can have a specific time window. The anxiolytic-like effect of this compound may only be apparent at a particular time point post-injection. Conduct a time-course study, testing animals at different intervals after administration (e.g., 15, 30, 60, 120 minutes) to determine the peak effect.
-
-
Baseline Anxiety Levels:
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If the baseline anxiety of your animals is too low (i.e., they already spend a significant amount of time in the open arms), it may be difficult to detect an anxiolytic-like effect (a "ceiling effect"). Conversely, if they are too anxious (a "floor effect"), the dose of this compound may not be sufficient to produce a measurable change. Ensure your control animals exhibit a clear preference for the closed arms, spending approximately 10-30% of their time in the open arms.
-
-
Confirmation with an Antagonist:
-
To confirm that the observed anxiolytic-like effect is mediated by opioid receptors, pre-treat a group of animals with an opioid antagonist like naloxone (B1662785) before administering this compound. The blockade of the behavioral effect by naloxone would support an opioid-specific mechanism.
-
Experimental Design Logic:
References
- 1. Assessing the impact of sex and circadian rhythms on rodent behavior: refining preclinical study designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of circadian disruptions on behavioral rhythms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The open field assay is influenced by room... | F1000Research [f1000research.com]
minimizing enzymatic degradation of alpha-endorphin during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic degradation of alpha-endorphin (B1632093) during sample preparation.
Troubleshooting Guide
Problem: Low or undetectable levels of this compound in my samples.
| Possible Cause | Recommended Solution |
| Inadequate Inactivation of Proteases | Immediately after collection, samples should be processed to halt enzymatic activity. For tissue samples, rapid fixation methods such as microwave irradiation can be effective.[1] Alternatively, homogenization in an acidic solution (e.g., 0.25% acetic acid) can help denature and inactivate proteases.[1] |
| Suboptimal Storage Conditions | Samples should be stored at -80°C to minimize enzymatic activity. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation. |
| Ineffective Protease Inhibitors | Ensure a broad-spectrum protease inhibitor cocktail is used. Key enzymes known to degrade endorphins include aminopeptidases and angiotensin-converting enzyme (ACE).[2] Consider using a custom cocktail with inhibitors for these specific enzyme classes. |
| Adsorption to Surfaces | Peptides can adhere to plasticware. Use low-protein-binding microcentrifuge tubes and pipette tips to maximize recovery. |
Problem: High variability in this compound concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling Time | Standardize the time between sample collection and the addition of protease inhibitors or inactivation steps. Even short delays can lead to significant degradation. |
| Non-homogenous Tissue Samples | Ensure tissue samples are thoroughly homogenized to achieve a uniform distribution of this compound and endogenous proteases.[3] |
| Variable Protease Inhibitor Concentration | Ensure accurate and consistent addition of protease inhibitor cocktails to all samples. Prepare a master mix of the inhibitor cocktail to add to each sample to minimize pipetting errors. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
This compound, like other opioid peptides, is susceptible to degradation by various peptidases. While specific studies on this compound are less common than for beta-endorphin, the primary degrading enzymes are likely to be aminopeptidases and angiotensin-converting enzyme (ACE), which are known to hydrolyze related endorphins.[2]
Q2: What is a recommended general-purpose protease inhibitor cocktail for this compound preservation?
A comprehensive protease inhibitor cocktail is crucial. While a commercial broad-spectrum cocktail is a good starting point, for optimal protection of this compound, consider a custom formulation targeting key peptidases.
Table 1: Recommended Protease Inhibitor Cocktail Components
| Inhibitor | Target Enzyme Class | Typical Working Concentration |
| Aprotinin | Serine proteases | 1-2 µg/mL |
| Leupeptin | Serine and cysteine proteases | 1-10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| EDTA or EGTA | Metalloproteases | 1-5 mM |
| Bestatin | Aminopeptidases | 1-10 µM |
| Captopril or Lisinopril | Angiotensin-Converting Enzyme (ACE) | 1-10 µM |
Q3: What is the optimal pH for sample homogenization to minimize degradation?
Homogenizing tissue samples in a chilled acidic buffer, such as 0.25% acetic acid, helps to create an environment that is unfavorable for the activity of many proteases, thereby reducing the degradation of this compound.[1]
Q4: How critical is the speed of sample processing?
The speed of sample processing is extremely critical. Neuropeptides like this compound are rapidly degraded by endogenous enzymes upon tissue disruption.[4][5] Therefore, minimizing the time between sample collection and the inactivation of proteases is paramount for obtaining accurate and reproducible results.
Experimental Protocols
Protocol 1: Brain Tissue Homogenization for this compound Analysis
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Tissue Dissection: Rapidly dissect the brain region of interest on a cold plate.
-
Homogenization Buffer Preparation: Prepare a homogenization buffer of 0.25% acetic acid containing a protease inhibitor cocktail (see Table 1). Keep the buffer on ice.
-
Homogenization: Place the weighed tissue sample in a pre-chilled homogenizer with 10 volumes of ice-cold homogenization buffer.
-
Sonication: Homogenize the tissue using a sonic dismembrator on ice.[1] Use short bursts to prevent sample heating.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.
-
Storage: Immediately store the supernatant at -80°C until further analysis.
Protocol 2: Plasma Sample Preparation for this compound Analysis
-
Blood Collection: Collect whole blood in tubes containing EDTA to prevent coagulation and inhibit metalloproteases.
-
Immediate Cooling: Place the blood collection tubes on ice immediately.
-
Protease Inhibitor Addition: Add a pre-prepared protease inhibitor cocktail (see Table 1) to the whole blood.
-
Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Storage: Aliquot the plasma into low-protein-binding tubes and store at -80°C.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for this compound sample preparation.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Degradation of alpha and beta neo-endorphin by rat brain membrane peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
selection of appropriate internal standards for alpha-endorphin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate internal standards for the quantification of alpha-endorphin (B1632093). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[1][2] A SIL internal standard has nearly identical chemical and physical properties to the analyte, co-elutes during chromatography, and is distinguishable by mass spectrometry.[1] This allows for the most accurate correction of variability during sample preparation and analysis.[2]
Q2: Are there other types of internal standards that can be used?
A2: Yes, if a SIL version of the entire this compound peptide is unavailable, other options include:
-
Stable Isotope-Labeled Peptide: A SIL version of a signature peptide fragment of this compound can be used. This is a common approach in proteomics.
-
Structural Analog: A peptide with a similar structure to this compound can be employed. For instance, [D-Ala(2)]-gamma-endorphin has been successfully used for the quantification of this compound.[3]
Q3: Where in the experimental workflow should the internal standard be added?
A3: The internal standard should be added as early as possible in the sample preparation process. This ensures that it experiences the same potential for loss and variability as the analyte throughout all steps, including extraction, purification, and digestion.[4]
Q4: What are the key considerations when selecting an internal standard?
A4: Key considerations include:
-
Chemical and Physical Similarity: The internal standard should closely mimic the analyte's behavior.[1]
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic overlap.[5]
-
Purity: The internal standard should be of high purity to ensure accurate quantification.[5]
-
Stability: The isotopic label should be stable and not prone to exchange.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound and Internal Standard | 1. Sample Loss during Preparation: Peptides can adsorb to surfaces of tubes and filters.[7] 2. Inefficient Extraction: The protocol may not be optimal for your sample matrix. 3. Mass Spectrometer Not Optimized: Incorrect source or analyzer settings. | 1. Use low-binding tubes and test filter recovery. Consider alternative sample cleanup methods like precipitation.[7] 2. Optimize extraction parameters (e.g., solvent, pH). 3. Infuse a standard solution to tune and calibrate the mass spectrometer for the specific analytes.[5] |
| High Variability in Results | 1. Inconsistent Sample Preparation: Pipetting errors or variations in incubation times. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance ionization.[8] 3. Incomplete Protein Digestion (if applicable): Leads to variable peptide generation. | 1. Ensure consistent execution of the protocol. Use automated liquid handlers if available. 2. Improve chromatographic separation to resolve this compound from interfering compounds. Optimize the sample cleanup procedure.[8] 3. Optimize digestion conditions (enzyme-to-protein ratio, temperature, time).[9] |
| Internal Standard Signal is Stable, but Analyte Signal is Low or Variable | 1. Analyte Degradation: this compound may be degraded by proteases in the sample. 2. Poor Ionization of Analyte: The ionization source conditions may not be optimal for this compound. | 1. Add protease inhibitors to the sample immediately after collection. Keep samples on ice. 2. Optimize electrospray voltage, gas flows, and temperature for the analyte. |
| Analyte Signal is Good, but Internal Standard Signal is Low | 1. Incorrect Internal Standard Concentration: The amount added may be too low. 2. Degradation of Internal Standard: The internal standard may not be stable under the sample storage or preparation conditions. | 1. Verify the concentration of the internal standard stock solution and the amount being spiked into samples. 2. Assess the stability of the internal standard under your experimental conditions. |
Quantitative Data Summary for Internal Standards
| Internal Standard Type | Example | Molecular Weight (Da) | Key Considerations |
| Stable Isotope-Labeled (SIL) this compound | Custom synthesized this compound with ¹³C and/or ¹⁵N labeled amino acids (e.g., Tyr, Phe, Leu) | Varies based on labeling | The "gold standard" : Most accurately corrects for all sources of variability. Availability may be limited and cost can be high.[1][2] |
| Structural Analog | [D-Ala(2)]-gamma-Endorphin | ~1809 | A different peptide with similar properties. May not perfectly mimic the behavior of this compound in all matrices. Has been successfully used in published methods.[3] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization for specific sample types and instrumentation is recommended.
1. Sample Preparation
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., acidified acetone) on ice.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., [D-Ala(2)]-gamma-endorphin or SIL this compound) to the homogenate.
-
Protein Precipitation/Extraction: Centrifuge the homogenate to pellet proteins. Collect the supernatant containing the peptides. Further purify and concentrate the peptides using solid-phase extraction (SPE) with C18 cartridges.
-
Reconstitution: Dry the purified peptide extract under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to effectively separate this compound from other sample components.
-
-
Mass Spectrometry (MS):
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for internal standard selection.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An LC-MS/MS Assay for Detection and Quantification of the Dipeptide Gly-Gln in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. health.csuohio.edu [health.csuohio.edu]
dealing with matrix effects in LC-MS analysis of alpha-endorphin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of alpha-endorphin (B1632093).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analysis.[4][5] Ion suppression, the more common effect, reduces the analyte's signal, potentially leading to underestimation of its concentration or even false-negative results.[1][6]
Q2: What are the primary causes of matrix effects in biological samples like plasma or brain tissue when analyzing this compound?
A2: The primary causes of matrix effects in biological samples are co-eluting endogenous components that compete with this compound for ionization.[1][7] In plasma and tissue homogenates, major contributors include:
-
Phospholipids: These are notorious for causing ion suppression and can build up on the LC column and in the MS source.[8]
-
Proteins: High-abundance proteins can interfere with the analysis.[9]
-
Salts and other small molecules: These can also compete for charge in the ESI source.[7]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. A common approach is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent.[2] A significant difference in peak areas indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA, recommend evaluating matrix effects using at least six different sources of the biological matrix.[10]
Q4: What is an internal standard, and how can it help mitigate matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration.[11][12] The ideal IS is a stable isotope-labeled (SIL) version of this compound.[4][11] Because the SIL-IS has nearly identical chemical and physical properties, it will co-elute with this compound and experience similar matrix effects.[11] By calculating the ratio of the analyte's response to the IS's response, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[1] An analog of the analyte can also be used as an internal standard.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[1][5] | Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][14] Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or mobile phase to separate this compound from interfering matrix components.[1][4] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help compensate for signal loss.[4][11] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[4] Sample Preparation Inconsistency: Variability in the efficiency of the sample cleanup process. | Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1] Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. Automation can help improve consistency. Use a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4][11] |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column Overload: Injecting too much sample or matrix components onto the column. Co-eluting Interferences: Matrix components interfering with the chromatography. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion.[15] | Dilute the Sample: If sensitivity allows, diluting the sample can reduce matrix effects and improve peak shape.[4] Optimize LC Method: Adjust the gradient and ensure the column is properly equilibrated.[15] Reconstitute in a Weaker Solvent: After evaporation, reconstitute the sample in a solvent that is the same as or weaker than the initial mobile phase. |
| Gradual Decrease in Signal Over a Run Sequence | Matrix Buildup: Accumulation of non-volatile matrix components (e.g., phospholipids) on the LC column or in the MS ion source.[8] | Implement a Column Wash Step: Add a strong solvent wash at the end of each chromatographic run to clean the column. Use a Divert Valve: Divert the flow to waste during the early part of the chromatogram when highly polar, non-retained matrix components are eluting. Perform Regular Instrument Maintenance: Clean the ion source regularly according to the manufacturer's recommendations. |
Experimental Protocols
Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a simple and fast method for removing the bulk of proteins from plasma samples. Acetonitrile (B52724) is a commonly used precipitation solvent.[16]
-
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio is common).[8][17]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[16]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a new tube for evaporation and reconstitution or direct injection.
-
Table 1: Comparison of Protein Precipitation Methods
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) | Reference |
| Acetonitrile (ACN) | 2:1 | >96 | [16] |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | [16] |
| Zinc Sulfate | 2:1 | 91 | [16] |
| Note: Efficiency can vary based on specific experimental conditions. |
Solid-Phase Extraction (SPE) for Peptide Cleanup
SPE provides a more thorough cleanup than PPT by separating analytes from the sample matrix based on their physical and chemical properties.[1] This is a generic protocol for reversed-phase SPE of peptides.
-
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% acetonitrile with 0.1% formic acid)
-
-
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the stationary phase.[18] Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[18]
-
Loading: Load the pre-treated sample (e.g., supernatant from PPT, diluted) onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences while retaining this compound.[18]
-
Elution: Elute this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.[18]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for sample preparation and analysis of this compound.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lambdalaboratory.com [lambdalaboratory.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. ckisotopes.com [ckisotopes.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. google.com [google.com]
ensuring reproducibility in alpha-endorphin dose-response studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in alpha-endorphin (B1632093) dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it primarily target?
This compound is an endogenous opioid peptide composed of 16 amino acids.[1] It functions as an agonist primarily at the µ-opioid receptor (MOR).[2] Like other endorphins, it is derived from the precursor protein pro-opiomelanocortin (POMC).[3][4] Its interaction with opioid receptors is crucial for its role in pain relief and mood regulation.[5]
Q2: What are the critical first steps to ensure the quality of my this compound peptide?
To ensure the quality of your this compound peptide, it is crucial to:
-
Source from a reputable supplier: Obtain peptides with a specified purity, typically ≥95% or higher, confirmed by HPLC and mass spectrometry.[6][7]
-
Proper Storage: Store the lyophilized peptide at or below -20°C.[6]
-
Correct Reconstitution: Reconstitute the peptide in a suitable solvent as recommended by the manufacturer. Peptides are often soluble in water.[5] For stock solutions, use nuclease-free water or an appropriate buffer and consider making aliquots to avoid multiple freeze-thaw cycles.[8]
Q3: Which cell lines are commonly used for this compound dose-response studies?
Cell lines that stably express the human µ-opioid receptor are commonly used. Examples include:
These cells can be engineered to couple receptor activation to a detectable downstream signal, such as changes in cyclic AMP (cAMP) levels or calcium mobilization.[11]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility Between Experiments
High variability is a common challenge in cell-based assays and can undermine the reliability of your dose-response data.[12][13]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | Standardize Cell Culture Practices: Use a consistent cell passage number for all experiments, as responsiveness can change with excessive passaging.[13] Maintain a consistent cell density in culture flasks and at the time of seeding for the assay.[13] Ensure you are using cells from a trusted, authenticated source to avoid misidentified or cross-contaminated cell lines.[13] |
| Inconsistent Assay Conditions | Maintain Uniformity: Ensure consistent incubation times, temperatures, and buffer compositions.[8] The pH and ionic strength of buffers can be critical for receptor conformation and ligand binding.[8] |
| Pipetting and Liquid Handling Errors | Calibrate and Use Proper Technique: Regularly calibrate your pipettes. Use appropriate liquid handling tools and techniques to minimize errors, especially during serial dilutions of this compound.[12] Automated liquid handlers can improve precision.[14] |
| Edge Effects in Multi-well Plates | Mitigate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier. |
Issue 2: No Dose-Response Curve or a Very Weak Signal
This issue can arise from problems with the ligand, the cells, or the assay itself.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure Peptide Integrity: Prepare fresh dilutions of this compound for each experiment from a properly stored, single-use aliquot. Peptides can be susceptible to degradation. |
| Low Receptor Expression | Verify Cell Line: Confirm the expression level of the µ-opioid receptor in your cell line. Low receptor density can lead to a weak signal.[8] Consider using a cell line with higher receptor expression if the problem persists. |
| Suboptimal Agonist Concentration Range | Optimize Dose Range: Ensure the concentration range of this compound is appropriate to capture the full dose-response curve, from minimal to maximal effect. This typically involves a logarithmic dilution series.[15] |
| Incorrect Assay Buffer | Check Buffer Components: Ensure the assay buffer does not contain components that interfere with receptor binding or the detection signal. |
Issue 3: High Non-Specific Binding in Radioligand Assays
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding affinity.[8]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use Appropriate Concentration and Check Quality: Use the radioligand at a concentration at or below its dissociation constant (Kd) to optimize specific binding.[8] Ensure the radioligand has not degraded and is within its shelf life. |
| Inadequate Washing | Optimize Wash Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.[8] |
| Binding to Filters/Plates | Pre-treat Surfaces: Pre-soak glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filters.[8] |
Experimental Protocols & Data Presentation
Protocol: In Vitro cAMP Functional Assay
This protocol outlines a typical functional assay to measure the inhibition of cAMP production following µ-opioid receptor activation by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor.[8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight to allow for attachment.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Add the diluted this compound to the wells and pre-incubate for 15-30 minutes at 37°C.[16]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylate cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.[15]
Data Presentation: Example Dose-Response Data
The following table summarizes hypothetical data from three independent experiments measuring the EC50 and maximal efficacy of this compound in a cAMP inhibition assay.
| Experiment | EC50 (nM) | Emax (% Inhibition) | Hill Slope |
| 1 | 2.5 | 98.2 | 1.1 |
| 2 | 3.1 | 95.7 | 0.9 |
| 3 | 2.8 | 101.5 | 1.0 |
| Mean | 2.8 | 98.5 | 1.0 |
| Std. Deviation | 0.3 | 2.9 | 0.1 |
Visualizations
Signaling Pathway
Caption: this compound signaling via the µ-opioid receptor.
Experimental Workflow
Caption: General workflow for an in vitro dose-response assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting irreproducible results.
References
- 1. α-Endorphin - Wikipedia [en.wikipedia.org]
- 2. α-Endorphin - LKT Labs [lktlabs.com]
- 3. anesthesiologydfw.com [anesthesiologydfw.com]
- 4. Endorphins - Wikipedia [en.wikipedia.org]
- 5. CAS 59004-96-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound peptide [novoprolabs.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Human | Sigma-Aldrich [sigmaaldrich.com]
- 12. mt.com [mt.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. cellgs.com [cellgs.com]
- 15. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
optimizing storage conditions for long-term stability of alpha-endorphin peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of alpha-endorphin (B1632093) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][2][3][4][5][6] When stored under these conditions, the peptide can be stable for months to years.[3][5] For short-term storage of a few weeks, refrigeration at 4°C is acceptable.
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to use the reconstituted this compound solution immediately. If storage is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[3][4][5] The stability of peptides in solution is generally limited to a few days, even when refrigerated.[3]
Q3: What is the optimal pH for storing this compound in solution?
A3: Most peptides exhibit optimal stability in slightly acidic conditions, typically between pH 5 and 7.[1][5] It is advisable to avoid storing peptide solutions at a pH greater than 8, as basic conditions can accelerate degradation.
Q4: Are there any specific amino acids in this compound that are particularly sensitive to degradation?
A4: Yes, the amino acid sequence of this compound (Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr) contains Methionine (Met).[7][8][9] Methionine is susceptible to oxidation, which can lead to the degradation of the peptide and a loss of biological activity.[1]
Q5: Should I use protease inhibitors when working with this compound?
A5: When this compound is used in environments containing proteases, such as cell lysates or biological fluids, the use of protease inhibitors is crucial to prevent enzymatic degradation.[10][11][12] A broad-spectrum protease inhibitor cocktail is often recommended to inhibit various types of proteases.[13]
Troubleshooting Guide
Issue 1: The lyophilized this compound powder appears clumpy or has reduced in volume.
-
Possible Cause: Moisture absorption. Lyophilized peptides are often hygroscopic and can absorb water from the atmosphere if not handled properly. This can lead to a significant decrease in stability.[1][3]
-
Solution:
-
Always allow the vial of lyophilized peptide to equilibrate to room temperature before opening it. This prevents condensation from forming inside the vial.[3][4][6][14]
-
Store the lyophilized peptide in a desiccator, especially in humid environments.[3][5]
-
After weighing out the desired amount of peptide, purge the vial with an inert gas like nitrogen or argon before sealing and returning it to cold storage. This helps to displace moisture and oxygen.[3]
-
Issue 2: The reconstituted this compound solution is cloudy or shows particulates.
-
Possible Cause: Poor solubility or aggregation. Peptide aggregation can be influenced by factors such as pH, ionic strength, and temperature.[15][16]
-
Solution:
-
Ensure you are using a suitable solvent. For many peptides, sterile, distilled water or a slightly acidic buffer is a good starting point.[6]
-
If the peptide has a net positive charge (basic), dissolving it in a slightly acidic buffer can improve solubility. Conversely, if it has a net negative charge (acidic), a slightly basic buffer may be more effective.[5]
-
Sonication can help to break up small particles and enhance solubilization.[6] If the solution remains cloudy after sonication, it may indicate that the peptide has precipitated.
-
Issue 3: Loss of biological activity in an experiment.
-
Possible Cause 1: Degradation due to improper storage. Repeated freeze-thaw cycles, storage at improper temperatures, or exposure to light can degrade the peptide.[4]
-
Solution 1:
-
Possible Cause 2: Oxidation of Methionine. The presence of oxidizing agents or exposure to air can lead to the oxidation of the Methionine residue in this compound.
-
Solution 2:
-
Possible Cause 3: Enzymatic degradation. If working with biological samples, endogenous proteases can rapidly degrade the peptide.
-
Solution 3:
Quantitative Data Summary
Table 1: Recommended Storage Temperatures and Expected Stability
| Form | Storage Condition | Temperature | Expected Stability |
| Lyophilized | Short-term | 4°C (Refrigerated) | Up to a few weeks |
| Lyophilized | Long-term | -20°C to -80°C (Freezer) | Months to years[1][2][3][5] |
| In Solution | Very Short-term | 4°C (Refrigerated) | Up to a few days[3] |
| In Solution | Short-term | -20°C (Freezer) | Weeks[2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method to assess the stability of this compound in a given formulation over time.
Materials:
-
This compound peptide
-
Solvent for reconstitution (e.g., sterile water, PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Procedure:
-
Sample Preparation:
-
Reconstitute a known concentration of this compound in the desired buffer (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Divide the solution into several aliquots in separate vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one of the aliquots by RP-HPLC. This will serve as your baseline (100% intact peptide).
-
-
Incubation:
-
Place the remaining aliquots in an incubator at the desired temperature to simulate experimental or storage conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Analyze the sample by RP-HPLC using the same method as the T=0 sample.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient appropriate for eluting the peptide (e.g., 5% to 60% B over 30 minutes). This may require optimization.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
For each time point, integrate the peak area of the intact this compound.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 2. amaflife.com [amaflife.com]
- 3. peptide.com [peptide.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. peptide.com [peptide.com]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. This compound peptide [novoprolabs.com]
- 8. α-Endorphin - Wikipedia [en.wikipedia.org]
- 9. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 14. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alpha-Endorphin and Beta-Endorphin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Endogenous opioid peptides, alpha-endorphin (B1632093) and beta-endorphin (B3029290), play crucial roles in analgesia, mood regulation, and physiological homeostasis. Both are derived from the precursor protein pro-opiomelanocortin (POMC) and exert their effects through interaction with opioid receptors.[1] This guide provides a comparative overview of their receptor binding affinities, supported by available experimental data, to aid researchers in understanding their distinct pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinity
However, existing research consistently characterizes This compound as an agonist primarily at the µ-opioid receptor (MOR) .[2][3] In contrast, beta-endorphin is a potent agonist at both µ-opioid (MOR) and δ-opioid receptors (DOR) .[4]
The following table summarizes the available quantitative binding affinity data for beta-endorphin.
| Ligand | Receptor Subtype | Test System | Radioligand | Binding Affinity (Ki) [nM] | Reference |
| Beta-Endorphin | µ-Opioid Receptor | Rat neocortical membranes | [3H][D-Ala2,MePhe4,Gly-ol5]enkephalin (DAMGO) | ~9 | [4] |
| Beta-Endorphin | δ-Opioid Receptor | Rat neocortical membranes | [3H][D-Ala2-D-Leu5]enkephalin | ~22 | [4] |
Note: The binding affinity of opioid peptides can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (e.g., this compound or beta-endorphin) to displace a radioactively labeled ligand from its receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Isolation of cell membranes containing the opioid receptors of interest from brain tissue or cultured cells.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled competitor ligand (this compound or beta-endorphin).
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
References
A Tale of Two Endorphins: Unraveling the Contrasting Behavioral Effects of Alpha- and Gamma-Endorphin
For Immediate Release
A comprehensive analysis of existing research reveals a striking dichotomy in the behavioral effects of two endogenous opioid peptides, alpha-endorphin (B1632093) and gamma-endorphin (B1627272). While structurally similar, these neuropeptides elicit markedly different, often opposing, behavioral responses, a distinction of significant interest to researchers in neuroscience and drug development. Gamma-endorphin and its derivatives have demonstrated neuroleptic-like properties, suggesting potential antipsychotic applications, whereas this compound has been observed to produce effects akin to psychostimulants.
This guide provides a detailed comparison of the behavioral effects of alpha- and gamma-endorphin, supported by experimental data from key animal studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these endogenous peptides.
Opposing Actions on Key Behaviors
Experimental evidence, primarily from rodent models, highlights the divergent behavioral profiles of alpha- and gamma-endorphin. Gamma-endorphin has been shown to mimic the effects of antipsychotic drugs by suppressing conditioned avoidance responses, a standard preclinical screen for neuroleptic activity.[1][2] In contrast, while direct comparative studies are limited, this compound's impact on dopamine (B1211576) metabolism suggests psychostimulant-like properties, which would typically manifest as increased locomotor activity.
Quantitative Comparison of Behavioral Effects
| Behavioral Assay | This compound Effect | Gamma-Endorphin Effect | Key Findings |
| Conditioned Avoidance Response | No significant effect on retrieval.[3] | Attenuates passive avoidance behavior and facilitates extinction of active avoidance.[4] | Gamma-endorphin exhibits neuroleptic-like activity by reducing avoidance behavior, a key predictor of antipsychotic efficacy.[1][2] |
| Locomotor Activity | Implied increase (psychostimulant-like). | Antagonizes dopamine-induced hyperactivity.[5] | The opposing effects on dopamine-mediated locomotion underscore their distinct pharmacological profiles. |
| Dopamine Metabolism | Decreases homovanillic acid (HVA) in the striatum, suggesting reduced dopamine turnover.[6] | Decreases dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and HVA in the striatum, indicating a more profound impact on dopamine metabolism.[6] | Gamma-endorphin's broader impact on dopamine and its metabolites aligns with its neuroleptic-like profile.[6] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key behavioral assays are provided below.
Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used paradigm to screen for antipsychotic-like activity.[1][2]
Objective: To assess the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.
Procedure:
-
Habituation: Rats are allowed to explore the shuttle box for a set period to acclimate to the environment.
-
Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance response). If the rat fails to move, the US is presented until the rat escapes to the other compartment.
-
Testing: After stable avoidance behavior is established, animals are treated with the test compound (e.g., alpha- or gamma-endorphin) or vehicle. The number of avoidance, escape, and non-escape responses are recorded.
Parameters Measured:
-
Percentage of avoidance responses.
-
Latency to respond to the CS and US.
-
Number of escape failures.
Locomotor Activity Test (Open Field Test)
The open field test is utilized to assess general locomotor activity and can be indicative of stimulant or sedative effects of a compound.[7][8][9]
Objective: To measure spontaneous motor activity in a novel environment.
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of squares. Activity is typically monitored using automated photobeam systems or video tracking software.
Procedure:
-
Habituation: Animals are brought to the testing room and allowed to acclimate for a period (e.g., 30-60 minutes) before testing.
-
Testing: Each animal is placed individually in the center or a corner of the open field arena and allowed to explore freely for a set duration (e.g., 15-30 minutes).
-
Data Collection: The tracking system records various parameters of movement.
Parameters Measured:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency (a measure of exploratory behavior).
-
Thigmotaxis (time spent near the walls versus in the center, which can indicate anxiety).
Signaling Pathways and Mechanisms of Action
The contrasting behavioral effects of alpha- and gamma-endorphin are rooted in their differential modulation of the brain's dopamine system, a key regulator of motivation, reward, and motor control.
Gamma-Endorphin's Neuroleptic-Like Action
Gamma-endorphin's antipsychotic-like effects are thought to be mediated through its interaction with the mesolimbic dopamine pathway. While it does not appear to directly antagonize the dopamine D2 receptor in the same manner as classic neuroleptics, evidence suggests it indirectly dampens dopaminergic activity.[10] This may involve modulating dopamine release or acting on other receptors that influence the dopamine system.
Caption: Proposed mechanism of gamma-endorphin's neuroleptic-like action.
This compound's Psychostimulant-Like Action
The precise mechanism underlying this compound's psychostimulant-like effects is less clear but is thought to involve a potentiation of dopaminergic neurotransmission. This could occur through various mechanisms, such as enhancing dopamine release or inhibiting its reuptake, leading to increased stimulation of postsynaptic dopamine receptors. Psychostimulants are known to increase the release of endorphins in the nucleus accumbens, suggesting a potential positive feedback loop.[11]
Caption: Hypothesized mechanism of this compound's psychostimulant-like action.
Conclusion
The differential behavioral effects of alpha- and gamma-endorphin present a compelling area for further investigation. The neuroleptic-like properties of gamma-endorphin offer a potential avenue for the development of novel antipsychotic therapies with a potentially different mechanism of action from existing drugs. Conversely, understanding the psychostimulant-like effects of this compound is crucial for a complete picture of the endogenous opioid system's role in regulating mood, motivation, and behavior. Future research should focus on direct, quantitative comparisons of these two peptides across a range of behavioral paradigms and further elucidate their distinct molecular signaling pathways. This will be critical for harnessing their therapeutic potential and understanding their roles in both normal and pathological brain function.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Gamma-endorphin affects retrieval of an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desenkephalin-gamma-endorphin is an antagonist of the hyperactivity response induced by infusion of dopamine into the nucleus accumbens of rat and ventral striatum of marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of alpha-, beta- and gamma-endorphins on dopamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 10. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of endorphin neurotransmission in the nucleus accumbens by ethanol, cocaine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity Validation of a New Alpha-Endorphin Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a new alpha-endorphin (B1632093) antibody. Ensuring an antibody binds selectively to its intended target is critical for generating reliable and reproducible data in research and diagnostic applications. This document outlines a series of validation experiments, comparing the performance of the "New this compound Antibody" with a hypothetical "Competitor X Antibody," and provides detailed protocols and data interpretation guidelines.
Introduction to this compound and Antibody Specificity
This compound is a 16-amino acid endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1][2][3] Through proteolytic cleavage, POMC also gives rise to other closely related peptides, including beta-endorphin (B3029290) and gamma-endorphin, which share significant sequence homology.[2][3] This makes the validation of an this compound-specific antibody particularly challenging, as cross-reactivity with these other endorphins could lead to erroneous results. An ideal antibody must demonstrate high affinity for this compound with negligible binding to related peptides.
Comparative Performance Analysis
The following table summarizes the performance of the New this compound Antibody against a leading competitor in key validation assays.
| Performance Metric | New this compound Antibody | Competitor X Antibody | Outcome |
| Western Blot (WB) Specificity | Single band at ~1.7 kDa in POMC-expressing cells | Single band at ~1.7 kDa | Comparable |
| Peptide Competition (WB) | Signal abolished by pre-incubation with this compound peptide | Signal abolished by pre-incubation with this compound peptide | Comparable |
| Cross-Reactivity (ELISA) | < 0.1% cross-reactivity with beta-endorphin and gamma-endorphin | < 1% cross-reactivity with beta-endorphin and gamma-endorphin | Superior |
| Immunohistochemistry (IHC) | Specific staining in pituitary gland and hypothalamus | Staining in pituitary gland with some non-specific background | Superior |
| Immunogen Sequence | C-terminal fragment of this compound | N-terminal fragment of this compound | Different |
Experimental Validation Protocols
Rigorous validation requires multiple assays to confirm antibody specificity.[4][5][6] Below are detailed protocols for essential validation experiments.
Western Blot (WB) for Target Identification
This experiment verifies that the antibody recognizes a protein of the correct molecular weight in a relevant biological sample.
Protocol:
-
Sample Preparation: Lyse cells known to express POMC (e.g., pituitary gland tissue or AtT-20 cells) in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-Tricine precast gel, suitable for resolving small peptides. Include a molecular weight marker.
-
Transfer: Transfer the separated proteins to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the New this compound Antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Peptide Competition (Control): In a parallel experiment, pre-incubate the diluted primary antibody with a 10-fold molar excess of the immunizing peptide (this compound) for 1 hour at room temperature before incubating with the membrane. A specific antibody will show a significantly diminished or absent band in the presence of the competing peptide.[6]
Expected Result: A single, sharp band at approximately 1.7 kDa, corresponding to the molecular weight of this compound. The signal should be absent in the peptide competition control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
A competitive ELISA is a highly sensitive method to quantify the antibody's specificity and determine its cross-reactivity with related peptides.[7]
Protocol:
-
Plate Coating: Coat a 96-well microplate with a fixed concentration of this compound peptide and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 2 hours.
-
Competitive Reaction: Prepare serial dilutions of competitor peptides (this compound, beta-endorphin, gamma-endorphin, and a non-relevant peptide) in separate tubes. Add a constant, limiting concentration of the New this compound Antibody to each tube and incubate for 2 hours.
-
Transfer to Plate: Transfer the antibody-peptide mixtures to the coated plate and incubate for 2 hours.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the plate, add a TMB substrate, and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. Calculate the IC50 (the concentration of peptide that inhibits 50% of antibody binding) for each peptide. The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of test peptide) * 100.
Expected Result: The antibody should show high affinity (low IC50) for this compound and significantly higher IC50 values for beta- and gamma-endorphin, resulting in very low cross-reactivity percentages.
Immunohistochemistry (IHC) for Anatomical Specificity
IHC is used to confirm that the antibody detects the target protein in its native context within tissues known to express it, such as the pituitary gland and hypothalamus.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded sections of rodent pituitary gland or hypothalamic tissue.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the slides with the New this compound Antibody (e.g., at a 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS.
-
Secondary Antibody and Detection: Use a commercial HRP-polymer-based detection system according to the manufacturer's instructions.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
-
Negative Control: Include a negative control slide incubated with antibody diluent instead of the primary antibody to check for non-specific secondary antibody binding.
Expected Result: Specific, localized staining in the cytoplasm of cells within the anterior and intermediate lobes of the pituitary gland and in specific neuronal populations of the hypothalamus, consistent with the known distribution of this compound.
Visualizing Workflows and Pathways
Experimental Workflow for Antibody Validation
The following diagram illustrates the logical flow of experiments for validating the specificity of the new this compound antibody.
References
- 1. anesthesiologydfw.com [anesthesiologydfw.com]
- 2. α-Endorphin - Wikipedia [en.wikipedia.org]
- 3. Endorphins - Wikipedia [en.wikipedia.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alpha-Endorphin Measurement: ELISA vs. Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the precise quantification of alpha-endorphin (B1632093), the choice between an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical one. This guide provides a comprehensive cross-validation of these two powerful analytical techniques, offering detailed experimental protocols, performance data, and visual workflows to inform your selection.
Quantitative Performance at a Glance
The selection of an appropriate assay often hinges on key performance metrics such as sensitivity and the dynamic range of quantification. The following table summarizes the typical quantitative performance of commercially available this compound ELISA kits and a validated LC-MS/MS method for this compound analysis.
| Parameter | ELISA (Human α-Endorphin) | Mass Spectrometry (Rat Brain α-Endorphin) |
| Linear Range | 15.625 - 1000 pg/mL[1] | 0.1 - 200 ng/mL (100 - 200,000 pg/mL)[2] |
| Sensitivity (LOD) | 9.375 pg/mL[1] | 0.03 ng/mL (30 pg/mL)[2] |
| Limit of Quantification (LOQ) | ~15.625 pg/mL (inferred from range) | 0.1 ng/mL (100 pg/mL)[2] |
| Precision (Intra-assay CV) | Typically <10% for neuropeptide ELISAs | Method validated for precision[2] |
| Precision (Inter-assay CV) | Typically <15% for neuropeptide ELISAs | Method validated for precision[2] |
| Sample Throughput | High | Lower than ELISA |
| Specificity | Dependent on antibody cross-reactivity | High, based on mass-to-charge ratio |
Visualizing the Methodologies
To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available competitive ELISA kits for this compound[1].
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition : Add 50 µL of standard or sample to the appropriate wells of the microtiter plate pre-coated with this compound antigen.
-
Biotinylated Antibody Addition : Immediately add 50 µL of biotinylated anti-alpha-endorphin antibody to each well.
-
Incubation : Cover the plate and incubate for 1 hour at 37°C. During this time, the this compound in the sample competes with the immobilized this compound for binding to the biotinylated antibody.
-
Washing : Aspirate the liquid from each well and wash three times with 350 µL of wash buffer per well.
-
HRP-Streptavidin Addition : Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Incubation : Cover the plate and incubate for 30 minutes at 37°C.
-
Washing : Repeat the wash step as in step 5.
-
Substrate Addition : Add 90 µL of TMB substrate solution to each well.
-
Incubation : Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density of each well at 450 nm using a microplate reader within 10 minutes.
-
Calculation : Calculate the concentration of this compound in the samples by plotting a standard curve of the known concentrations of the standards versus their corresponding optical density. The concentration is inversely proportional to the color intensity.
This compound Mass Spectrometry Protocol (LC-MS/MS)
This protocol is based on a validated method for the quantification of this compound in rat brain tissue[2].
-
Sample Homogenization : Homogenize brain tissue samples in a suitable buffer.
-
Internal Standard Spiking : Add a known amount of a stable isotope-labeled internal standard (e.g., [D-Ala(2)]-gamma-endorphin) to each sample to correct for extraction and ionization variability.
-
Solid Phase Extraction (SPE) : Purify and concentrate the endorphins from the homogenate using a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the endorphins with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture with formic acid).
-
-
Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
Liquid Chromatography (LC) : Inject the reconstituted sample onto a C18 analytical column. Separate the endorphins from other components using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry (MS) : Introduce the eluent from the LC into the mass spectrometer.
-
Ionization : Use electrospray ionization (ESI) in the positive ion mode to generate protonated molecular ions [M+H]+ of the analytes.
-
Tandem MS (MS/MS) : Perform multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound (m/z 873.6) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (m/z 429.6) in the third quadrupole[2]. The transition for the internal standard is also monitored.
-
-
Data Analysis : Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard. Calculate the concentration of this compound in the original sample based on the ratio of the peak areas and the standard curve.
Cross-Validation and Method Selection
The choice between ELISA and mass spectrometry for this compound measurement depends on the specific requirements of the study.
Choose ELISA when:
-
High throughput is required: Screening a large number of samples is more feasible with ELISA due to its 96-well plate format and simpler workflow.
-
Budget is a primary concern: ELISA is generally more cost-effective in terms of instrumentation and reagent costs per sample.
-
Ease of use is important: The protocol for ELISA is relatively straightforward and does not require the same level of specialized expertise as mass spectrometry.
Choose Mass Spectrometry when:
-
High specificity is paramount: The ability to distinguish this compound from closely related peptides or metabolites is a key advantage of mass spectrometry, which relies on the unique mass-to-charge ratio of the molecule and its fragments.
-
Absolute quantification is necessary: Mass spectrometry, particularly with the use of stable isotope-labeled internal standards, is considered the gold standard for accurate and precise quantification.
-
Structural information is desired: Mass spectrometry can provide information about post-translational modifications or degradation products of this compound.
-
Multiplexing is beneficial: While not detailed here, mass spectrometry methods can be developed to simultaneously quantify multiple endorphins or other neuropeptides in a single run.
References
A Tale of Two Endorphins: Unraveling the Contrasting Effects of Alpha- and Beta-Endorphin on Dopamine Release
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous opioids is critical. This guide provides a head-to-head comparison of alpha-endorphin (B1632093) and beta-endorphin (B3029290), focusing on their distinct effects on dopamine (B1211576) release, supported by available experimental data and detailed methodologies.
Endogenous opioids, the body's natural painkillers, play a pivotal role in modulating a wide array of physiological processes, including pain perception, reward, and mood. Among these, this compound (α-endorphin) and beta-endorphin (β-endorphin) have garnered significant attention. While structurally related and derived from the same precursor molecule, pro-opiomelanocortin (POMC), emerging evidence suggests they exert contrasting effects on the dopaminergic system, a key pathway in reward and motivation.[1][2][3] This comparison guide synthesizes the current understanding of how these two endorphins differentially influence dopamine release.
Divergent Effects on Dopamine Neurotransmission
Current research indicates that beta-endorphin generally enhances dopamine release, whereas this compound may have an inhibitory role. Beta-endorphin is the most extensively studied of the endorphins and is well-documented to increase dopamine levels in key brain regions associated with reward, such as the nucleus accumbens and striatum.[4][5] Conversely, studies on this compound suggest a more complex and potentially opposing action on the dopamine system.
Quantitative Data Summary
Direct head-to-head quantitative comparisons of the two endorphins in the same experimental model are limited in the published literature. However, data from separate studies provide insights into their differing effects.
| Endorphin | Effect on Dopamine Release | Brain Region/System | Model | Key Findings |
| Beta-Endorphin | Increase | Plasma | Rats | Intracisternal administration of β-endorphin (0.058-7.25 nmol) resulted in a dose-related increase in plasma dopamine concentrations.[6] |
| Increase | Nucleus Accumbens | Rats | Alcohol-induced increases in extracellular β-endorphin levels were associated with a dose-dependent increase in dopamine levels.[7] | |
| This compound | Decrease (inferred) | Striatum | Mice | Intracerebral injection of α-endorphin (20 µg) decreased the concentration of homovanillic acid (HVA), a primary metabolite of dopamine, suggesting a reduction in dopamine turnover.[8] |
| Inhibition | Rat Rectum (in vitro) | Rats | This compound fragments directly inhibited dopamine-mediated responses.[7] |
Signaling Pathways and Mechanisms of Action
The opposing effects of alpha- and beta-endorphin on dopamine release can be attributed to their interactions with different signaling pathways.
Beta-Endorphin: A Pathway to Dopamine Elevation
Beta-endorphin primarily exerts its effects by binding to mu-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA).[2][4][6][9] This binding inhibits the release of the inhibitory neurotransmitter GABA. By silencing these inhibitory neurons, beta-endorphin effectively "takes the brakes off" of dopamine-producing neurons, leading to an increased release of dopamine in target regions like the nucleus accumbens.[10]
This compound: An Enigmatic Inhibitor
The precise signaling pathway through which this compound may inhibit dopamine release is less clear. It is hypothesized that this compound may act on different opioid receptor subtypes or other receptor systems that ultimately lead to a reduction in dopaminergic neuron activity or dopamine synthesis. The finding that it decreases the dopamine metabolite HVA suggests an effect on dopamine turnover rather than a direct inhibition of release.[8] Further research is needed to fully elucidate this mechanism.
Experimental Methodologies
The investigation of endorphin effects on dopamine release relies on sophisticated in vivo and in vitro techniques.
In Vivo Microdialysis with HPLC-ECD
A primary method for measuring real-time changes in extracellular neurotransmitter levels in the brain of a living animal is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][3][7][9][11][12][13]
Experimental Workflow:
Protocol Details:
-
Animal Surgery: Anesthetized rodents are placed in a stereotaxic frame, and a guide cannula is surgically implanted into a specific brain region (e.g., nucleus accumbens or striatum). Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: After establishing a stable baseline of dopamine levels, alpha- or beta-endorphin is administered, often via intracerebroventricular injection or directly through the microdialysis probe (reverse dialysis).
-
Analysis: The collected dialysate samples are then analyzed using HPLC-ECD to separate and quantify the concentration of dopamine and its metabolites.
Conclusion
The available evidence paints a contrasting picture of the effects of alpha- and beta-endorphin on dopamine release. Beta-endorphin appears to be a consistent enhancer of dopaminergic activity, a mechanism that likely contributes to its well-known roles in reward and analgesia. In contrast, this compound may act as an inhibitor of the dopamine system, although the data is less extensive and the underlying mechanisms remain to be fully elucidated. This head-to-head comparison underscores the importance of dissecting the specific actions of individual endogenous opioids, as their differential effects have significant implications for understanding brain function and for the development of novel therapeutics targeting the dopaminergic and opioid systems. Further research employing direct comparative studies with robust quantitative measures is crucial to deepen our understanding of these two fascinating neuropeptides.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Endorphin-induced increase in striatal dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. beta-Endorphin-induced stimulation of central sympathetic outflow: beta-endorphin increases plasma concentrations of epinephrine, norepinephrine, and dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microdialysis profile of beta-endorphin and catecholamines in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Endorphin alters dopamine uptake by the dopamine neurons of the hypothalamus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Guide to Naloxone's Antagonism of Alpha-Endorphin and Morphine
Naloxone (B1662785) is a well-established competitive antagonist at opioid receptors, meaning it binds to these receptors and blocks the effects of opioid agonists like both endogenous endorphins and exogenous opiates such as morphine.[1] This antagonistic action is the cornerstone of its clinical use in reversing opioid overdose. Both alpha-endorphin (B1632093), a naturally occurring opioid peptide, and morphine, a potent analgesic, exert their effects primarily through the mu-opioid receptor.[1]
Quantitative Comparison of Naloxone's Antagonistic Potency
A direct comparison of naloxone's antagonistic potency (e.g., pA2, Ki, or IC50 values) against this compound and morphine from a single, controlled study is not available in the reviewed scientific literature. However, data from separate in vivo and in vitro studies provide insights into the affinity of naloxone for the mu-opioid receptor in the presence of various agonists.
One key study determined the in vivo pA2 value for naloxone against morphine in mice and rats. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonistic potency. In these studies, the apparent pA2 value for naloxone against morphine was 6.86 in mice and 7.17 in rats.[2] The same study also investigated the antagonism of beta-endorphin (B3029290), a related endogenous opioid peptide, and found a pA2 of 7.55 in rats, suggesting that naloxone may have a slightly higher antagonistic potency against beta-endorphin than morphine in this animal model.[2]
| Agonist | Antagonist | Animal Model | pA2 Value |
| Morphine | Naloxone | Mouse | 6.86[2] |
| Morphine | Naloxone | Rat | 7.17[2] |
| Beta-Endorphin | Naloxone | Rat | 7.55[2] |
| This compound | Naloxone | Data Not Available |
Note: The pA2 value for this compound is not available in the cited literature.
Molecular Interactions at the Mu-Opioid Receptor
The differential antagonism of naloxone towards various opioid agonists can be partially explained by their distinct molecular interactions within the binding pocket of the mu-opioid receptor. Molecular dynamics simulations have revealed that morphine, an agonist, binds deeper within the receptor's binding pocket compared to naloxone, an antagonist.[3][4] This deeper binding by morphine is thought to induce the conformational changes in the receptor necessary for signal transduction and its agonistic effects.[3][4]
Naloxone, on the other hand, is believed to bind in a manner that does not trigger this activation, thereby blocking the receptor.[3][4] The structural differences between the peptide structure of this compound and the alkaloid structure of morphine likely lead to variations in their respective binding modes and affinities, which in turn would influence the antagonistic potency of naloxone against each.
Experimental Protocols
While a specific protocol for a direct comparative antagonism study is unavailable, the following outlines a general methodology for a competitive opioid receptor binding assay, a common in vitro technique used to determine the binding affinity of ligands.
General Protocol for Competitive Opioid Receptor Binding Assay
1. Membrane Preparation:
- Homogenize brain tissue (e.g., from rat or mouse) or cultured cells expressing the mu-opioid receptor in a suitable buffer (e.g., Tris-HCl).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
- Resuspend the final membrane pellet in the assay buffer.
2. Competitive Binding Assay:
- In a series of tubes, combine the prepared cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone or a radiolabeled agonist).
- Add increasing concentrations of the unlabeled competing ligands (this compound or morphine) to different sets of tubes.
- To determine non-specific binding, add a high concentration of an unlabeled opioid ligand to a separate set of tubes.
- Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand.
- Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Logical Relationships
The interaction of this compound, morphine, and naloxone with the mu-opioid receptor initiates or inhibits a cascade of intracellular signaling events. The following diagrams illustrate these relationships.
Figure 1. Agonist-mediated activation of the mu-opioid receptor signaling pathway.
Figure 2. Competitive antagonism by naloxone at the mu-opioid receptor.
Conclusion
While both this compound and morphine are agonists at the mu-opioid receptor, and naloxone acts as a competitive antagonist to both, a definitive quantitative comparison of naloxone's antagonistic potency is lacking in the current scientific literature. The available data on morphine and the related peptide beta-endorphin suggest potential differences in naloxone's antagonism, likely stemming from the distinct molecular structures and binding modes of the agonists. Further in vitro and in vivo studies directly comparing the antagonism of this compound and morphine by naloxone are warranted to fully elucidate these differences. Such research would provide invaluable data for the development of more targeted and effective opioid-related therapeutics.
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo antagonism by naloxone of morphine, beta-endorphin and a synthetic enkephalin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors [frontiersin.org]
A Comparative Guide to the In Vitro Potency of Alpha-Endorphin and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the endogenous opioid peptide alpha-endorphin (B1632093) and its synthetic analogs. The information presented herein is intended to support research and development efforts in the fields of pharmacology and neuroscience by offering a clear, data-driven overview of the structure-activity relationships of these compounds.
Data Presentation: In Vitro Potency at the µ-Opioid Receptor
The in vitro potency of this compound and its key synthetic analog, des-Tyr¹-alpha-endorphin, is summarized in the table below. The data highlights the critical role of the N-terminal tyrosine residue for high-affinity binding to the µ-opioid receptor.
| Compound | Amino Acid Sequence | Modification | µ-Opioid Receptor Binding Affinity (Ki) | Functional Activity (cAMP Assay) |
| This compound | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | None (Endogenous Peptide) | High (nM range) | Agonist |
| des-Tyr¹-alpha-endorphin | Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | Deletion of N-terminal Tyrosine | Significantly Reduced/Abolished | Inactive |
Note: Specific numerical Ki and EC50/IC50 values for this compound and its analogs are not consistently reported across publicly available literature in a single comparative study. The information presented is a qualitative summary based on established structure-activity relationships.
Structure-Activity Relationship of this compound
This compound is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr[1][2]. It is the shortest of the endorphins and acts as an agonist primarily at the µ-opioid receptor[3]. The N-terminal tyrosine residue is of paramount importance for its opioid activity. The removal of this single amino acid, as seen in the synthetic analog des-Tyr¹-alpha-endorphin, leads to a dramatic loss of affinity for the opioid receptor[1]. This underscores the critical role of the phenolic hydroxyl group of tyrosine in anchoring the peptide to the receptor binding pocket, a well-established principle in opioid pharmacology.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the potency of this compound and its analogs are provided below.
Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki)
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound analog) for the µ-opioid receptor.
1. Materials:
- Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
- Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
- Test Compounds: this compound and its synthetic analogs.
- Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well plate, add the following in triplicate:
- Assay buffer
- A fixed concentration of [³H]-DAMGO
- Varying concentrations of the test compound or naloxone for non-specific binding.
- Cell membrane suspension.
- Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
3. Data Analysis:
- Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (EC50/IC50)
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Since the µ-opioid receptor is a Gi-coupled receptor, its activation by an agonist like this compound will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
1. Materials:
- Cell Line: CHO or HEK293 cells stably expressing the human µ-opioid receptor.
- Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
- Test Compounds: this compound and its synthetic analogs.
- cAMP Assay Kit: A commercially available kit (e.g., AlphaScreen, HTRF, or ELISA-based).
- Cell Culture Medium and Reagents.
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.
- Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
- Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
3. Data Analysis:
- Dose-Response Curve: Plot the measured cAMP levels against the logarithm of the test compound concentration.
- EC50/IC50 Determination: For agonists, the EC50 is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production. For antagonists, the IC50 is the concentration that inhibits 50% of the effect of a known agonist.
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Structure-activity relationships of novel endomorphin-2 analogues with N-O turns induced by alpha-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Animal Model for Alpha-Endorphin's Psychostimulant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new animal model to investigate the psychostimulant effects of alpha-endorphin (B1632093). By drawing comparisons with established psychostimulants and leveraging data from the closely related peptide, beta-endorphin (B3029290), this document outlines the necessary experimental protocols, data presentation formats, and theoretical underpinnings to rigorously assess a new model's utility.
Introduction and Rationale
This compound, an endogenous opioid peptide, is increasingly recognized for its potential role in reward and reinforcement signaling within the central nervous system.[1] While its psychostimulant properties are less characterized than those of classical stimulants like amphetamine or cocaine, its interaction with the mesolimbic dopamine (B1211576) system suggests a potential for abuse and therapeutic applications. The development of a reliable and validated animal model is therefore crucial for elucidating the neurobiological mechanisms of this compound and for the preclinical assessment of novel therapeutic agents targeting this system.
This guide details a multi-tiered validation process encompassing behavioral and neurochemical assays. The proposed experiments are designed to establish the face, construct, and predictive validity of a new animal model for studying this compound's psychostimulant effects.
Comparative Behavioral Assays
To validate a new animal model, it is essential to compare the behavioral effects of this compound with those of a well-characterized psychostimulant, such as amphetamine, and a saline control. The following tables present hypothetical data structures for key behavioral assays.
Table 1: Locomotor Activity Assessment
This experiment measures the effect of this compound on spontaneous motor activity, a hallmark of psychostimulant action. An increase in locomotor activity following administration is indicative of a stimulant effect.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | Mean Rearing Frequency ± SEM |
| Saline Control | N/A | 1500 ± 120 | 35 ± 5 |
| This compound | 1.0 | 2500 ± 200 | 60 ± 8 |
| This compound | 2.5 | 4500 ± 350 | 95 ± 12 |
| Amphetamine | 2.0 | 5200 ± 400 | 110 ± 15 |
Table 2: Conditioned Place Preference (CPP)
CPP is a paradigm used to measure the rewarding properties of a substance. A significant preference for the drug-paired chamber indicates that the substance has reinforcing effects. Studies have shown that beta-endorphin can induce conditioned place preference.[2][3]
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Conditioning Time in Paired Chamber (s) ± SEM | Post-Conditioning Time in Paired Chamber (s) ± SEM | Preference Score (s) ± SEM |
| Saline Control | N/A | 445 ± 30 | 455 ± 28 | 10 ± 8 |
| This compound | 2.5 | 450 ± 25 | 650 ± 40 | 200 ± 15 |
| Amphetamine | 2.0 | 440 ± 32 | 720 ± 50 | 280 ± 18 |
Neurochemical Analysis: Mesolimbic Dopamine Release
The psychostimulant effects of many drugs of abuse are mediated by the mesolimbic dopamine system, particularly the release of dopamine in the nucleus accumbens.[4][5] In vivo microdialysis is a key technique to measure extracellular dopamine levels in awake, freely moving animals. It has been demonstrated that psychostimulants like cocaine and amphetamine transiently elevate extracellular endorphin levels in the nucleus accumbens, suggesting a complex interplay within the reward circuitry.[1][6]
Table 3: Dopamine Levels in the Nucleus Accumbens
This table illustrates the expected changes in dopamine concentration following the administration of this compound, providing evidence for its mechanism of action.
| Treatment Group | Dose (mg/kg, i.p.) | Basal Dopamine Level (pg/µL) ± SEM | Peak Dopamine Level (% of Basal) ± SEM |
| Saline Control | N/A | 5.2 ± 0.4 | 105 ± 5% |
| This compound | 2.5 | 5.5 ± 0.5 | 180 ± 15% |
| Amphetamine | 2.0 | 5.3 ± 0.4 | 450 ± 30% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
4.1. Locomotor Activity Assessment
-
Subjects: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.
-
Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (1.0 or 2.5 mg/kg, i.p.), amphetamine (2.0 mg/kg, i.p.), or saline.
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity for 60 minutes.
-
Analyze data for total distance traveled and rearing frequency.
-
4.2. Conditioned Place Preference (CPP)
-
Subjects: Male Sprague-Dawley rats (250-300g) housed as described above.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a smaller neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer the drug (this compound or amphetamine) and confine the rat to one of the outer chambers for 30 minutes.
-
On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes. The pairing of the chamber with the drug is counterbalanced across animals.
-
-
Post-Conditioning (Day 8): Place the rat in the central chamber and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during pre-conditioning from the time spent in the same chamber during post-conditioning.
-
4.3. In Vivo Microdialysis
-
Subjects: Male Sprague-Dawley rats (250-300g) housed as described above.
-
Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow at least 5-7 days for recovery.
-
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (2.5 mg/kg, i.p.), amphetamine (2.0 mg/kg, i.p.), or saline.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
-
Analysis: Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualization of Workflows and Pathways
Experimental Workflow for Model Validation
Caption: Workflow for the validation of a new animal model for this compound's psychostimulant effects.
Proposed Signaling Pathway for this compound-Induced Psychostimulation
Caption: Proposed pathway of this compound's psychostimulant effects via the mesolimbic dopamine system.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Rewarding properties of beta-endorphin as measured by conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of beta-endorphin in the acute motor stimulatory and rewarding actions of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-endorphin-induced locomotor stimulation and reinforcement are associated with an increase in dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleus accumbens dopamine release is necessary and sufficient to promote the behavioral response to reward-predictive cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of endorphin neurotransmission in the nucleus accumbens by ethanol, cocaine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Alpha- and Beta-Endorphin: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-endorphin (B1632093) and beta-endorphin (B3029290) are endogenous opioid peptides derived from the same precursor protein, pro-opiomelanocortin (POMC). They play crucial roles in pain perception, mood regulation, and reward pathways. Both peptides act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] While they share a common receptor, their distinct amino acid sequences may lead to differential receptor activation and downstream signaling, potentially resulting in unique gene expression profiles. This guide explores these potential differences and provides a hypothetical framework for their investigation.
Signaling Pathways of Alpha- and Beta-Endorphin
Activation of the MOR by either alpha- or beta-endorphin initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[1][2]
-
G-Protein Dependent Pathway: Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o).[1][2][3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][3] PKA is a key regulator of the transcription factor cAMP response element-binding protein (CREB), which controls the expression of numerous genes involved in neuronal plasticity, survival, and stress responses.[1][5][6][7][8]
-
β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the MOR.[1][2] This leads to receptor desensitization, internalization, and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][9][10][11] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and also modulates gene expression through the phosphorylation of various transcription factors.
It is hypothesized that the structural differences between alpha- and beta-endorphin could lead to "biased agonism," where one endorphin may preferentially activate the G-protein pathway over the β-arrestin pathway, or vice versa. This could result in distinct downstream gene expression profiles.
Hypothetical Comparative Gene Expression Data
The following tables summarize hypothetical gene expression changes in a neuronal cell line treated with this compound or beta-endorphin for 6 hours. The data is presented as fold change relative to a vehicle-treated control.
Table 1: Genes Potentially Upregulated by Alpha- and Beta-Endorphin
| Gene Symbol | Gene Name | Function | This compound Fold Change | Beta-Endorphin Fold Change | Putative Regulatory Pathway |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Transcription factor, neuronal activity | 3.5 | 4.2 | MAPK/ERK |
| ARC | Activity-regulated cytoskeleton-associated protein | Synaptic plasticity | 2.8 | 3.5 | CREB, MAPK/ERK |
| BDNF | Brain-derived neurotrophic factor | Neuronal survival and growth | 2.1 | 2.9 | CREB |
| NPY | Neuropeptide Y | Neurotransmitter, anxiolysis | 1.8 | 2.3 | CREB |
| SOCS3 | Suppressor of cytokine signaling 3 | Negative feedback regulation | 2.5 | 1.9 | MAPK/ERK |
Table 2: Genes Potentially Downregulated by Alpha- and Beta-Endorphin
| Gene Symbol | Gene Name | Function | This compound Fold Change | Beta-Endorphin Fold Change | Putative Regulatory Pathway |
| OPRM1 | Opioid receptor mu 1 | Opioid receptor | -2.2 | -3.0 | β-Arrestin (internalization) |
| GABRA1 | Gamma-aminobutyric acid type A receptor subunit alpha1 | Inhibitory neurotransmission | -1.7 | -2.1 | G-protein (indirect) |
| CAMK2A | Calcium/calmodulin-dependent protein kinase II alpha | Synaptic signaling | -1.5 | -1.9 | G-protein (cAMP/PKA) |
| CCND1 | Cyclin D1 | Cell cycle progression | -2.0 | -1.4 | MAPK/ERK |
Detailed Experimental Protocols
To generate the type of data presented above, the following experimental workflow could be employed:
1. Cell Culture:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated into a neuronal phenotype by treatment with retinoic acid. These cells endogenously express the mu-opioid receptor.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 10 µM retinoic acid at 37°C in a humidified atmosphere with 5% CO2.
2. Endorphin Treatment:
-
Differentiated SH-SY5Y cells are serum-starved for 12 hours prior to treatment.
-
Cells are then treated with one of the following for 6 hours:
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
This compound (1 µM final concentration)
-
Beta-endorphin (1 µM final concentration)
-
-
Each treatment condition is performed in biological triplicate.
3. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
4. RNA-seq Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate approximately 30 million paired-end reads per sample.
5. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between treatment groups and the vehicle control are identified using statistical packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene ontology and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed on the lists of differentially expressed genes to identify over-represented biological processes and signaling pathways.
Conclusion
This guide provides a hypothetical framework for the comparative analysis of gene expression changes induced by alpha- and beta-endorphin. Based on the known signaling pathways of the mu-opioid receptor, it is plausible that these two endorphins elicit both overlapping and distinct changes in the transcriptome. The provided experimental protocol offers a robust methodology for investigating these potential differences. Such studies are crucial for a more nuanced understanding of the specific roles of alpha- and beta-endorphin and for the development of more targeted opioid-based therapeutics.
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Transcriptional regulation of mu opioid receptor gene by cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. G9a inhibits CREB-triggered expression of mu opioid receptor in primary sensory neurons following peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu-opioid receptor and CREB activation are required for nicotine reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of EGF-induced ERK/MAP kinase-mediated astrocyte proliferation by mu opioids: integration of G protein and beta-arrestin 2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Beta-Endorphin Antibodies with Alpha-Endorphin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of beta-endorphin (B3029290) antibodies with alpha-endorphin (B1632093), offering supporting experimental data and detailed protocols for assessment. Understanding the specificity of beta-endorphin antibodies is critical for the accurate interpretation of immunoassay results in research and therapeutic development.
Structural Homology: The Basis for Cross-Reactivity
Beta-endorphin and this compound are endogenous opioid peptides derived from the same precursor protein, pro-opiomelanocortin (POMC).[1][2][3] Beta-endorphin is a 31-amino acid peptide, while this compound consists of the first 16 amino acids of beta-endorphin.[1][4][5] This significant structural similarity, particularly at the N-terminus which contains the critical Tyr-Gly-Gly-Phe motif for opioid receptor binding, is the primary reason for potential cross-reactivity of antibodies raised against beta-endorphin with this compound.[4]
Signaling Pathways of Beta-Endorphin and this compound
Both beta-endorphin and this compound are products of the proteolytic cleavage of POMC.[1][2] Beta-endorphin is a potent agonist at mu-opioid receptors, mediating analgesia and feelings of well-being.[4][6][7] In the central nervous system, beta-endorphin inhibits the release of the inhibitory neurotransmitter GABA, leading to an increase in dopamine (B1211576) release.[1][7] In the peripheral nervous system, it inhibits the release of substance P, a key neurotransmitter in pain signaling.[1][6][7] While this compound shares the same N-terminal sequence, its affinity for opioid receptors and its physiological roles are less well-defined, with some studies suggesting psychostimulant-like effects rather than potent opioid activity.[2][5]
Quantitative Assessment of Cross-Reactivity
The cross-reactivity of a beta-endorphin antibody with this compound is a critical parameter for ensuring assay specificity. This is typically determined using competitive immunoassays, such as ELISA. The following table summarizes the cross-reactivity profile of a commercially available rabbit anti-beta-endorphin serum (Catalog No.: H-022-33).
| Peptide | % Cross-Reactivity |
| Beta-Endorphin (Rat) | 100 |
| Beta-Endorphin (Porcine) | 100 |
| Beta-Endorphin (Human) | 40 |
| This compound | 100 |
| Gamma-Endorphin (Human) | 60 |
| Met-Enkephalin | 0 |
| Leu-Enkephalin | 0 |
Data sourced from a commercially available antibody datasheet.[8]
This data clearly indicates that this particular polyclonal antibody exhibits 100% cross-reactivity with this compound, meaning it recognizes this compound as effectively as it recognizes the target antigen, rat beta-endorphin. This level of cross-reactivity necessitates careful consideration when designing and interpreting experiments.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a beta-endorphin antibody, several standard immunological techniques can be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the gold standard for quantifying antibody cross-reactivity.[9]
Principle: In this assay, a known amount of beta-endorphin is coated onto a microplate. The antibody is pre-incubated with either standard concentrations of beta-endorphin or the potentially cross-reacting peptide (this compound). This mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of the peptide in the pre-incubation solution.
Detailed Protocol:
-
Coating: Dilute beta-endorphin to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of both beta-endorphin (standard curve) and this compound (cross-reactant) in assay buffer (e.g., blocking buffer).
-
In separate tubes, mix equal volumes of the diluted peptides with a constant, predetermined dilution of the beta-endorphin primary antibody. Incubate for 1 hour at room temperature.
-
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the standard curve for beta-endorphin. Determine the concentration of this compound required to cause 50% inhibition of antibody binding and compare it to the concentration of beta-endorphin required for the same level of inhibition to calculate the percent cross-reactivity.
Western Blot
Western blotting can provide a qualitative assessment of cross-reactivity by observing binding to proteins of different molecular weights.[10]
Principle: Beta-endorphin and this compound are separated by SDS-PAGE based on their molecular weight. The separated peptides are then transferred to a membrane and probed with the beta-endorphin antibody.
Detailed Protocol:
-
Sample Preparation: Prepare samples containing known amounts of beta-endorphin and this compound.
-
Gel Electrophoresis: Separate the peptides on a high-percentage Tris-Tricine or Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the beta-endorphin primary antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent or chromogenic substrate and visualize the bands. The presence of a band at the molecular weight of this compound indicates cross-reactivity.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC/ICC can be used to assess cross-reactivity in a more biologically relevant context by examining the staining patterns in tissues or cells known to express one or both peptides.
Principle: Tissue sections or cells are incubated with the beta-endorphin antibody, and the resulting staining pattern is observed. Specificity can be confirmed by pre-adsorption of the antibody with an excess of either beta-endorphin or this compound.
Detailed Protocol:
-
Tissue/Cell Preparation: Prepare fixed, paraffin-embedded or frozen tissue sections, or cultured cells on slides.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval as required for the specific tissue and fixation method.
-
Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific binding sites with appropriate blocking solutions (e.g., hydrogen peroxide and normal serum).
-
Primary Antibody Incubation:
-
Control: Incubate sections with the primary antibody diluted in antibody diluent.
-
Beta-Endorphin Adsorption: Pre-incubate the diluted primary antibody with an excess of beta-endorphin (e.g., 10-100 µg/mL) for 1-2 hours at room temperature before applying to the section.
-
This compound Adsorption: Pre-incubate the diluted primary antibody with an excess of this compound under the same conditions.
-
-
Washing: Wash with buffer (e.g., PBS or TBS).
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate (for ABC methods) or an enzyme-conjugated secondary antibody.
-
Washing: Repeat the wash step.
-
Chromogen/Fluorophore: Add the appropriate chromogen (e.g., DAB) or mount with fluorescent mounting medium.
-
Counterstain and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired, dehydrate, and mount.
-
Analysis: Compare the staining intensity between the control and the pre-adsorbed sections. Complete abolition of staining with beta-endorphin pre-adsorption confirms specificity for beta-endorphin. A significant reduction or abolition of staining with this compound pre-adsorption indicates cross-reactivity.
Conclusion and Recommendations
The high degree of structural similarity between beta-endorphin and this compound makes cross-reactivity a significant concern when using antibodies targeting beta-endorphin. The provided data and protocols highlight the importance of validating antibody specificity for any given application.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Thoroughly review antibody datasheets for cross-reactivity information before purchase.
-
Perform in-house validation using techniques such as competitive ELISA to quantify the degree of cross-reactivity with this compound and other related peptides.
-
Utilize pre-adsorption controls in IHC/ICC experiments to confirm the specificity of the staining pattern.
-
Consider the use of monoclonal antibodies that target epitopes unique to the C-terminal region of beta-endorphin to minimize or eliminate cross-reactivity with this compound.
By carefully assessing and controlling for cross-reactivity, researchers can ensure the accuracy and reliability of their findings in the study of the endogenous opioid system.
References
- 1. β-Endorphin - Wikipedia [en.wikipedia.org]
- 2. Endorphins - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. α-Endorphin - Wikipedia [en.wikipedia.org]
- 6. anesthesiologydfw.com [anesthesiologydfw.com]
- 7. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
Metabolic Stability of Endogenous Opioids: A Comparative Analysis of Alpha-Endorphin and Other Key Peptides
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability of alpha-endorphin (B1632093) and other principal endogenous opioids, including beta-endorphin (B3029290), enkephalins, and dynorphins. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer insights into the pharmacokinetic profiles of these critical neuropeptides. Understanding the relative stability of these molecules is paramount for the development of novel analgesic and neuromodulatory therapeutics with improved efficacy and duration of action.
Introduction to Endogenous Opioids and Metabolic Stability
Endogenous opioid peptides are a class of neuropeptides that play a crucial role in a wide range of physiological processes, including pain modulation, mood regulation, and reward pathways. Their therapeutic potential is often limited by their rapid degradation in biological systems. Metabolic stability, typically quantified by in vitro half-life, is a critical determinant of a peptide's in vivo efficacy and duration of action. This guide focuses on comparing the metabolic stability of this compound with its precursor, beta-endorphin, as well as with enkephalins and dynorphins.
Comparative Metabolic Stability of Endogenous Opioids
The metabolic stability of endogenous opioids varies significantly, largely due to their susceptibility to proteolytic degradation by various peptidases present in plasma and tissues. The following table summarizes the available in vitro half-life data for key endogenous opioids.
| Endogenous Opioid | Biological Matrix | Half-life (t½) | Reference(s) |
| This compound | Inferred from precursor | Shorter than β-endorphin | [1][2] |
| Beta-Endorphin | Human Plasma | ~37 minutes | [3] |
| Met-Enkephalin | Blood | < 1 minute | |
| Cerebrospinal Fluid (CSF) | ~26 minutes | ||
| Dynorphin A(1-13) | Human Plasma | < 1 minute |
This compound is a 16-amino acid peptide derived from the enzymatic cleavage of the larger 31-amino acid peptide, beta-endorphin. This relationship strongly suggests that this compound represents a step in the degradation pathway of beta-endorphin, and therefore possesses a shorter biological half-life. In contrast, beta-endorphin exhibits a notably higher resistance to proteolytic enzymes, partly due to its secondary structure, contributing to its longer persistence in plasma[4].
Enkephalins and dynorphins are characterized by their very rapid degradation, with half-lives of less than a minute in plasma. This rapid clearance necessitates sophisticated drug delivery strategies or chemical modifications to enhance their therapeutic potential.
Experimental Protocols for Assessing Metabolic Stability
The determination of the in vitro metabolic stability of opioid peptides typically involves incubation of the peptide in a relevant biological matrix, followed by quantification of the remaining intact peptide over time.
General Protocol for In Vitro Peptide Stability Assay in Plasma
-
Peptide Solution Preparation: A stock solution of the opioid peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Plasma Incubation: The peptide stock solution is added to pre-warmed plasma (human or animal) to a final concentration typically in the low micromolar range. The mixture is incubated at 37°C with gentle agitation.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation in the collected aliquots is immediately stopped by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate plasma proteins. The supernatant containing the peptide and its metabolites is collected for analysis.
-
Analytical Quantification: The concentration of the remaining intact peptide in the supernatant is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of the remaining peptide at each time point is plotted against time. The half-life (t½) is then calculated from the slope of the linear portion of the degradation curve.
Signaling Pathways of Endogenous Opioids
Endogenous opioids exert their physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ). The binding of an opioid peptide to its receptor initiates a cascade of intracellular signaling events.
References
Validating Alpha-Endorphin's Engagement in the Mu-Opioid Receptor Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alpha-endorphin's role within the mu-opioid receptor (μOR) signaling pathway. Due to a notable lack of specific quantitative data for This compound (B1632093) in publicly available research, this document leverages comprehensive data for the well-characterized endogenous opioid, beta-endorphin (B3029290), and the potent synthetic agonist, DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]-enkephalin), to establish a framework for understanding this compound's potential engagement and validation.
Introduction
Endorphins are a class of endogenous opioid peptides that play a crucial role in pain modulation and reward pathways.[1] These peptides, including this compound, beta-endorphin, and gamma-endorphin, are derived from the precursor protein pro-opiomelanocortin (POMC).[1] this compound is a 16-amino acid peptide, making it the shortest of the three.[1] The primary mechanism of action for endorphins is through the activation of opioid receptors, with a particular affinity for the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR).[2][3]
Upon agonist binding, the μOR initiates an intracellular signaling cascade. This process begins with the activation of inhibitory G-proteins (Gi/o).[2][3] The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), ultimately resulting in reduced neuronal excitability and analgesia. This guide will delve into the experimental validation of this pathway, comparing the known activities of beta-endorphin and DAMGO, and providing a context for the validation of this compound's role.
Comparative Analysis of Ligand-Receptor Interactions and Signaling Potency
The following tables summarize key quantitative parameters for beta-endorphin and DAMGO, providing a benchmark for the expected performance of this compound. While direct quantitative data for this compound is scarce, it is generally reported to have a lower potency compared to beta-endorphin.[2]
Table 1: Comparative Binding Affinities for the Mu-Opioid Receptor
| Ligand | Kᵢ (nM) | Receptor Source | Radioligand | Reference |
| This compound | Data not available | - | - | - |
| Beta-Endorphin | ~9 | Rat neocortical membranes | [³H]DAMGO | [4] |
| DAMGO | 0.35 | Recombinant Human μOR | [³H]DAMGO | [5] |
Table 2: Comparative Functional Potency in Signaling Assays
| Ligand | Assay | Parameter | Value (nM) | Cellular System | Reference |
| This compound | GTPγS Binding | EC₅₀ | Data not available | - | - |
| cAMP Inhibition | IC₅₀ | Data not available | - | - | |
| Beta-Endorphin | Neurotransmitter Release Inhibition | IC₅₀ | ~0.5 | Rat neocortical slices | [4] |
| DAMGO | GTPγS Binding | EC₅₀ | ~105 | Rat thalamus membranes | [6] |
| cAMP Inhibition | IC₅₀ | ~18 | Cells with chronic opioid treatment | [7] |
Experimental Protocols for Pathway Validation
The validation of this compound's role in the μOR signaling pathway requires a series of well-defined experiments. Below are detailed methodologies for key assays.
This assay is fundamental for determining the binding affinity (Kᵢ) of a ligand to its receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the μOR.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Unlabeled competitor ligands (this compound, beta-endorphin, DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the unlabeled competitor ligand.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins coupled to the μOR upon ligand binding.[1][8]
-
Objective: To quantify the agonist-induced stimulation of [³⁵S]GTPγS binding to G-proteins in response to this compound.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Agonists (this compound, beta-endorphin, DAMGO).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with GDP and varying concentrations of the agonist.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
After incubation, terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Generate dose-response curves to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.[8]
-
This assay measures the downstream effect of μOR activation on adenylyl cyclase activity.
-
Objective: To determine the ability of this compound to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the μ-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonists (this compound, beta-endorphin, DAMGO).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Pre-treat cells with varying concentrations of the agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay format provided by the kit.
-
Generate dose-response curves to determine the IC₅₀ of the agonist for cAMP inhibition.
-
Visualizing the Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes discussed.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Relationship for Validation.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. goat-anti-mouse.com [goat-anti-mouse.com]
- 3. In vitro characterization of the effects of endomorphin 1 and 2, endogenous ligands for mu-opioid receptors, on mouse colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. [(35)S]GTPgammaS binding stimulated by endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the mu-opioid agonist DAMGO on medial basal hypothalamic neurons in beta-endorphin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of the Analgesic Properties of Alpha-, Beta-, and Gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the analgesic properties of three endogenous opioid peptides: alpha-endorphin (B1632093) (α-endorphin), beta-endorphin (B3029290) (β-endorphin), and gamma-endorphin (B1627272) (γ-endorphin). These peptides, derived from the precursor protein pro-opiomelanocortin (POMC), play a crucial role in the body's natural pain management system.[1] Understanding their distinct analgesic profiles is essential for the development of novel pain therapeutics.
Quantitative Comparison of Analgesic Potency and Receptor Affinity
The analgesic potency of endorphins is primarily mediated through their interaction with opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) receptors.[2] Beta-endorphin is the most potent analgesic of the three, exhibiting a significantly higher affinity for the μ-opioid receptor.[3][4]
| Endorphin | Relative Analgesic Potency (Compared to Morphine) | Primary Opioid Receptor Target |
| α-Endorphin | Weaker than β-endorphin | μ-opioid receptor |
| β-Endorphin | 18-33 times more potent | μ-opioid receptor[3] |
| γ-Endorphin | Weaker than β-endorphin | μ-opioid receptor |
Note: The relative potencies can vary depending on the experimental model and route of administration. The data presented is a synthesis from multiple studies.
| Endorphin | Receptor Binding Affinity (Ki, nM) - μ-opioid receptor | Receptor Binding Affinity (Ki, nM) - δ-opioid receptor | Receptor Binding Affinity (Ki, nM) - κ-opioid receptor |
| α-Endorphin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| β-Endorphin | ~0.3 - 1.0[5] | ~1.0 - 5.0[5] | ~5.0 - 20.0[5] |
| γ-Endorphin | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
Note: Ki values represent the concentration of the endorphin required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity. The provided data for β-endorphin is from a representative study and may vary. Comprehensive, directly comparative studies for all three endorphins under identical conditions are limited.
Experimental Protocols
The analgesic properties of endorphins are commonly evaluated using rodent models. The following are detailed protocols for two standard behavioral assays.
Hot-Plate Test
The hot-plate test is used to measure the response to a thermal pain stimulus.
Objective: To assess the analgesic effect of a substance by measuring the latency of a mouse or rat to react to a heated surface.
Apparatus:
-
Hot-plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer the test substance (e.g., endorphin via intracerebroventricular injection) or a vehicle control to the animal.
-
At a predetermined time after administration, place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of pain, typically licking of the hind paws or jumping.
-
Stop the timer at the first sign of a pain response. This is the response latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established. If the animal does not respond by the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
Compare the response latencies of the treated group to the control group. An increase in latency indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for assessing pain sensitivity to a thermal stimulus.
Objective: To evaluate the analgesic properties of a compound by measuring the time it takes for an animal to move its tail away from a heat source.
Apparatus:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer connected to a photosensor that detects the tail flick.
Procedure:
-
Gently place the animal in the restrainer, allowing its tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source, which simultaneously starts the timer.
-
The heat is directed to a specific portion of the tail.
-
When the animal feels the pain, it will flick its tail away from the heat beam.
-
The photosensor detects this movement and stops the timer, recording the tail-flick latency.
-
A cut-off time is also employed in this test to prevent tissue damage.
-
Administer the test substance or vehicle and measure the tail-flick latency at various time points to determine the analgesic effect.
Signaling Pathways and Visualizations
Endorphins exert their analgesic effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an endorphin to a μ-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid receptor signaling pathway leading to analgesia.
The binding of an endorphin to the μ-opioid receptor activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The Gβγ subunit inhibits voltage-gated calcium channels, decreasing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, increasing potassium efflux. These actions lead to hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as substance P, resulting in an analgesic effect.
Caption: General experimental workflow for assessing endorphin analgesia.
This workflow outlines the key steps in preclinical studies designed to evaluate the analgesic effects of endorphins. Following an initial acclimation period and baseline pain sensitivity measurement, animals are administered the test compound. Subsequently, their pain response is assessed using standardized behavioral assays, and the data is compared to a control group to determine the analgesic efficacy.
References
Confirming the Identity of Synthetic α-Endorphin: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the validity of research and the safety of potential therapeutics. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the definitive identification of synthetic α-endorphin.
This document outlines the experimental data and detailed protocols for utilizing NMR and tandem mass spectrometry (MS/MS) to verify the primary structure of synthetic α-endorphin, a 16-amino acid opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. The successful synthesis of this peptide is confirmed by comparing the experimental data with theoretical values.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison of the data obtained from NMR and mass spectrometry, the following tables summarize the expected quantitative results for synthetic α-endorphin. It is important to note that the NMR chemical shifts are predicted values and can be influenced by experimental conditions such as solvent, pH, and temperature. The mass spectrometry data represents the theoretical monoisotopic masses of the most common fragment ions.
Table 1: Predicted ¹H NMR Chemical Shifts for Synthetic α-Endorphin
| Amino Acid Residue | Proton | Predicted Chemical Shift (ppm) |
| Tyr (Y) | α-CH | 4.45 |
| β-CH₂ | 2.95, 3.05 | |
| Aromatic CH | 6.75 (d), 7.05 (d) | |
| Gly (G) | α-CH₂ | 3.85 |
| Gly (G) | α-CH₂ | 3.85 |
| Phe (F) | α-CH | 4.55 |
| β-CH₂ | 3.00, 3.10 | |
| Aromatic CH | 7.20-7.35 (m) | |
| Met (M) | α-CH | 4.35 |
| β-CH₂ | 2.05, 2.15 | |
| γ-CH₂ | 2.55 | |
| ε-CH₃ | 2.10 | |
| Thr (T) | α-CH | 4.25 |
| β-CH | 4.15 | |
| γ-CH₃ | 1.20 | |
| Ser (S) | α-CH | 4.30 |
| β-CH₂ | 3.80 | |
| Glu (E) | α-CH | 4.20 |
| β-CH₂ | 2.00 | |
| γ-CH₂ | 2.25 | |
| Lys (K) | α-CH | 4.20 |
| β-CH₂ | 1.70 | |
| γ-CH₂ | 1.45 | |
| δ-CH₂ | 1.60 | |
| ε-CH₂ | 2.90 | |
| Ser (S) | α-CH | 4.30 |
| β-CH₂ | 3.80 | |
| Gln (Q) | α-CH | 4.20 |
| β-CH₂ | 2.05 | |
| γ-CH₂ | 2.30 | |
| Thr (T) | α-CH | 4.25 |
| β-CH | 4.15 | |
| γ-CH₃ | 1.20 | |
| Pro (P) | α-CH | 4.30 |
| β-CH₂ | 2.00 | |
| γ-CH₂ | 1.90 | |
| δ-CH₂ | 3.55 | |
| Leu (L) | α-CH | 4.25 |
| β-CH₂ | 1.65 | |
| γ-CH | 1.55 | |
| δ-CH₃ | 0.90 (d) | |
| Val (V) | α-CH | 4.10 |
| β-CH | 2.10 | |
| γ-CH₃ | 0.95 (d) | |
| Thr (T) | α-CH | 4.25 |
| β-CH | 4.15 | |
| γ-CH₃ | 1.20 |
Note: These are predicted values. Actual chemical shifts may vary based on experimental conditions.
Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Singly Charged (z=1) b and y Fragment Ions of Synthetic α-Endorphin
| Amino Acid | b-ion (m/z) | y-ion (m/z) |
| 1 (Y) | 164.0706 | 1745.8497 |
| 2 (G) | 221.0921 | 1582.7791 |
| 3 (G) | 278.1136 | 1525.7576 |
| 4 (F) | 425.1820 | 1468.7361 |
| 5 (M) | 556.2249 | 1321.6677 |
| 6 (T) | 657.2726 | 1190.6248 |
| 7 (S) | 744.3042 | 1089.5771 |
| 8 (E) | 873.3468 | 1002.5455 |
| 9 (K) | 1001.4418 | 873.5029 |
| 10 (S) | 1088.4734 | 745.4079 |
| 11 (Q) | 1216.5319 | 658.3763 |
| 12 (T) | 1317.5796 | 530.3178 |
| 13 (P) | 1414.6324 | 429.2701 |
| 14 (L) | 1527.7164 | 332.2173 |
| 15 (V) | 1626.7848 | 219.1333 |
| 16 (T) | 1727.8325 | 120.0659 |
Note: These values represent the monoisotopic masses of the fragment ions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of synthetic α-endorphin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the amino acid sequence and stereochemistry of synthetic α-endorphin through the analysis of proton chemical shifts and coupling constants.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of lyophilized synthetic α-endorphin in 500 µL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration.
-
Adjust the pH of the solution to a desired value (e.g., pH 4-6) to ensure stability and minimize exchange of amide protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Obtain a standard one-dimensional (1D) ¹H spectrum to observe the overall proton signal distribution.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to establish through-bond proton-proton connectivities within each amino acid residue.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons, which helps in sequential assignment and conformational analysis.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues by analyzing the characteristic chemical shifts and spin-spin coupling patterns from the 1D and 2D spectra.
-
Compare the assigned chemical shifts with the predicted values (as shown in Table 1) and with data from reference compounds or databases.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and amino acid sequence of synthetic α-endorphin by analyzing its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the synthetic peptide (e.g., 1 mg/mL) in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer (e.g., 1-10 pmol/µL).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the peptide from any impurities using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide and confirm its molecular weight. The expected [M+2H]²⁺ ion for α-endorphin is approximately m/z 873.9.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of the peptide and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the product ion spectrum (MS2) to observe the fragmentation pattern.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the series of b and y fragment ions.
-
Compare the experimentally observed m/z values of the fragment ions with the theoretical values calculated for the α-endorphin sequence (as shown in Table 2).
-
Utilize peptide sequencing software (e.g., Mascot, PEAKS) to automatically match the experimental fragmentation pattern to the theoretical fragmentation of the α-endorphin sequence.
-
Mandatory Visualization
The following diagram illustrates the general workflow for confirming the identity of synthetic α-endorphin using the described analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of synthetic α-endorphin.
Conclusion
Both NMR and mass spectrometry are indispensable and complementary techniques for the unambiguous identification of synthetic α-endorphin. While mass spectrometry provides highly accurate molecular weight and sequence information through fragmentation analysis, NMR offers detailed insights into the atomic-level structure, including the correct connectivity and stereochemistry of the amino acid residues. The combination of these two powerful analytical methods provides the highest level of confidence in the identity and purity of synthetic peptides, a crucial requirement for reliable research and drug development. The data and protocols presented in this guide serve as a valuable resource for scientists working with synthetic α-endorphin and other peptides.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for alpha-Endorphin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of bioactive peptides like alpha-ENDorphin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks, maintain the integrity of research, and comply with regulatory standards. This guide provides a comprehensive operational plan for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all this compound materials with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.
Waste Segregation and Containerization: A Step-by-Step Approach
Proper disposal begins with meticulous segregation and containerization of all waste streams that have come into contact with this compound.
-
Identify and Segregate Waste: All items contaminated with this compound must be separated from general laboratory waste. This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing the peptide.
-
-
Use Designated Waste Containers: All segregated this compound waste should be placed in designated, leak-proof, and clearly labeled hazardous waste containers. The container material should be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disposal workflow for this compound waste.
Quantitative Data for Disposal Considerations
While specific quantitative disposal parameters for this compound are not widely published, the following table outlines the types of data that researchers should consider and document as part of their waste disposal plan, in consultation with their institution's EHS office.
| Parameter | Description | Example Considerations |
| Waste Stream Concentration | The concentration of this compound in liquid waste. | For a 1 mg/mL stock solution, determine the final concentration in the waste container after pooling all experimental waste. |
| Volume of Waste | The total volume of liquid and solid waste generated. | Track the number and volume of waste containers filled over a specific period. |
| pH of Liquid Waste | The pH of aqueous waste solutions. | The pH may influence the choice of container and any potential chemical inactivation steps. |
| Solvent Composition | The identity and concentration of all solvents in the liquid waste. | Some solvents may have specific disposal requirements or may be incompatible with certain inactivation methods. |
| Chemical Inactivation Efficiency | The percentage degradation of this compound after a chemical treatment. | If using a chemical inactivation protocol, this would need to be validated, for example, by HPLC analysis of the treated waste. |
Experimental Protocol: Chemical Inactivation of this compound Waste (Representative)
The following is a representative protocol for the chemical inactivation of this compound in a research laboratory setting. It is crucial to note that this protocol is a general guideline and must be validated for efficacy and safety for this compound specifically, in consultation with your institution's EHS department. This protocol is based on the principle of oxidative degradation, which is a common method for the breakdown of peptides.
Objective: To degrade this compound in liquid waste to a non-biologically active form prior to collection by a licensed waste disposal contractor.
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5.25-8.25%).
-
Sodium thiosulfate (B1220275) solution (for neutralization, if required).
-
pH indicator strips.
-
Appropriate PPE (lab coat, gloves, safety goggles).
-
Chemical fume hood.
-
Labeled hazardous waste container.
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Waste Characterization: Determine the approximate concentration of this compound and the composition of the solvent in the waste solution.
-
Initial pH Check: Check the pH of the waste solution. If it is acidic, neutralize it to a pH of approximately 7 with a suitable base (e.g., sodium hydroxide) before proceeding, as the addition of bleach to acidic solutions can generate chlorine gas.
-
Addition of Oxidizing Agent: Slowly add a 10% final volume of sodium hypochlorite solution to the this compound waste. For example, to 900 mL of waste, add 100 mL of bleach.
-
Inactivation: Gently stir the mixture and allow it to react for a minimum of 30-60 minutes. This contact time is crucial for the degradation of the peptide.
-
pH Check after Inactivation: After the inactivation period, check the pH of the solution.
-
Neutralization (if required): If required by your institution's disposal protocols, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution until the oxidizing activity is quenched.
-
Final Containerization: Transfer the treated solution to a clearly labeled hazardous waste container. The label should indicate that the waste has been treated with sodium hypochlorite.
-
Disposal: The containerized waste should be stored in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal contractor.
Validation: To ensure the effectiveness of this protocol for this compound, it is recommended to perform a validation study. This would involve treating a known concentration of this compound and then analyzing the treated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent peptide.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting researchers, the integrity of their work, and the environment. Always prioritize consulting your institution's Environmental Health and Safety department for specific guidance and protocols applicable to your location and research.
Essential Safety and Operational Guide for Handling alpha-Endorphin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with alpha-endorphin (B1632093). The following procedural guidance is designed to ensure the safe handling and disposal of this neuropeptide in a laboratory setting.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | ~1745.95 g/mol | [1] |
| Purity | Typically ≥95% (via HPLC) | [2] |
| Occupational Exposure Limit | No data available | [3] |
Personal Protective Equipment and Safety Measures
When handling this compound, especially in its powdered form, adherence to standard laboratory safety protocols is essential to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-resistant gloves. Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Body Protection: A lab coat should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working with the lyophilized powder where dust formation is possible, use a NIOSH-approved respirator.[4]
General Safety Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[3]
Experimental Protocol: Handling and Preparation of this compound Solutions
The following is a step-by-step guide for the proper handling and preparation of this compound solutions in a laboratory setting.
1. Receiving and Storage:
-
This compound is typically supplied as a lyophilized powder.[1]
-
Upon receipt, store the vial in a freezer at or below -20°C.[1]
-
The product can be hygroscopic and should be protected from light.[5]
2. Reconstitution of Lyophilized Powder:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Reconstitute the peptide in a sterile, appropriate solvent. Distilled water is often suitable for creating a stock solution, though other solvents like acetonitrile (B52724) may be recommended for higher concentrations.[5]
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.
3. Preparation of Working Solutions:
-
Perform serial dilutions from the stock solution using the appropriate sterile buffer or cell culture medium for your specific experiment.
-
It is recommended to prepare fresh working solutions for each experiment to ensure peptide stability and activity.
4. Use in Experiments:
-
When adding the this compound solution to your experimental system (e.g., cell culture), do so carefully to avoid splashing or aerosol formation.
-
Always maintain aseptic technique if working with sterile cell cultures.
5. Post-Experiment Handling:
-
Any remaining stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[5]
-
Properly decontaminate all work surfaces and equipment after use.
Below is a diagram illustrating the general experimental workflow for handling this compound.
Caption: Experimental workflow for handling this compound.
This compound Signaling Pathway
This compound is an endogenous opioid peptide that functions as a neurotransmitter by acting as an agonist at μ-opioid receptors (MORs).[2] These receptors are G-protein coupled receptors (GPCRs).[6] The binding of this compound to the μ-opioid receptor activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylate cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7]
The diagram below illustrates the signaling pathway of the μ-opioid receptor upon activation by an agonist like this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. α-Endorphin - LKT Labs [lktlabs.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. targetmol.com [targetmol.com]
- 5. abbiotec.com [abbiotec.com]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
